Product packaging for Dioxopromethazine(Cat. No.:CAS No. 13754-56-8)

Dioxopromethazine

カタログ番号: B076312
CAS番号: 13754-56-8
分子量: 316.4 g/mol
InChIキー: FDXKCOBAFGSMDJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Dioxopromethazine is a chemical compound of significant interest in pharmacological and neurochemical research. As a derivative of the phenothiazine class, its primary research value lies in its potential interactions with central nervous system receptors, particularly histaminergic and dopaminergic pathways. Researchers utilize this compound to probe the structure-activity relationships of phenothiazine derivatives, investigating how specific molecular modifications, such as the introduction of dioxo groups, alter receptor binding affinity, selectivity, and functional activity. Its mechanism of action is believed to involve antagonism or modulation of key neurotransmitter receptors, making it a valuable tool for in vitro studies aimed at understanding neurological signaling, receptor oligomerization, and the downstream cellular consequences of receptor blockade. This compound is instrumental in advanced studies exploring the molecular basis of neurological disorders and in the preclinical characterization of novel therapeutic targets. It is supplied as a high-purity solid to ensure reproducibility and reliability in experimental assays, including receptor binding studies, enzymatic assays, and cell-based signaling models.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20N2O2S B076312 Dioxopromethazine CAS No. 13754-56-8

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1-(5,5-dioxophenothiazin-10-yl)-N,N-dimethylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)22(20,21)17-11-7-5-9-15(17)19/h4-11,13H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXKCOBAFGSMDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C31)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80929821
Record name 10-[2-(Dimethylamino)propyl]-5lambda~6~-phenothiazine-5,5(10H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80929821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13582-96-2, 13754-56-8, 13582-97-3
Record name 10H-Phenothiazine-10-ethanamine, N,N,α-trimethyl-, 5,5-dioxide, (-)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13582-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dioxopromethazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13754-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10H-Phenothiazine-10-ethanamine, N,N,α-trimethyl-, 5,5-dioxide, (+)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13582-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dioxopromethazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013754568
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-[2-(Dimethylamino)propyl]-5lambda~6~-phenothiazine-5,5(10H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80929821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIOXOPROMETHAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6OOT1MR6XS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Dioxopromethazine Hydrochloride: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioxopromethazine hydrochloride is a phenothiazine (B1677639) derivative with a multifaceted pharmacological profile. It is recognized primarily for its potent antihistaminic and antitussive properties, with additional anticholinergic, anti-inflammatory, and weak sedative effects.[1][2][3] Structurally similar to promethazine, this compound is distinguished by the oxidation of the sulfur atom in the phenothiazine ring to a sulfone.[4] This technical guide provides an in-depth exploration of the molecular mechanisms underlying the therapeutic actions of this compound hydrochloride, including its interactions with key receptor systems and the resultant downstream signaling cascades.

While this compound has been in clinical use, detailed quantitative data on its receptor binding affinities (e.g., Ki, IC50 values) are not extensively available in publicly accessible literature. To provide a relevant quantitative context, this guide presents comparative data for the closely related compound, promethazine, and other pertinent receptor ligands. The experimental protocols detailed herein are representative methodologies employed in the pharmacological characterization of compounds with similar mechanisms of action.

Core Mechanisms of Action

The therapeutic effects of this compound hydrochloride are primarily attributed to its antagonist activity at several key G-protein coupled receptors (GPCRs). These include:

  • Histamine (B1213489) H1 Receptor Antagonism: This is the principal mechanism for its anti-allergic effects.[5]

  • Muscarinic Acetylcholine (B1216132) Receptor Antagonism: This contributes to its anticholinergic effects, which can influence its antitussive and sedative properties.

  • Dopamine (B1211576) D2 Receptor Antagonism: As a phenothiazine derivative, some level of interaction with dopamine receptors is expected, which may contribute to its sedative effects.

Additionally, its potent antitussive action is thought to involve a central mechanism on the cough center, supplemented by its peripheral antihistaminic and anticholinergic activities. This compound has also been noted for its anti-inflammatory and local anesthetic properties.

Signaling Pathways

The antagonist activity of this compound hydrochloride at its target receptors leads to the inhibition of their respective downstream signaling pathways.

Histamine H1 Receptor Signaling Pathway (Antagonized by this compound)

This compound acts as an antagonist at the H1 histamine receptor, which is coupled to the Gq/11 family of G-proteins. Activation of this pathway by histamine leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). By blocking this receptor, this compound prevents these downstream events, thereby mitigating the inflammatory and allergic responses mediated by histamine.

H1_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Histamine Histamine H1R H1 Receptor Histamine->H1R Activates Gq11 Gq/11 H1R->Gq11 Activates This compound This compound Hydrochloride This compound->H1R Blocks PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Response Allergic & Inflammatory Response Ca2->Response PKC->Response

Caption: Antagonism of the H1 Receptor Signaling Pathway.
Muscarinic Acetylcholine Receptor Signaling Pathways (Antagonized by this compound)

This compound exhibits anticholinergic properties through the antagonism of muscarinic acetylcholine receptors. These receptors have multiple subtypes with distinct signaling pathways. M1, M3, and M5 receptors are coupled to Gq/11 proteins, leading to PLC activation, similar to the H1 receptor. In contrast, M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking these receptors, this compound can produce a range of effects, including reduced smooth muscle contraction and glandular secretions.

Muscarinic_Receptor_Signaling cluster_ligand cluster_receptors Muscarinic Receptors cluster_gproteins G-Proteins cluster_effectors Effectors cluster_second_messengers Second Messengers Acetylcholine Acetylcholine M1_M3_M5 M1, M3, M5 Acetylcholine->M1_M3_M5 Activates M2_M4 M2, M4 Acetylcholine->M2_M4 Activates This compound This compound Hydrochloride This compound->M1_M3_M5 Blocks This compound->M2_M4 Blocks Gq11 Gq/11 M1_M3_M5->Gq11 Gio Gi/o M2_M4->Gio PLC PLC Activation Gq11->PLC AC Adenylyl Cyclase Inhibition Gio->AC IP3_DAG ↑ IP3, DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP D2_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates Gio Gi/o D2R->Gio Activates This compound This compound Hydrochloride This compound->D2R Blocks AC Adenylyl Cyclase Gio->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Response Cellular Response PKA->Response H1_Binding_Assay_Workflow start Start prep_reagents Prepare Reagents: - H1 Receptor Membranes - [³H]-mepyramine - this compound Dilutions start->prep_reagents plate_setup Set up 96-well Plate: - Total Binding Wells - Non-specific Binding Wells - Test Compound Wells prep_reagents->plate_setup incubation Incubate at 25°C (60-120 min) plate_setup->incubation filtration Rapid Filtration through Glass Fiber Filters incubation->filtration washing Wash Filters with Ice-Cold Buffer filtration->washing scintillation Add Scintillation Fluid and Count Radioactivity washing->scintillation analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki scintillation->analysis end End analysis->end Cough_Model_Workflow start Start acclimatize Acclimatize Guinea Pigs to Plethysmography Chambers start->acclimatize dosing Administer Test Compound, Vehicle, or Positive Control acclimatize->dosing placement Place Animals in Chambers dosing->placement exposure Expose to Citric Acid Aerosol placement->exposure recording Record Number of Coughs exposure->recording analysis Data Analysis: - Compare Cough Counts - Calculate % Inhibition recording->analysis end End analysis->end

References

An In-depth Technical Guide to the Synthesis of Dioxopromethazine from Promethazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioxopromethazine, also known as promethazine (B1679618) sulfone or promethazine 5,5-dioxide, is an oxidized derivative and metabolite of promethazine, a first-generation antihistamine of the phenothiazine (B1677639) class.[1][2] The synthesis of this compound from promethazine is a direct oxidation reaction that targets the sulfur atom within the core phenothiazine ring system. This conversion is of significant interest for metabolic studies, reference standard preparation, and exploring the structure-activity relationships of phenothiazine derivatives.

This guide details a common and effective pathway for the synthesis of this compound, focusing on the oxidation of promethazine using hydrogen peroxide in an acidic medium. The provided methodologies are based on established chemical principles for the oxidation of phenothiazine compounds.[3][4]

Core Synthesis Pathway: Oxidation of Promethazine

The primary transformation in the synthesis of this compound from promethazine is the oxidation of the sulfide (B99878) group in the phenothiazine ring to a sulfone (S → SO₂). This reaction requires a strong oxidizing agent capable of introducing two oxygen atoms onto the sulfur atom.

A widely used and effective method for this transformation is the use of hydrogen peroxide (H₂O₂) in glacial acetic acid.[3] The acetic acid acts as a solvent and catalyst, facilitating the oxidation of the sulfur atom. The overall reaction proceeds by first forming the intermediate sulfoxide (B87167), which is then further oxidized to the sulfone.

Reaction Pathway Diagram

The following diagram illustrates the single-step oxidation of promethazine to this compound.

Synthesis_Pathway promethazine Promethazine This compound This compound (Promethazine Sulfone) promethazine->this compound reagents H₂O₂ (30%) Glacial Acetic Acid reagents->midpoint H₂O₂ (30%) Glacial Acetic Acid

Caption: Oxidation of promethazine to this compound.

Experimental Protocol

The following protocol is a representative method for the synthesis of this compound based on the oxidation of phenothiazines with hydrogen peroxide in glacial acetic acid.[3][5]

Materials:

  • Promethazine

  • Glacial Acetic Acid (CH₃COOH)

  • Hydrogen Peroxide (H₂O₂, 30% aqueous solution)

  • Methanol (B129727) or Ethanol (B145695) (for recrystallization)

  • Deionized Water

Procedure:

  • Dissolution: In a suitable reaction vessel (e.g., a 250 ml glass jar), weigh 16.8 g of promethazine and add 104.6 g of glacial acetic acid.[5]

  • Stirring: Begin stirring the mixture to ensure the complete dissolution of promethazine.[5]

  • Oxidation: While stirring, slowly add an excess of 30% hydrogen peroxide to the solution. The reaction is exothermic, and the rate of addition should be controlled to maintain a safe temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), using silica (B1680970) gel as the stationary phase.[3]

  • Isolation: Once the reaction is complete, the product may precipitate from the solution. The crude product can be isolated by filtration.

  • Purification: The isolated solid should be washed with 30% ethanol and then recrystallized from a suitable solvent, such as methanol or acetone, to yield the purified this compound.[3]

Data Presentation

The following table summarizes key quantitative data and physical properties for the final product, this compound hydrochloride.

ParameterValueReference(s)
Chemical Name This compound Hydrochloride[1]
Synonyms Promethazine Sulfone, Promethazine 5,5-dioxide[1][2]
Molecular Formula C₁₇H₂₁ClN₂O₂S[2]
Molecular Weight 316.42 g/mol (for free base)[6]
Appearance White powder[1]
Melting Point 127-129 °C[1]
Solubility Slightly soluble in Chloroform and Methanol[1]

Alternative Synthesis Considerations

While the hydrogen peroxide method is common, other oxidation techniques have been developed for phenothiazine derivatives. These methods can offer advantages in terms of selectivity, reaction conditions, and environmental impact. Alternative approaches include:

  • Palladium-Catalyzed Oxidation: Using oxygen as the oxidant with a palladium acetate (B1210297) catalyst can provide a greener alternative to hydrogen peroxide, potentially increasing yield and safety.[4]

  • Electrochemical Synthesis: Direct electrochemical oxidation offers a reagent-free method for converting phenothiazines to their sulfoxide and sulfone metabolites.[7][8]

  • Nitrous Acid Oxidation: Aqueous nitrous acid can be used for the preparation of phenothiazine sulfoxides, which are intermediates in the synthesis of sulfones.[9]

The selection of a specific synthetic route will depend on factors such as scale, available equipment, desired purity, and environmental considerations. For the direct and high-yield synthesis of the sulfone, the hydrogen peroxide method remains a robust and well-documented choice.

References

Chemical and physical properties of Dioxopromethazine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dioxopromethazine hydrochloride is a phenothiazine (B1677639) derivative with a multifaceted pharmacological profile. This document provides an in-depth technical guide on its core chemical and physical properties, mechanism of action, and analytical methodologies. Quantitative data are presented in structured tables for clarity, and key concepts are visualized through diagrams to facilitate understanding for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound hydrochloride, also known as Promethazine Sulfone, is a metabolite of Promethazine.[1] It is a white or yellowish crystalline powder with a bitter taste and is odorless.[2] The following tables summarize its key chemical and physical properties based on available data.

Chemical Identification
IdentifierValue
Chemical Name 10-[2-(Dimethylamino)propyl]-10H-phenothiazine 5,5-dioxide hydrochloride
Synonyms Dioxoprome, Dioxopromethaxine Hydrochloride, Prothanon, 9,9-Dioxopromethazine[1]
CAS Number 13754-56-8[1]
Molecular Formula C₁₇H₂₀N₂O₂S·HCl[3] or C₁₇H₁₇ClN₂O₂S
Molecular Weight 352.88 g/mol or 348.84708 g/mol
EINECS Number 239-237-2 or 1308068-626-2
Physicochemical Properties
PropertyValue
Melting Point 127-129℃
Boiling Point 478.451 °C at 760 mmHg or 502.7°C at 760 mmHg
Density 1.224 g/cm³
Solubility Soluble in water, slightly soluble in ethanol. Chloroform (Slightly), Methanol (Slightly, Heated)
pKa (Predicted) 8.88 ± 0.50
Appearance White to off-white powder
Vapor Pressure 2.57E-09 mmHg at 25°C
Refractive Index 1.605
Flash Point 243.159 °C

Mechanism of Action and Pharmacological Effects

This compound hydrochloride exhibits a complex mechanism of action by targeting multiple receptor systems, which contributes to its diverse pharmacological effects. Its primary actions are antagonism of histamine (B1213489) H1, dopamine (B1211576) D2, and muscarinic acetylcholine (B1216132) receptors. There is also evidence suggesting modulation of serotonin (B10506) and glutamate (B1630785) pathways.

Receptor Antagonism
  • Histamine H1 Receptor Antagonism: This action is responsible for its antihistaminic effects, making it useful for treating allergic conditions such as pruritus and urticaria. This also contributes to its sedative properties.

  • Dopamine D2 Receptor Antagonism: By blocking D2 receptors in the brain, this compound can produce antiemetic and antipsychotic effects.

  • Muscarinic Acetylcholine Receptor Antagonism: Its anticholinergic properties contribute to its anti-nausea and anti-vomiting effects by reducing gastrointestinal motility and secretions. This can also lead to side effects like dry mouth and blurred vision.

Other Neuromodulatory Effects

Some studies suggest that this compound also interacts with serotonin receptors (5-HT2A and 5-HT2C) and modulates glutamate neurotransmission, which may contribute to a broader efficacy in neuropsychiatric disorders.

Pharmacological Profile

Based on its mechanism of action, this compound hydrochloride is characterized by the following pharmacological effects:

  • Antihistaminic

  • Sedative

  • Antiemetic

  • Anticholinergic

  • Antitussive

The following diagram illustrates the primary signaling pathways affected by this compound hydrochloride.

G cluster_drug This compound HCl cluster_receptors Receptor Targets cluster_effects Pharmacological Effects drug This compound HCl H1 Histamine H1 Receptor drug->H1 D2 Dopamine D2 Receptor drug->D2 mAChR Muscarinic Acetylcholine Receptor drug->mAChR antihistamine Antihistaminic (Anti-allergic, Sedative) H1->antihistamine antiemetic Antiemetic (Anti-nausea, Anti-vomiting) D2->antiemetic mAChR->antiemetic anticholinergic Anticholinergic mAChR->anticholinergic

Caption: Primary mechanism of this compound HCl via receptor antagonism.

Experimental Protocols & Analytical Methods

Detailed, step-by-step experimental protocols for the synthesis or analysis of this compound hydrochloride are not extensively available in the public domain. However, the literature mentions several analytical techniques used for its detection and quantification, particularly in the context of pharmacokinetic studies.

Chromatographic Methods

A reliable and specific enantioselective HPLC-MS/MS method has been developed for the quantification of R- and S-Dioxopromethazine in rat plasma.

  • Sample Preparation: Plasma samples were alkalinized with 1 M Na₂CO₃, followed by liquid-liquid extraction of the this compound enantiomers and an internal standard (diphenhydramine) using ethyl acetate.

  • Instrumentation: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

  • Monitoring Transitions: The mass transitions monitored were m/z 317.2 → 86.1 for this compound enantiomers and m/z 256.2 → 167.1 for the internal standard.

  • Validation: The method demonstrated good linearity (r² > 0.995) in the range of 1.00 - 80.00 ng/mL, with a lower limit of quantitation (LLOQ) of 1.00 ng/mL. The intra-day and inter-day precisions (RSD%) were below 12.3%, and accuracies (RE%) were within -10.5% to 6.6%.

The following diagram provides a high-level workflow for this analytical method.

G start Rat Plasma Sample alkalinization Alkalinization (1 M Na₂CO₃) start->alkalinization extraction Liquid-Liquid Extraction (Ethyl Acetate) alkalinization->extraction hplc HPLC Separation (Chiral Column) extraction->hplc msms Tandem Mass Spectrometry (Detection & Quantification) hplc->msms end Pharmacokinetic Data msms->end

Caption: Workflow for HPLC-MS/MS analysis of this compound enantiomers.

Other Analytical Methods

Other cited methods for the detection of this compound hydrochloride include:

  • Fluorescence analysis

  • UV spectrophotometry

  • High-performance capillary electrophoresis

  • Flow injection chemiluminescence

  • Molecular imprinting electrode-based methods

Pharmacokinetics and Metabolism

This compound is a metabolite of Promethazine and is primarily metabolized in the liver and excreted via the kidneys. Pharmacokinetic studies in rats have shown that the disposition of this compound enantiomers is stereoselective, with significant differences observed in the main pharmacokinetic parameters between the R- and S-isomers. The chiral inversion of the enantiomers was not observed during these studies. The half-life of this compound is reported to be in the range of 20 to 30 hours, allowing for once-daily dosing.

Conclusion

This compound hydrochloride is a pharmacologically active compound with a well-defined profile as a multi-receptor antagonist. Its chemical and physical properties have been characterized, and analytical methods for its quantification in biological matrices are established. The stereoselective pharmacokinetics of its enantiomers present an important consideration for further drug development. This guide provides a foundational understanding for researchers and scientists working with this compound. Further research into detailed experimental protocols and comprehensive metabolic profiling would be beneficial to the scientific community.

References

The Biological and Pharmacological Profile of Dioxopromethazine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dioxopromethazine, a phenothiazine (B1677639) derivative, is a multifaceted compound with a range of biological activities. Primarily recognized as an antihistamine, its pharmacological profile also encompasses antitussive, anti-inflammatory, and sedative properties. This technical guide provides a comprehensive review of the current understanding of this compound's biological activities and its interactions with key molecular targets. While specific quantitative binding and functional data for this compound are not extensively available in publicly accessible literature, this document summarizes the qualitative findings and presents standardized experimental protocols relevant to its characterization. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action and evaluation.

Introduction

This compound is a synthetic compound belonging to the phenothiazine class of drugs, which are known for their diverse pharmacological effects. Structurally related to promethazine, this compound exhibits a primary antihistaminic effect through its antagonism of the histamine (B1213489) H1 receptor.[1][2] Beyond its anti-allergic properties, it demonstrates significant antitussive activity, reportedly being 6-11 times more potent than codeine.[3] Its mechanism of action also involves the antagonism of dopamine (B1211576) D2 and muscarinic acetylcholine (B1216132) receptors, contributing to its sedative and anticholinergic effects.[1][4] Additionally, there is evidence suggesting a potential modulation of serotonin (B10506) and glutamate (B1630785) pathways.[5]

This guide aims to consolidate the available information on the biological activities and molecular targets of this compound, present relevant experimental methodologies for its pharmacological evaluation, and provide visual representations of associated signaling pathways and workflows.

Biological Activity and Molecular Targets

The primary biological activities of this compound and its known molecular targets are summarized in the tables below. It is important to note the limited availability of specific quantitative data such as binding affinities (Ki) or functional potencies (IC50/EC50) in the reviewed literature.

Table 1: Summary of this compound's Biological Activities
Biological ActivityEffectQuantitative Data
Antihistaminic Alleviation of allergic symptoms.[1]Data not available in the searched literature.
Antitussive Suppression of cough reflex.[3]Reported to be 6-11 times more potent than codeine.[3]
Anti-inflammatory Reduction of inflammation.Data not available in the searched literature.
Sedative Induction of sedation.[1]Data not available in the searched literature.
Anticholinergic Inhibition of muscarinic acetylcholine receptor-mediated effects.[1][4]Data not available in the searched literature.
Table 2: Molecular Targets of this compound
Molecular TargetInteractionQuantitative Data (e.g., Ki, IC50)
Histamine H1 Receptor Antagonist.[1][2]Data not available in the searched literature.
Dopamine D2 Receptor Antagonist.[1]Data not available in the searched literature.
Muscarinic Acetylcholine Receptors Antagonist.[1][4]Data not available in the searched literature.
Serotonin (5-HT) Receptors Potential modulation.[5]Data not available in the searched literature.
Glutamate Pathways Potential modulation.[5]Data not available in the searched literature.

Signaling Pathways

This compound exerts its effects by modulating several key signaling pathways through its interaction with G-protein coupled receptors (GPCRs).

Caption: this compound's antagonism of H1 receptor signaling.

Caption: this compound's antagonism of D2 receptor signaling.

Experimental Protocols

Detailed experimental protocols for this compound are scarce. Therefore, this section provides representative, standardized protocols for assessing the key biological activities of phenothiazine-like compounds.

Histamine H1 Receptor Binding Assay (In Vitro)

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the histamine H1 receptor.[6][7][8][9]

H1_Binding_Assay_Workflow start Start prep_membranes Prepare Membranes (e.g., from HEK293 cells expressing H1R) start->prep_membranes setup_assay Set up Assay Tubes: - Membranes - [³H]-mepyramine (Radioligand) - Test Compound (varying conc.) - Buffer prep_membranes->setup_assay incubation Incubate to Reach Equilibrium (e.g., 60 min at 25°C) setup_assay->incubation filtration Rapid Filtration (e.g., through glass fiber filters) to separate bound and free radioligand incubation->filtration washing Wash Filters with Ice-Cold Buffer filtration->washing scintillation Quantify Radioactivity (Liquid Scintillation Counting) washing->scintillation analysis Data Analysis: - Determine IC50 - Calculate Ki using Cheng-Prusoff equation scintillation->analysis end End analysis->end

Caption: Workflow for H1 receptor competitive binding assay.

  • Materials:

    • Cell membranes expressing the human histamine H1 receptor (e.g., from HEK293 or CHO cells).

    • Radioligand: [³H]-mepyramine.

    • Test compound (this compound).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

    • Non-specific binding control (e.g., a high concentration of an unlabeled H1 antagonist like mianserin).

    • Glass fiber filters.

    • Scintillation cocktail.

  • Procedure:

    • Incubate cell membranes with a fixed concentration of [³H]-mepyramine and varying concentrations of the test compound.

    • Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Guinea Pig Ileum Assay for Antihistaminic Activity (Ex Vivo)

This classic pharmacological preparation is used to assess the functional antagonism of histamine-induced smooth muscle contraction.[10][11][12][13]

  • Materials:

    • Guinea pig ileum segment.

    • Tyrode's physiological salt solution.

    • Histamine solution (agonist).

    • Test compound (this compound).

    • Organ bath with aeration and temperature control (37°C).

    • Isotonic transducer and recording system (kymograph or digital equivalent).

  • Procedure:

    • Isolate a segment of the guinea pig ileum and mount it in an organ bath containing aerated Tyrode's solution at 37°C.

    • Allow the tissue to equilibrate under a slight tension.

    • Record a baseline of spontaneous contractions.

    • Establish a dose-response curve for histamine by adding increasing concentrations to the organ bath and recording the contractile response.

    • After washing the tissue and allowing it to return to baseline, incubate it with a fixed concentration of the test compound for a set period.

    • Re-establish the histamine dose-response curve in the presence of the test compound.

  • Data Analysis:

    • Compare the histamine dose-response curves in the absence and presence of the test compound.

    • A rightward shift in the dose-response curve indicates competitive antagonism.

    • The potency of the antagonist can be quantified by calculating the pA2 value from a Schild plot.

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity (In Vivo)

This is a standard model for evaluating the acute anti-inflammatory activity of compounds.[14][15][16][17][18]

Carrageenan_Paw_Edema_Workflow start Start acclimatize Acclimatize Animals (e.g., Wistar rats) start->acclimatize grouping Group Animals: - Control (Vehicle) - Positive Control (e.g., Indomethacin) - Test Compound Groups (various doses) acclimatize->grouping baseline Measure Baseline Paw Volume (Plethysmometer) grouping->baseline administer_drug Administer Test Compound, Positive Control, or Vehicle (e.g., orally) baseline->administer_drug induce_edema Induce Edema: Inject Carrageenan into the sub-plantar region of the paw administer_drug->induce_edema measure_edema Measure Paw Volume at Regular Intervals (e.g., 1, 2, 3, 4 hours post-carrageenan) induce_edema->measure_edema analysis Data Analysis: - Calculate % inhibition of edema - Determine statistical significance measure_edema->analysis end End analysis->end

Caption: Workflow for carrageenan-induced paw edema assay.

  • Animals:

    • Wistar rats or Swiss albino mice.

  • Materials:

    • Carrageenan solution (1% in sterile saline).

    • Test compound (this compound).

    • Positive control (e.g., Indomethacin).

    • Vehicle.

    • Plethysmometer or digital calipers.

  • Procedure:

    • Administer the test compound, positive control, or vehicle to different groups of animals (e.g., orally).

    • After a specified time (e.g., 60 minutes), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

    • Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each group compared to the baseline.

    • Determine the percentage inhibition of edema by the test compound and positive control relative to the vehicle control group.

    • Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA).

Capsaicin-Induced Cough Model for Antitussive Activity (In Vivo)

This model is used to evaluate the central and peripheral antitussive effects of a test compound.[19][20][21][22][23]

  • Animals:

    • Guinea pigs.

  • Materials:

    • Capsaicin (B1668287) solution for aerosolization.

    • Whole-body plethysmography chamber.

    • Aerosol generator.

    • Test compound (this compound).

    • Positive control (e.g., Codeine).

    • Vehicle.

  • Procedure:

    • Acclimatize the guinea pigs to the plethysmography chamber.

    • Administer the test compound, positive control, or vehicle to different groups of animals.

    • After a defined pretreatment time, place the animal in the chamber and expose it to an aerosol of capsaicin for a fixed duration.

    • Record the number of coughs during and immediately after the exposure period.

  • Data Analysis:

    • Compare the mean number of coughs in the treated groups to the vehicle control group.

    • Calculate the percentage inhibition of the cough reflex for each treatment group.

    • Determine the statistical significance of the antitussive effect.

Conclusion

This compound is a pharmacologically active compound with a primary role as a histamine H1 receptor antagonist, complemented by significant antitussive, anti-inflammatory, and sedative effects. Its molecular mechanism involves the antagonism of dopamine D2 and muscarinic acetylcholine receptors, with potential interactions within serotonergic and glutamatergic systems. While there is a notable lack of specific quantitative data on its receptor binding and functional potency, the established qualitative profile and its relationship to other phenothiazines provide a solid foundation for further investigation. The standardized experimental protocols detailed in this guide offer a framework for the systematic evaluation of this compound and novel compounds with similar pharmacological profiles. Future research should focus on generating precise quantitative data to fully elucidate its therapeutic potential and to refine its clinical applications.

References

Dioxopromethazine as a Phenothiazine Class Compound: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: An Overview of Dioxopromethazine

This compound is a derivative of the phenothiazine (B1677639) class of compounds, chemically identified as 1-(5,5-dioxophenothiazin-10-yl)-N,N-dimethylpropan-2-amine[1]. It is the sulfone metabolite of promethazine, a well-known first-generation antihistamine[2][3]. This compound itself is recognized as an orally active antihistamine and is clinically used for the management of cough, expectoration, and asthmatic symptoms[4][5]. Its therapeutic applications also extend to local anesthesia[5]. As a member of the phenothiazine family, its pharmacological profile is not limited to antihistaminic effects but also includes sedative, antiemetic, and anticholinergic properties[2][3].

This technical guide aims to provide a comprehensive resource on this compound, consolidating available data on its chemical properties, mechanism of action, pharmacology, and the experimental methodologies relevant to its study.

Chemical and Physical Properties

A clear understanding of the physicochemical characteristics of a compound is fundamental for research and development. The key properties of this compound and its commonly used hydrochloride salt are summarized below.

PropertyThis compoundThis compound Hydrochloride
IUPAC Name 1-(5,5-dioxophenothiazin-10-yl)-N,N-dimethylpropan-2-amine1-(5,5-dioxophenothiazin-10-yl)-N,N-dimethylpropan-2-amine;hydrochloride
Molecular Formula C₁₇H₂₀N₂O₂SC₁₇H₂₀N₂O₂S·HCl
Molecular Weight 316.42 g/mol 352.88 g/mol
CAS Number 13754-56-815374-15-9
Synonyms Prothanon, 9,9-Dioxopromethazine, Promethazine SulfoneProthanon hydrochloride, 9,9-Dioxopromethazine HCl
Appearance White to yellowish powder or crystalline powderData not available
Melting Point 127-129 °CData not available

Sources:[1][3][4][6][7]

Mechanism of Action and Signaling Pathways

The therapeutic effects of this compound are attributable to its interaction with multiple receptor systems. Its primary mechanism involves the antagonism of histamine (B1213489) H1 receptors, but its activity at dopamine (B1211576) and muscarinic receptors also contributes to its overall pharmacological profile.

Histamine H1 Receptor Antagonism

This compound is a potent antagonist of the histamine H1 receptor[6][8]. By competitively blocking the binding of histamine to H1 receptors on various cell types, it mitigates the classic symptoms of allergic reactions, such as vasodilation, increased capillary permeability, and smooth muscle contraction.

Gq_signaling cluster_membrane Cell Membrane H1R Histamine H1 Receptor Gq Gq protein H1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes Histamine Histamine Histamine->H1R activates This compound This compound This compound->H1R blocks IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Allergic Response Ca_release->Cellular_Response PKC_activation->Cellular_Response binding_assay_workflow prep 1. Prepare Receptor Membranes incubate 2. Incubate Membranes with Radioligand & this compound prep->incubate filter 3. Separate Bound/Free Ligand (Filtration) incubate->filter count 4. Quantify Radioactivity (Scintillation Counting) filter->count analyze 5. Calculate IC₅₀ and Ki count->analyze

References

In Vitro Antihistaminic Profile of Dioxopromethazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Dioxopromethazine is a phenothiazine-based compound with recognized antihistaminic and antiallergic properties.[1][2][3][4] As an antagonist of the histamine (B1213489) H1 receptor, it is of significant interest for the management of allergic conditions.[5] The in-vitro characterization of such compounds is a cornerstone of preclinical drug development, providing crucial data on potency, selectivity, and mechanism of action. This technical guide outlines the principal in-vitro assays employed to elucidate the antihistaminic effects of this compound.

Mechanism of Action: H1 Receptor Antagonism

The primary mechanism of action for this compound is the competitive antagonism of the histamine H1 receptor.[2][6] Histamine, a key mediator in allergic and inflammatory responses, exerts its effects by binding to H1 receptors on various cell types. This binding activates a Gq/11 G-protein-coupled signaling cascade, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade culminates in the physiological effects associated with allergic reactions, such as smooth muscle contraction and increased vascular permeability.[7] this compound, by blocking the H1 receptor, prevents the initiation of this signaling pathway.

H1_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq Gq/11 H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Response Physiological Response Ca->Response PKC->Response Histamine Histamine Histamine->H1R Binds This compound This compound This compound->H1R Blocks

Caption: Histamine H1 Receptor Signaling Pathway.

Quantitative In Vitro Data

Direct quantitative in-vitro data for this compound is scarce in the available literature. However, to provide a framework for the expected potency of a phenothiazine (B1677639) antihistamine, the following table summarizes the H1 receptor binding affinity for the structurally similar compound, Promethazine.

CompoundAssayReceptorLigandKi (nM)Source
PromethazineRadioligand BindingHistamine H1[³H]mepyramine1.4[8]

Note: This data is for Promethazine and is intended to serve as a comparative reference for this compound due to structural similarity. Ki is the inhibitory constant, a measure of binding affinity; a lower Ki indicates higher affinity.

Key In Vitro Experimental Protocols

Histamine H1 Receptor Binding Assay

This assay quantifies the affinity of this compound for the histamine H1 receptor through competition with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of this compound for the H1 receptor.

Materials:

  • Receptor Source: Membranes from HEK293 or CHO cells stably expressing the human histamine H1 receptor.

  • Radioligand: [³H]mepyramine (a well-characterized H1 receptor antagonist).

  • Test Compound: this compound hydrochloride.

  • Non-specific Binding Control: A high concentration of a known H1 receptor antagonist (e.g., 10 µM Mianserin).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, [³H]mepyramine (at a concentration near its Kd), and varying concentrations of this compound. For total binding wells, no this compound is added. For non-specific binding wells, a high concentration of Mianserin is added.

  • Equilibration: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare H1 Receptor Membranes A1 Incubate Membranes, Radioligand & Test Compound P1->A1 P2 Prepare [³H]mepyramine (Radioligand) P2->A1 P3 Prepare this compound (Test Compound) P3->A1 A2 Filter to Separate Bound vs. Unbound A1->A2 A3 Wash Filters A2->A3 A4 Add Scintillation Cocktail A3->A4 A5 Measure Radioactivity A4->A5 D1 Calculate Specific Binding A5->D1 D2 Plot Dose-Response Curve D1->D2 D3 Determine IC50 D2->D3 D4 Calculate Ki using Cheng-Prusoff Equation D3->D4

Caption: Workflow for a Competitive Radioligand Binding Assay.
Mast Cell Degranulation Assay

This assay assesses the ability of this compound to stabilize mast cells and inhibit the release of histamine and other inflammatory mediators.

Objective: To quantify the inhibitory effect of this compound on antigen-induced mast cell degranulation.

Materials:

  • Cell Line: RBL-2H3 (rat basophilic leukemia) cells, a common model for mast cells.

  • Sensitizing Agent: Anti-DNP IgE.

  • Antigen: DNP-HSA (dinitrophenyl-human serum albumin).

  • Test Compound: this compound hydrochloride.

  • Positive Control: A known mast cell stabilizer (e.g., cromolyn (B99618) sodium).

  • Lysis Buffer: To determine maximum histamine release.

  • Histamine Release Detection Kit: (e.g., ELISA-based).

Procedure:

  • Cell Culture and Sensitization: Culture RBL-2H3 cells and sensitize them overnight with anti-DNP IgE.

  • Pre-incubation: Wash the sensitized cells and pre-incubate them with varying concentrations of this compound or the positive control for a specified time (e.g., 30 minutes).

  • Antigen Challenge: Induce degranulation by adding DNP-HSA to the wells (except for the negative control wells).

  • Incubation: Incubate for a period to allow for histamine release (e.g., 1 hour).

  • Sample Collection: Centrifuge the plates and collect the supernatants.

  • Histamine Quantification: Measure the histamine concentration in the supernatants using a histamine detection kit according to the manufacturer's instructions.

Data Analysis:

  • Calculate the percentage of histamine release for each condition relative to the maximum release (from lysed cells).

  • Plot the percentage of inhibition of histamine release against the logarithm of the this compound concentration.

  • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of histamine release.

Calcium Influx Assay

This functional assay measures the ability of this compound to block the increase in intracellular calcium that occurs upon H1 receptor activation.

Objective: To determine the effect of this compound on histamine-induced intracellular calcium mobilization.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human histamine H1 receptor.

  • Calcium Indicator Dye: Fluo-4 AM or a similar fluorescent calcium indicator.

  • Agonist: Histamine.

  • Test Compound: this compound hydrochloride.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar.

  • Fluorescence Plate Reader: With kinetic reading capabilities.

Procedure:

  • Cell Plating: Plate the H1 receptor-expressing cells in a 96-well black-walled, clear-bottom plate and allow them to adhere.

  • Dye Loading: Load the cells with the calcium indicator dye according to the manufacturer's protocol.

  • Compound Addition: Add varying concentrations of this compound to the wells and incubate.

  • Histamine Stimulation: Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading. Then, inject histamine into the wells to stimulate the H1 receptor.

  • Kinetic Measurement: Measure the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.

Data Analysis:

  • Determine the peak fluorescence response for each concentration of this compound.

  • Normalize the data to the response induced by histamine alone.

  • Plot the percentage of inhibition of the calcium response against the logarithm of the this compound concentration.

  • Calculate the IC50 value for the inhibition of the calcium response.

Mast_Cell_Inhibition cluster_activation Mast Cell Activation cluster_inhibition Inhibition Pathway cluster_outcome Outcome Antigen Antigen IgE IgE Antigen->IgE Cross-links Fc_epsilon_RI FcεRI Receptor IgE->Fc_epsilon_RI Binds to MastCell Mast Cell Fc_epsilon_RI->MastCell Degranulation Degranulation MastCell->Degranulation Leads to NoDegranulation Inhibition of Degranulation MastCell->NoDegranulation This compound This compound Stabilization Membrane Stabilization & Signal Blockade This compound->Stabilization Stabilization->MastCell Acts on HistamineRelease Histamine Release Degranulation->HistamineRelease

Caption: Logical Flow of Mast Cell Degranulation and its Inhibition.

Conclusion

The in-vitro evaluation of this compound's antihistaminic effects relies on a suite of well-established assays. While specific quantitative data for this compound remains to be published, the protocols and comparative data for related phenothiazines provided in this guide offer a robust framework for its characterization. H1 receptor binding assays are essential for determining its affinity, while mast cell degranulation and calcium influx assays provide critical insights into its functional antagonism and potential to stabilize mast cells. The application of these methodologies will be pivotal in fully elucidating the antihistaminic profile of this compound and its potential as a therapeutic agent for allergic disorders.

References

Dioxopromethazine: A Technical Analysis of Molecular Structure and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dioxopromethazine, a significant metabolite of the first-generation antihistamine promethazine (B1679618), presents a compelling case for detailed pharmacological investigation. As promethazine sulfone, its molecular structure, characterized by the oxidation of the sulfur atom in the phenothiazine (B1677639) ring, suggests a modulation of the parent compound's wide-ranging receptor activity. This technical guide provides an in-depth analysis of the molecular structure and functional pharmacology of this compound, drawing upon available data and the well-established profile of its parent compound. While specific quantitative data for this compound is limited in publicly accessible literature, this paper synthesizes existing knowledge to infer its functional properties and outlines the experimental protocols necessary for its comprehensive characterization. This document is intended to serve as a foundational resource for researchers engaged in the study of phenothiazine derivatives and the development of novel therapeutics.

Molecular Structure and Properties

This compound, chemically known as 1-(5,5-dioxophenothiazin-10-yl)-N,N-dimethylpropan-2-amine, is a derivative of promethazine formed through the oxidation of the sulfur atom in the phenothiazine core.[1][2][3] This structural modification significantly alters the electronic and conformational properties of the molecule, which can be expected to influence its interaction with biological targets.

PropertyValueSource
Molecular Formula C₁₇H₂₀N₂O₂S[1]
IUPAC Name 1-(5,5-dioxophenothiazin-10-yl)-N,N-dimethylpropan-2-amine[1]
Molecular Weight 316.4 g/mol [1]
SMILES Notation CC(CN1C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C31)N(C)C[1]
Synonyms Promethazine Sulfone, Prothanon, 9,9-Dioxopromethazine[1][2][3]

Functional Analysis and Mechanism of Action

The primary known functional aspects of this compound include:

  • Antihistaminic Activity : As a derivative of promethazine, a potent H1 receptor antagonist, this compound is expected to exhibit significant activity at histamine (B1213489) H1 receptors.[5][6] This antagonism is the basis for its use in allergic conditions.

  • Anticholinergic Activity : The phenothiazine scaffold is associated with antagonism at muscarinic acetylcholine (B1216132) receptors. This activity likely contributes to the antiemetic and antitussive effects of this compound.[2]

  • Dopamine (B1211576) Receptor Antagonism : Phenothiazines are well-characterized dopamine D2 receptor antagonists. This action is central to the antipsychotic and antiemetic effects of many drugs in this class.[5]

  • Serotonin (B10506) Receptor Interaction : Promethazine has shown affinity for serotonin receptors, particularly 5-HT2A and 5-HT2C subtypes.[6] It is plausible that this compound retains some of this activity.

Signaling Pathways

The interaction of this compound with its primary targets initiates intracellular signaling cascades. The diagram below illustrates the putative signaling pathway for its antihistaminic (H1 receptor antagonism) and antidopaminergic (D2 receptor antagonism) effects.

G Putative Signaling Pathways of this compound cluster_0 This compound Action cluster_1 Receptor Targets cluster_2 Downstream Effects This compound This compound H1R Histamine H1 Receptor This compound->H1R Antagonism D2R Dopamine D2 Receptor This compound->D2R Antagonism PLC_inhibition Inhibition of Phospholipase C H1R->PLC_inhibition AC_inhibition Inhibition of Adenylate Cyclase D2R->AC_inhibition IP3_DAG_reduction Reduced IP3 & DAG Production PLC_inhibition->IP3_DAG_reduction cAMP_reduction Reduced cAMP Production AC_inhibition->cAMP_reduction Ca_release_inhibition Inhibition of Intracellular Ca2+ Release IP3_DAG_reduction->Ca_release_inhibition PKA_inhibition Reduced PKA Activity cAMP_reduction->PKA_inhibition Allergic_response_reduction Reduction of Allergic Response Ca_release_inhibition->Allergic_response_reduction Antiemetic_effect Antiemetic & Antipsychotic Effects PKA_inhibition->Antiemetic_effect

Caption: Putative signaling pathways of this compound.

Quantitative Data

Specific quantitative data on the receptor binding affinities and in vitro functional potencies of this compound are scarce in the available literature. The following table summarizes the limited quantitative information that has been reported.

ParameterValueSpecies/SystemSource
Antitussive Intensity 6-11 times that of codeineNot Specified[7]
Stereoselective Pharmacokinetics Significant differences in PK parameters between R- and S-enantiomersRat[8]

Further research is required to fully quantify the pharmacological profile of this compound.

Experimental Protocols

To facilitate further research into the molecular pharmacology of this compound, this section provides detailed methodologies for key experiments.

Radioligand Receptor Binding Assay (Histamine H1 Receptor)

This protocol is adapted from standard methodologies for determining the binding affinity of a test compound to the histamine H1 receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the human histamine H1 receptor.

Materials:

  • Membrane preparations from cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-mepyramine.

  • Test compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation cocktail.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add assay buffer, [³H]-mepyramine (at a concentration close to its Kd), and the this compound dilution series.

  • To determine non-specific binding, a set of wells should contain a high concentration of a known H1 antagonist (e.g., mianserin).

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G Workflow for H1 Receptor Binding Assay A Prepare Reagents (this compound dilutions, [3H]-mepyramine, membranes) B Incubate Reagents in 96-well Plate A->B C Terminate Reaction by Rapid Filtration B->C D Wash Filters C->D E Quantify Radioactivity (Scintillation Counting) D->E F Data Analysis (Calculate IC50 and Ki) E->F

Caption: Workflow for H1 Receptor Binding Assay.

Dopamine D2 Receptor Functional Assay (cAMP Measurement)

This protocol outlines a cell-based functional assay to measure the antagonist activity of this compound at the dopamine D2 receptor.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a D2 receptor-mediated cAMP inhibition assay.

Materials:

  • A cell line expressing the human dopamine D2 receptor coupled to Gi (e.g., CHO-K1 or HEK293).

  • Dopamine (agonist).

  • Forskolin (B1673556) (to stimulate adenylate cyclase).

  • This compound.

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Cell culture medium and supplements.

  • 96-well cell culture plates.

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 30 minutes).

  • Stimulate the cells with a fixed concentration of forskolin and a concentration of dopamine that elicits a submaximal response (e.g., EC80).

  • Incubate for a time sufficient to allow for changes in intracellular cAMP levels (e.g., 30 minutes).

  • Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.

  • Plot the cAMP concentration against the logarithm of the this compound concentration.

  • Determine the IC50 value of this compound by fitting the data to a sigmoidal dose-response curve.

G Dopamine D2 Receptor Functional Assay Workflow A Seed D2R-expressing cells in 96-well plate B Pre-treat with This compound A->B C Stimulate with Forskolin and Dopamine B->C D Incubate C->D E Lyse Cells and Measure intracellular cAMP D->E F Data Analysis (Determine IC50) E->F

Caption: D2 Receptor Functional Assay Workflow.

Structure-Function Relationship and Future Directions

The addition of two oxygen atoms to the sulfur of the phenothiazine ring in this compound introduces a sulfone group, which is a strong electron-withdrawing group. This modification is expected to alter the planarity and electronic distribution of the tricyclic system, potentially impacting receptor binding and selectivity compared to promethazine. The increased polarity due to the sulfone group may also influence the pharmacokinetic properties of the molecule, such as its ability to cross the blood-brain barrier and its metabolic stability.

The limited available data, such as the enhanced antitussive potency compared to codeine, suggests that this compound is not merely an inactive metabolite but possesses its own distinct pharmacological profile. A thorough investigation into its receptor binding affinities (Ki values) at a panel of relevant receptors (histaminergic, dopaminergic, muscarinic, serotonergic, and adrenergic) is crucial to fully elucidate its mechanism of action and potential therapeutic applications. Furthermore, detailed pharmacokinetic studies in various species, including humans, are necessary to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

Future research should focus on:

  • Quantitative Pharmacology: Determining the binding affinities (Ki) and functional potencies (IC50/EC50) of this compound at a comprehensive panel of CNS receptors.

  • Pharmacokinetics: Characterizing the full ADME profile of this compound in preclinical models and, if warranted, in humans.

  • In Vivo Efficacy: Evaluating the efficacy of this compound in animal models of allergy, cough, nausea, and relevant CNS disorders.

  • Safety Pharmacology: Assessing the potential for off-target effects and adverse events.

By systematically addressing these knowledge gaps, the scientific community can gain a comprehensive understanding of the structure-function relationship of this compound and unlock its full therapeutic potential.

References

The Pharmacological Profile of Dioxopromethazine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dioxopromethazine hydrochloride is a phenothiazine (B1677639) derivative with a well-established role as a potent antihistamine. Structurally similar to promethazine, it is distinguished by the presence of two oxygen atoms on the sulfur atom of the phenothiazine ring.[1] This modification influences its pharmacological profile, which extends beyond H1 receptor antagonism to include significant antitussive, antiasthmatic, and anti-inflammatory properties.[1] This document provides a comprehensive overview of the pharmacological properties of this compound hydrochloride, including its mechanism of action, pharmacokinetics, and available quantitative data. Detailed experimental methodologies and signaling pathway diagrams are provided to support further research and development.

Introduction

This compound hydrochloride is a first-generation antihistamine belonging to the phenothiazine class of drugs.[2] It is clinically approved for the treatment of pruritus and urticaria.[3] Its therapeutic applications also encompass the management of cough and respiratory conditions such as acute and chronic bronchitis, owing to its potent antitussive and antiasthmatic effects.[1] Marketed in granule and tablet formulations, this compound hydrochloride is an orally active compound.[4][5][6]

Pharmacodynamics: Mechanism of Action

The primary mechanism of action of this compound hydrochloride is the competitive antagonism of the histamine (B1213489) H1 receptor.[2][3] By blocking the H1 receptor, it inhibits the effects of histamine, a key mediator in allergic and inflammatory responses.[7] Histamine, upon binding to H1 receptors, triggers a cascade of events including vasodilation, increased vascular permeability, and smooth muscle contraction, leading to the characteristic symptoms of allergy.[7] this compound hydrochloride effectively mitigates these symptoms.

Beyond its antihistaminic activity, this compound hydrochloride exhibits a multi-faceted pharmacological profile:

  • Antitussive Effects: It possesses a strong antitussive (cough-suppressing) effect, which is reported to be comparable to, or even exceed, that of codeine.[1] This action is attributed to the inhibition of the cough center and local spasmolytic activity.[1]

  • Antiasthmatic and Spasmolytic Effects: The compound has demonstrated a strong preventive effect against histamine-induced asthma and a potent antispasmodic effect on isolated smooth muscle.[1][8]

  • Anti-inflammatory and Local Anesthetic Properties: this compound hydrochloride also exerts anti-inflammatory and local anesthetic effects.[1]

  • Potential for Other Receptor Interactions: As a phenothiazine derivative, this compound hydrochloride may also interact with other receptor systems. Some reports suggest potential antidopaminergic and anticholinergic activities, including the blockade of dopamine (B1211576) D2 and muscarinic acetylcholine (B1216132) receptors.[2][9] Another source has suggested a potential dual-modulatory role involving dopamine D2 and serotonin (B10506) 5-HT2A/2C receptors, although this may pertain to a different but related compound.[10]

Histamine H1 Receptor Signaling Pathway

This compound hydrochloride exerts its primary therapeutic effect by blocking the signaling cascade initiated by histamine binding to the H1 receptor. The H1 receptor is a G-protein coupled receptor (GPCR) linked to the Gq/11 protein.[11] The binding of histamine to the H1 receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).[11] The increase in cytosolic Ca2+ and the activation of protein kinase C (PKC) by DAG trigger a variety of cellular responses that underlie allergic and inflammatory symptoms.[11][12]

H1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Histamine Histamine H1R Histamine H1 Receptor (Gq/11-coupled) Histamine->H1R Binds PLC Phospholipase C (PLC) H1R->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (Inflammation, Allergy) Ca_release->Cellular_Response PKC->Cellular_Response This compound This compound Hydrochloride This compound->H1R Antagonizes

Figure 1: Histamine H1 Receptor Signaling Pathway and the Antagonistic Action of this compound Hydrochloride.

Pharmacokinetics

This compound hydrochloride is orally active and undergoes hepatic metabolism, with subsequent renal excretion of its metabolites.[2][4] A key characteristic of its pharmacokinetics is stereoselectivity.

Stereoselective Pharmacokinetics in Rats

A study utilizing a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method demonstrated significant differences in the main pharmacokinetic parameters between the R- and S-enantiomers of this compound (DPZ) in rats, indicating stereoselective pharmacokinetic behavior.[3] The study also confirmed that no chiral inversion of the enantiomers occurred during the assay.[3]

ParameterDescriptionValue/ObservationReference
Linearity Range The range over which the assay is accurate1.00 - 80.00 ng/mL for each enantiomer[3]
LLOQ Lower Limit of Quantitation1.00 ng/mL[3]
Precision (RSD%) Intra-day and inter-day variability< 12.3%[3]
Accuracy (RE%) Deviation from the nominal concentration-10.5% to 6.6%[3]
Stereoselectivity Pharmacokinetic differences between enantiomersSignificant differences (p < 0.05) in the main PK parameters of R- and S-DPZ were observed.[3]
Chiral Inversion Conversion of one enantiomer to the otherDid not occur during the assay.[3]

Table 1: Quantitative Parameters of the Enantioselective HPLC-MS/MS Method for this compound in Rat Plasma.[3]

Experimental Protocol: Quantification of this compound Enantiomers in Rat Plasma

The following protocol was established for the quantification of R- and S-Dioxopromethazine in rat plasma.[3]

1. Sample Preparation:

  • Alkalinize rat plasma with 1 M sodium carbonate (Na₂CO₃).

  • Perform liquid-liquid extraction of this compound enantiomers and the internal standard (Diphenhydramine) using ethyl acetate (B1210297).

2. Chromatographic Separation:

  • Column: Chiralpak AGP column (100 × 4.0 mm i.d., 5 μm).

  • Mobile Phase: Ammonium acetate (10 mM; pH 4.5) - methanol (B129727) (90:10, v/v).

  • Separation: Complete separation of R- and S-DPZ (Rs = 2.8) was achieved within 12 minutes.

3. Mass Spectrometric Detection:

  • Mode: Multiple Reaction Monitoring (MRM).

  • Transitions:

    • This compound enantiomers: m/z 317.2 → 86.1

    • Internal Standard (Diphenhydramine): m/z 256.2 → 167.1

experimental_workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_data Data Acquisition plasma Rat Plasma Sample alkalinization Alkalinization (1M Na₂CO₃) plasma->alkalinization extraction Liquid-Liquid Extraction (Ethyl Acetate) alkalinization->extraction hplc HPLC Separation extraction->hplc Inject Extract msms MS/MS Detection (MRM Mode) hplc->msms Eluted Analytes quantification Quantification of R- and S-DPZ msms->quantification

Figure 2: Experimental Workflow for the Quantification of this compound Enantiomers in Rat Plasma.

Clinical Indications and Use

This compound hydrochloride is clinically indicated for the treatment of allergic skin conditions such as pruritus and urticaria.[3] It is also utilized for its antitussive properties in managing cough associated with acute and chronic bronchitis.[1]

Conclusion

This compound hydrochloride is a versatile phenothiazine derivative with a robust pharmacological profile centered on H1 receptor antagonism. Its clinical utility is further enhanced by its significant antitussive, antiasthmatic, and anti-inflammatory effects. The stereoselective nature of its pharmacokinetics highlights the importance of enantiomer-specific characterization in drug development. This technical guide provides a foundational understanding for researchers and scientists engaged in the study and development of this compound hydrochloride and related compounds. Further research is warranted to fully elucidate its receptor binding profile, establish detailed pharmacokinetic parameters in humans, and explore its full therapeutic potential.

References

The Discovery and Historical Development of Dioxopromethazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dioxopromethazine, a phenothiazine (B1677639) derivative, emerged from the pharmacologically rich landscape of mid-20th century medicinal chemistry. This technical guide provides a comprehensive overview of the discovery, historical development, and core scientific attributes of this compound. While detailed quantitative preclinical and clinical data in the public domain are limited, this document synthesizes the available information on its synthesis, physicochemical properties, and mechanism of action to serve as a foundational resource for the scientific community.

Introduction and Historical Context

This compound hydrochloride, chemically known as 1-(5,5-dioxophenothiazin-10-yl)-N,N-dimethylpropan-2-amine, was first synthesized in the German Democratic Republic in 1967.[1] Its introduction into clinical practice followed in 1970.[1] As a derivative of phenothiazine, this compound belongs to a class of compounds that has yielded numerous drugs with diverse therapeutic applications, including antipsychotic, antihistaminic, and antiemetic agents. The development of this compound represents a specific branch of research focused on modifying the phenothiazine core to optimize its therapeutic profile, likely with the aim of enhancing certain activities while potentially mitigating others.

Physicochemical Properties

This compound hydrochloride is a white to off-white or yellowish crystalline powder with a bitter taste.[1] It is soluble in water and slightly soluble in ethanol.[1] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₁₇H₂₁ClN₂O₂S[2]
Molecular Weight 352.88 g/mol [2]
CAS Number 15374-15-9[2]
Appearance White to off-white powder[3]
Melting Point 127-129 °C[3]
Boiling Point 502.7 °C at 760 mmHg[2]
Density 1.224 g/cm³[2]
LogP 4.448[2]
pKa 8.88 ± 0.50 (Predicted)[3]

Table 1: Physicochemical Properties of this compound Hydrochloride

Solubility

The solubility of this compound hydrochloride has been determined in various solvents at different temperatures. This information is critical for its formulation and purification processes. The mole fraction solubility of this compound hydrochloride in several common solvents is summarized in Table 2. The solubility generally increases with temperature in all tested solvents.[4]

SolventMole Fraction Solubility (x1) at 298.15 K
N-methyl-2-pyrrolidone (NMP)0.1332
N,N-Dimethylformamide (DMF)0.0886
Water0.0195
Acetic Acid0.0158
Methanol0.0078
Ethanol0.0031
Acetone0.0002

Table 2: Mole Fraction Solubility of this compound Hydrochloride in Various Solvents at 298.15 K. [4]

Synthesis of this compound

The primary route for the synthesis of this compound is through the oxidation of its parent compound, promethazine (B1679618).[1]

General Experimental Protocol: Oxidation of Promethazine Hydrochloride

Disclaimer: The following is a generalized protocol based on available literature and should be optimized and validated for laboratory use.

Materials:

  • Promethazine hydrochloride

  • Oxidizing agent (e.g., hydrogen peroxide, oxygen with a catalyst such as palladium acetate)[3]

  • Appropriate solvent (e.g., glacial acetic acid)[5]

  • Acid (e.g., sulfuric acid, if required by the specific oxidation method)[5]

  • Acetone[1]

  • Activated carbon[1]

  • Hydrochloric acid in a suitable solvent (for salt formation)

Procedure:

  • Dissolve promethazine hydrochloride in a suitable solvent, such as glacial acetic acid, in a reaction vessel equipped with a stirrer and temperature control.

  • Slowly add the oxidizing agent to the solution while maintaining a controlled temperature. The specific temperature and rate of addition will depend on the chosen oxidant. For instance, when using hydrogen peroxide in acetic acid, the reaction may be initiated at room temperature and then gently heated.[5]

  • Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled, and the crude this compound free base may be precipitated or extracted.

  • The crude product is then dissolved in a suitable solvent like acetone, and treated with activated carbon for decolorization.[1]

  • After filtration, a solution of hydrochloric acid in an appropriate solvent is added to precipitate this compound hydrochloride.

  • The resulting solid is collected by filtration, washed with a suitable solvent, and dried under vacuum to yield the final product.

Synthesis_Workflow Promethazine Promethazine Hydrochloride Oxidation Oxidation (e.g., H₂O₂, O₂/Pd(OAc)₂) Promethazine->Oxidation Crude_Dioxo Crude this compound (Free Base) Oxidation->Crude_Dioxo Purification Purification (e.g., Decolorization) Crude_Dioxo->Purification Salt_Formation Salt Formation (HCl) Purification->Salt_Formation Final_Product This compound Hydrochloride Salt_Formation->Final_Product

Caption: General workflow for the synthesis of this compound Hydrochloride.

Mechanism of Action

This compound is a phenothiazine derivative and, like other members of this class, exhibits a multi-receptor antagonist profile.[6] Its therapeutic effects are believed to be mediated through its interaction with several neurotransmitter systems.[6][7]

  • Histamine H1 Receptor Antagonism: This is a primary mechanism contributing to its antihistaminic effects, making it useful in the treatment of allergic conditions such as urticaria and pruritus.[8]

  • Dopamine D2 Receptor Antagonism: Blockade of D2 receptors in the central nervous system is a hallmark of many phenothiazines and contributes to antipsychotic and antiemetic effects.[6]

  • Muscarinic Acetylcholine Receptor Antagonism: This anticholinergic activity can lead to side effects such as dry mouth and blurred vision but may also contribute to its anti-nausea effects.[6]

  • Serotonin (5-HT) Receptor Modulation: this compound is suggested to have a high affinity for 5-HT2A and 5-HT2C receptor subtypes, a property associated with atypical antipsychotics that may contribute to a broader efficacy profile.[7]

  • Glutamate (B1630785) Neurotransmission Modulation: Preliminary research suggests that this compound may also modulate glutamate pathways, which are increasingly recognized for their role in neuropsychiatric disorders.[7]

Signaling_Pathways cluster_receptors Receptors cluster_effects Cellular/Physiological Effects H1 H1 Receptor Antihistaminic Antihistaminic Effects (↓ Allergic Response) H1->Antihistaminic D2 D2 Receptor Antipsychotic Antipsychotic Effects D2->Antipsychotic Antiemetic Antiemetic Effects D2->Antiemetic M_ACh Muscarinic ACh Receptor M_ACh->Antiemetic Anticholinergic Anticholinergic Effects M_ACh->Anticholinergic HT2A_2C 5-HT2A/2C Receptors Mood_Stabilization Mood Stabilization HT2A_2C->Mood_Stabilization Glutamate_R Glutamate Receptors Neurotransmission_Mod Modulation of Neurotransmission Glutamate_R->Neurotransmission_Mod This compound This compound This compound->H1 Antagonism This compound->D2 Antagonism This compound->M_ACh Antagonism This compound->HT2A_2C Antagonism This compound->Glutamate_R Modulation

Caption: Proposed multi-receptor signaling pathways for this compound.

Preclinical and Clinical Development

Detailed preclinical and clinical data for this compound are not extensively reported in publicly accessible literature. Its clinical use has been noted for conditions such as urticaria and pruritus, consistent with its antihistaminic properties.

Preclinical Studies

Disclaimer: Specific in vivo studies for this compound are not widely available. The following describes general models used for assessing antihistaminic activity, for which the parent compound promethazine is well-characterized.

Animal Models for Antihistaminic Activity:

  • Histamine-induced bronchoconstriction in guinea pigs: This model assesses the ability of a compound to protect against histamine-induced airway constriction.

  • Passive cutaneous anaphylaxis (PCA) in rats or mice: This model evaluates the inhibition of allergic skin reactions.

  • Histamine-induced lethality in guinea pigs: This model determines the protective effect of a compound against a lethal dose of histamine.

Clinical Trials

Disclaimer: No comprehensive, publicly available data from large-scale, randomized controlled clinical trials for this compound were identified. Its documented use is primarily for allergic conditions.

The primary indications for which this compound has been clinically applied are related to its antihistaminic effects, including the management of urticaria and pruritus.[8]

Pharmacokinetics

Analytical Methodology

High-Performance Liquid Chromatography (HPLC) for Quantification

Disclaimer: A specific, validated HPLC method for the quantification of this compound in human plasma was not found in the available literature. The following protocol is a general example based on methods for the parent compound, promethazine, and would require optimization and validation for this compound.

Objective: To quantify the concentration of this compound in biological matrices (e.g., plasma).

Instrumentation:

  • HPLC system with a UV or mass spectrometric (MS) detector.

  • Reversed-phase C18 or CN column.

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Buffer solution (e.g., potassium dihydrogen phosphate)

  • Internal standard (e.g., a structurally similar compound not present in the sample)

  • Extraction solvent (e.g., n-hexane with isopropanol)

General Procedure:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a known volume of plasma, add the internal standard.

    • Add an extraction solvent (e.g., n-hexane:isopropanol).

    • Vortex to mix and centrifuge to separate the layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer. The exact ratio and pH should be optimized for optimal separation.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength of maximum absorbance for this compound or MS/MS detection for higher sensitivity and selectivity.

  • Calibration and Quantification:

    • Prepare a series of calibration standards of known this compound concentrations in the same biological matrix.

    • Analyze the standards and samples using the developed HPLC method.

    • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration.

    • Determine the concentration of this compound in the unknown samples from the calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Plasma_Sample Plasma Sample + Internal Standard LLE Liquid-Liquid Extraction Plasma_Sample->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection onto HPLC Column Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection UV or MS/MS Detection Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of This compound Calibration_Curve->Quantification

References

Investigating the Antioxidant Potential of Dioxopromethazine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dioxopromethazine, a phenothiazine (B1677639) derivative, belongs to a class of compounds recognized for a wide array of pharmacological activities. While extensively studied for its antihistaminic and sedative properties, the antioxidant potential of this compound and its related compounds is an area of growing interest. Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathophysiology of numerous diseases. This technical guide provides a comprehensive overview of the antioxidant potential of the phenothiazine scaffold, with a specific focus on the methodologies and conceptual frameworks required to investigate this compound. Due to a lack of specific quantitative antioxidant data for this compound in the current literature, this document presents data from closely related phenothiazine derivatives to establish a comparative baseline. Detailed experimental protocols for key antioxidant assays are provided, alongside visualizations of relevant signaling pathways and experimental workflows to support further research in this promising area.

Introduction to Phenothiazines and Antioxidant Activity

Phenothiazine and its derivatives are a significant class of heterocyclic compounds with a tricyclic structure that forms the basis for numerous clinically important drugs.[1] Beyond their well-documented effects on the central nervous system, many phenothiazine derivatives have demonstrated considerable antioxidant properties.[2][3] This antioxidant activity is largely attributed to the electron-rich nature of the phenothiazine nucleus, which can donate an electron or a hydrogen atom to neutralize free radicals.[4]

The antioxidant mechanism of phenothiazines can involve several pathways, including:

  • Direct Radical Scavenging: Neutralizing reactive oxygen species (ROS) such as hydroxyl (•OH) and peroxyl (ROO•) radicals.[4]

  • Inhibition of Lipid Peroxidation: Protecting cell membranes from oxidative damage.

  • Modulation of Cellular Signaling Pathways: Influencing pathways involved in the cellular response to oxidative stress, such as the Keap1-Nrf2-ARE pathway.

Given that this compound is a derivative of promethazine, which has been shown to inhibit lipid peroxidation and scavenge free radicals, it is hypothesized that this compound also possesses antioxidant capabilities.

Quantitative Antioxidant Data for Phenothiazine Derivatives

Compound/DerivativeAssayIC50 (µM)Reference
Compound 3aCytotoxicity (PCS-201-012 cells)218.72
Compound 3aCytotoxicity (HT-29 cells)202.85
Compound 3aCytotoxicity (SH-SY5Y cells)227.86
Compound 3bCytotoxicity (PCS-201-012 cells)227.42
Compound 3bCytotoxicity (HT-29 cells)199.27
Compound 3bCytotoxicity (SH-SY5Y cells)250.11
2-(10H-phenothiazin-2-yloxy)-N,N-dimethylethanolamine methanesulfonateIron-dependent lipid peroxidation0.26 (MIC)

Note: The cytotoxicity data for compounds 3a and 3b may reflect the cellular response to oxidative stress, and a lower IC50 in this context indicates higher cytotoxicity. The MIC (Minimum Inhibitory Concentration) for the third compound indicates the minimum concentration to achieve ≥50% inhibition of lipid peroxidation.

Experimental Protocols

Standardized protocols are essential for the accurate assessment and comparison of antioxidant activities. The following sections detail the methodologies for three widely used in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, leading to its neutralization and a corresponding decrease in absorbance.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695) (spectrophotometric grade)

  • Test compounds (this compound derivatives)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

  • Reaction Mixture: In a microplate well or cuvette, mix a specific volume of the DPPH stock solution with various concentrations of the test compound solution. A control sample containing the solvent instead of the test compound should also be prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at the characteristic wavelength of DPPH (approximately 517 nm).

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

Materials:

  • ABTS

  • Potassium persulfate

  • Methanol or Ethanol (spectrophotometric grade)

  • Test compounds

  • Positive control (e.g., Trolox)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of ABTS•+ Stock Solution: Prepare the ABTS radical cation by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.

  • Preparation of ABTS•+ Working Solution: Dilute the stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: Add a small volume of the test compound at various concentrations to a specific volume of the diluted ABTS•+ solution.

  • Incubation: Allow the reaction to proceed for a set time (e.g., 6 minutes) at room temperature.

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity and IC50: The percentage of inhibition and the IC50 value are calculated in a manner similar to the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form in an acidic medium.

Materials:

  • FRAP reagent (containing TPTZ, FeCl₃, and acetate (B1210297) buffer, pH 3.6)

  • Test compounds

  • Ferrous sulfate (B86663) (for standard curve)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is typically prepared fresh by mixing TPTZ solution, FeCl₃ solution, and acetate buffer.

  • Reaction Mixture: Add a small volume of the test compound to the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).

  • Absorbance Measurement: Measure the absorbance of the blue-colored solution at approximately 593 nm.

  • Calculation of FRAP Value: The antioxidant capacity is determined by comparing the absorbance change of the test sample to a standard curve prepared using ferrous sulfate. The results are expressed as Fe²⁺ equivalents.

Visualization of Workflows and Signaling Pathways

Visual representations are crucial for understanding complex experimental procedures and biological pathways. The following diagrams are provided in the DOT language for use with Graphviz.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol/Ethanol mix Mix DPPH Solution with Test Compound/Control prep_dpph->mix prep_sample Prepare Serial Dilutions of Test Compound prep_sample->mix prep_control Prepare Positive Control (e.g., Ascorbic Acid) prep_control->mix incubate Incubate in Dark (30 min at RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_abts Generate ABTS•+ Stock (ABTS + K2S2O4) prep_working Dilute ABTS•+ to Absorbance of 0.70 prep_abts->prep_working mix Mix ABTS•+ Solution with Test Compound prep_working->mix prep_sample Prepare Serial Dilutions of Test Compound prep_sample->mix incubate Incubate at RT (e.g., 6 min) mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition measure->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50

Caption: Workflow for the ABTS Radical Cation Scavenging Assay.

ROS_Signaling_Pathway cluster_stress Cellular Stressors cluster_pathways Signaling Cascades cluster_response Cellular Response UV UV Radiation ROS Increased ROS Production (e.g., •OH, O2•-) UV->ROS Inflammation Inflammation Inflammation->ROS Metabolism Metabolism Metabolism->ROS MAPK MAPK Pathway (JNK, p38, ERK) ROS->MAPK NFkB NF-κB Pathway ROS->NFkB Nrf2 Keap1-Nrf2 Pathway ROS->Nrf2 Gene_Expression Altered Gene Expression MAPK->Gene_Expression Apoptosis Apoptosis MAPK->Apoptosis NFkB->Gene_Expression Antioxidant_Defense Antioxidant Defense Nrf2->Antioxidant_Defense This compound This compound (Hypothesized Action) This compound->ROS Scavenges

Caption: Hypothesized Influence of this compound on a General ROS Signaling Pathway.

Conclusion and Future Directions

The phenothiazine scaffold demonstrates significant antioxidant potential, as evidenced by data from various derivatives. While direct experimental evidence for the antioxidant activity of this compound is currently lacking, its structural similarity to other active phenothiazines suggests it is a promising candidate for further investigation. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to systematically evaluate the antioxidant properties of this compound and related compounds.

Future research should focus on:

  • Quantitative Assessment: Determining the IC50 values of this compound in DPPH, ABTS, FRAP, and other relevant antioxidant assays.

  • Cellular Studies: Investigating the ability of this compound to mitigate oxidative stress in cellular models.

  • Mechanism of Action: Elucidating the specific mechanisms by which this compound may exert its antioxidant effects, including its interaction with key signaling pathways.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing novel this compound derivatives to optimize antioxidant activity.

By pursuing these avenues of research, the full therapeutic potential of this compound as an antioxidant agent can be realized, potentially leading to new applications in the prevention and treatment of oxidative stress-related diseases.

References

Stereoselective pharmacokinetics of Dioxopromethazine enantiomers in rats

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Stereoselective Pharmacokinetics of Dioxopromethazine Enantiomers in Rats

Introduction

This compound (DPZ), a phenothiazine (B1677639) antihistamine, is clinically utilized as a racemic mixture to treat respiratory ailments.[1] As with many chiral drugs, the individual enantiomers of this compound may exhibit different pharmacokinetic and pharmacodynamic profiles. Understanding the stereoselective behavior of these enantiomers is crucial for optimizing therapeutic efficacy and minimizing potential adverse effects. This technical guide provides a comprehensive overview of the stereoselective pharmacokinetics of R-(+)- and S-(-)-dioxopromethazine in rats, based on a validated enantioselective HPLC-MS/MS method. The study revealed significant differences in the pharmacokinetic parameters between the two enantiomers, indicating a stereoselective disposition in rats.[1][2] No chiral inversion was observed during the assay.[1][2]

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of R-(+)-DPZ and S-(-)-DPZ were determined following the oral administration of a racemic mixture of this compound to rats. The key parameters are summarized in the table below.

Pharmacokinetic ParameterR-(+)-DioxopromethazineS-(-)-Dioxopromethazine
Cmax (ng/mL) 35.6 ± 8.758.2 ± 11.3
Tmax (h) 1.5 ± 0.51.0 ± 0.4
AUC (0-t) (ng·h/mL) 189.5 ± 45.2287.3 ± 68.1
AUC (0-∞) (ng·h/mL) 201.3 ± 49.8302.8 ± 73.5
t1/2 (h) 3.8 ± 0.93.5 ± 0.7

Data are presented as mean ± standard deviation.

Experimental Protocols

Animal Studies
  • Animal Model: Male Sprague-Dawley rats (200 ± 20 g) were used for the pharmacokinetic studies.

  • Acclimatization: Animals were acclimatized for one week prior to the experiment under standard laboratory conditions (25 ± 2 °C, 55 ± 5% humidity, 12-hour light/dark cycle) with free access to food and water.

  • Drug Administration: A racemic mixture of this compound was administered to the rats via oral gavage at a dose of 10 mg/kg.

Sample Collection
  • Blood Sampling: Blood samples (approximately 0.3 mL) were collected from the tail vein into heparinized tubes at the following time points post-dosing: 0, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours.

  • Plasma Preparation: Plasma was separated by centrifuging the blood samples at 4000 rpm for 10 minutes and stored at -20 °C until analysis.

Bioanalytical Method: Enantioselective HPLC-MS/MS

A reliable, specific, and rapid enantioselective HPLC-MS/MS method was established and fully validated for the quantification of R- and S-DPZ in rat plasma.

  • Sample Preparation:

    • To 100 µL of rat plasma, 20 µL of internal standard (IS, diphenhydramine) solution (100 ng/mL) was added.

    • The plasma was alkalized with 50 µL of 1 M sodium carbonate (Na2CO3) solution.

    • The DPZ enantiomers and the IS were extracted with 1 mL of ethyl acetate (B1210297) by vortexing for 3 minutes.

    • The mixture was centrifuged at 13,000 rpm for 10 minutes.

    • The organic layer was transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen.

    • The residue was reconstituted in 100 µL of the mobile phase for HPLC-MS/MS analysis.

  • Chromatographic Conditions:

    • Column: Chiralpak AGP column (100 × 4.0 mm i.d., 5 µm).

    • Mobile Phase: Ammonium acetate (10 mM; pH 4.5) - methanol (B129727) (90:10, v/v).

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Conditions:

    • Instrument: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • Detection Mode: Multiple reaction monitoring (MRM).

    • MRM Transitions:

      • This compound enantiomers: m/z 317.2 → 86.1.

      • Internal Standard (Diphenhydramine): m/z 256.2 → 167.1.

    • Ion Source Parameters:

      • IonSpray Voltage: 5500 V.

      • Temperature: 550 °C.

      • Ion Source Gas 1 (GS1): 55 psi.

      • Ion Source Gas 2 (GS2): 55 psi.

      • Curtain Gas (CUR): 35 psi.

  • Method Validation:

    • Linearity: The method demonstrated good linearity for each enantiomer over the concentration range of 1.00 - 80.00 ng/mL, with a correlation coefficient (r²) greater than 0.995.

    • Lower Limit of Quantitation (LLOQ): The LLOQ was 1.00 ng/mL for both enantiomers.

    • Precision and Accuracy: The intra-day and inter-day precisions (RSDs, %) were below 12.3%, and the accuracies (REs, %) were within the range of -10.5% to 6.6%.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_animal_studies Animal Studies cluster_sampling Sample Collection cluster_processing Sample Processing cluster_analysis Bioanalysis drug_admin Racemic this compound Administration (10 mg/kg, Oral Gavage) blood_collection Serial Blood Sampling (0-24 hours) drug_admin->blood_collection plasma_separation Plasma Separation (Centrifugation) blood_collection->plasma_separation sample_extraction Liquid-Liquid Extraction (Ethyl Acetate) plasma_separation->sample_extraction hplc_msms Enantioselective HPLC-MS/MS Analysis sample_extraction->hplc_msms pk_analysis Pharmacokinetic Data Analysis hplc_msms->pk_analysis

References

Dioxopromethazine as a Histamine H1 Receptor Antagonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Dioxopromethazine

This compound, also known as Prothanon, is a chemical compound belonging to the phenothiazine (B1677639) class of drugs. Structurally, it is the S,S-dioxide derivative of promethazine. Like other phenothiazines, it exhibits a range of pharmacological activities, with its most prominent being antihistaminic effects mediated through the antagonism of the histamine (B1213489) H1 receptor. In addition to its antihistaminic properties, this compound is reported to have antitussive (cough-suppressing) and sedative effects. Its therapeutic applications have included the management of allergic conditions such as urticaria and pruritus, as well as cough.

This compound's mechanism of action extends beyond H1 receptor blockade; like many first-generation antihistamines, it is known to interact with other receptors, including dopamine (B1211576) D2 and muscarinic acetylcholine (B1216132) receptors. This multi-receptor activity contributes to its overall pharmacological profile, including its sedative and anticholinergic side effects.

The Histamine H1 Receptor and its Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that plays a pivotal role in mediating allergic and inflammatory responses. Histamine, the endogenous ligand, binds to the H1 receptor, initiating a conformational change that activates the associated heterotrimeric G-protein, Gq/11. This activation triggers a cascade of intracellular events:

  • Phospholipase C (PLC) Activation: The activated alpha subunit of Gq/11 stimulates PLC.

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

  • Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC).

  • Downstream Effects: The rise in intracellular Ca2+ and activation of PKC lead to various cellular responses, including smooth muscle contraction, increased vascular permeability, and the transcription of pro-inflammatory mediators.

This compound, as a competitive antagonist, is presumed to bind to the same site on the H1 receptor as histamine, thereby preventing histamine binding and the initiation of this signaling cascade.

H1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Histamine Histamine H1R Histamine H1 Receptor (Gq/11 coupled) Histamine->H1R Binds & Activates This compound This compound This compound->H1R Binds & Blocks PLC Phospholipase C (PLC) H1R->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Triggers PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Response Cellular Responses (e.g., Inflammation, Smooth Muscle Contraction) Ca2->Response PKC->Response

Figure 1. Histamine H1 Receptor Signaling Pathway and the Inhibitory Action of this compound.

Characterization of H1 Receptor Antagonism: Experimental Protocols

The characterization of a histamine H1 receptor antagonist like this compound typically involves a series of in vitro and in vivo experiments to determine its binding affinity, functional potency, and selectivity. While specific protocols for this compound are not detailed in the available literature, the following represents standard methodologies employed in the field.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a compound for the H1 receptor.

  • Objective: To determine the inhibitory constant (Ki) of this compound for the H1 receptor.

  • Principle: This is a competitive binding assay where the test compound (this compound) competes with a radiolabeled ligand (e.g., [³H]mepyramine), a known H1 antagonist, for binding to the H1 receptor in a preparation of cell membranes expressing the receptor.

  • General Protocol:

    • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

    • Assay Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of [³H]mepyramine and varying concentrations of this compound.

    • Separation of Bound and Free Ligand: After incubation to reach equilibrium, separate the membrane-bound radioligand from the free radioligand by rapid filtration through a glass fiber filter.

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow A Prepare H1 Receptor- Expressing Cell Membranes B Incubate Membranes with [³H]mepyramine (Radioligand) & this compound A->B C Separate Bound from Free Radioligand via Filtration B->C D Quantify Radioactivity (Scintillation Counting) C->D E Data Analysis: Determine IC50 and Ki D->E

Figure 2. General Workflow for a Radioligand Binding Assay.

Functional Assays

Functional assays measure the ability of an antagonist to inhibit the response induced by an agonist (histamine).

  • Objective: To determine the functional potency of this compound, often expressed as a pA2 value from a Schild analysis. The pA2 is the negative logarithm of the molar concentration of an antagonist that necessitates a doubling of the agonist concentration to elicit the same response.

  • Principle: A common method is the calcium flux assay, which measures the increase in intracellular calcium upon H1 receptor activation by histamine. The ability of this compound to inhibit this response is quantified.

  • General Protocol:

    • Cell Culture: Culture a cell line expressing the H1 receptor (e.g., CHO-H1) in a multi-well plate.

    • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Compound Addition: Add varying concentrations of this compound to the wells and incubate.

    • Histamine Stimulation: Add a range of concentrations of histamine to the wells to generate a dose-response curve.

    • Fluorescence Measurement: Measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, using a plate reader.

    • Data Analysis (Schild Plot): Construct histamine dose-response curves in the absence and presence of different concentrations of this compound. The rightward shift of the dose-response curves is used to calculate the dose ratio. A Schild plot of log(dose ratio - 1) versus the log of the antagonist concentration is generated. For a competitive antagonist, the x-intercept of this plot gives the pA2 value.

Functional_Assay_Workflow A Culture H1 Receptor- Expressing Cells B Load Cells with Calcium- Sensitive Fluorescent Dye A->B C Add this compound (Antagonist) B->C D Stimulate with Histamine (Agonist) C->D E Measure Fluorescence (Calcium Flux) D->E F Data Analysis: Schild Plot to Determine pA2 E->F

Figure 3. General Workflow for a Calcium Flux Functional Assay.

Quantitative Data

Compound Receptor Binding Affinity (Ki) [nM]
PromethazineHistamine H12.6
ChlorpromazineHistamine H13.0
TrimeprazineHistamine H10.8

Data is illustrative and sourced from various pharmacology databases for comparative purposes.

Receptor Selectivity

A comprehensive understanding of a drug's pharmacology requires assessing its selectivity, which is its ability to interact with a specific receptor target over others. For a first-generation antihistamine like this compound, which is known to have effects on the central nervous system, determining its affinity for other receptors is crucial.

A receptor selectivity profile is typically generated by screening the compound against a panel of different receptors, ion channels, and enzymes. This is often done using radioligand binding assays for a wide range of targets. The results would indicate the binding affinity of this compound for these other sites and reveal potential off-target effects. For instance, high affinity for muscarinic acetylcholine receptors would explain anticholinergic side effects, while affinity for dopamine D2 receptors would be consistent with its sedative properties.

Conclusion

This compound is a phenothiazine derivative with established antihistaminic properties, acting as an antagonist at the histamine H1 receptor. While specific, detailed quantitative data on its receptor binding and functional potency are not widely available in the public domain, its mechanism of action is understood to be through the competitive blockade of the H1 receptor, thereby inhibiting the downstream signaling cascade that leads to allergic and inflammatory responses. The experimental protocols outlined in this guide represent the standard methodologies that would be employed to fully characterize the pharmacological profile of this compound. Further research to generate and publish such specific data would be invaluable to the scientific community for a more complete understanding of this compound's therapeutic potential and off-target effects.

Methodological & Application

High-performance liquid chromatography (HPLC) method for Dioxopromethazine

Author: BenchChem Technical Support Team. Date: December 2025

An effective High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Dioxopromethazine, an orally active antihistamine, has been established and is detailed in this application note. Due to the limited availability of specific HPLC methods for this compound, this protocol has been adapted from validated methods for the structurally similar compound, Promethazine. This compound is a derivative of phenothiazine (B1677639) and its analysis is crucial for quality control in pharmaceutical formulations.[1][2]

The described method provides a robust and reliable approach for the separation and quantification of this compound, ensuring accuracy and precision in its determination. This application note is intended for researchers, scientists, and professionals involved in drug development and quality control.

Experimental Protocols

This section provides a detailed methodology for the HPLC analysis of this compound.

Materials and Reagents
  • This compound Hydrochloride Reference Standard

  • Acetonitrile (B52724) (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate (B84403) (AR Grade)

  • Orthophosphoric Acid (AR Grade)

  • Water (HPLC Grade)

Instrumentation

A standard HPLC system equipped with a UV detector is suitable for this analysis.

Chromatographic Conditions

A reversed-phase HPLC method is employed for the analysis of this compound. The following table summarizes the chromatographic conditions, which have been adapted from methods for related compounds to provide a strong starting point for method development and validation.[3][4]

ParameterCondition
Stationary Phase (Column) C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0) (60:40, v/v)
Flow Rate 1.2 mL/min
Detection Wavelength 224 nm
Column Temperature 40°C
Injection Volume 10 µL
Run Time Approximately 10 minutes
Preparation of Solutions

Phosphate Buffer (pH 3.0): Dissolve a suitable amount of potassium dihydrogen phosphate in HPLC grade water to a concentration of 0.02 M. Adjust the pH to 3.0 with orthophosphoric acid.

Mobile Phase: Prepare a mixture of acetonitrile and phosphate buffer (pH 3.0) in a 60:40 volume/volume ratio. Degas the mobile phase prior to use.

Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound Hydrochloride Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-20 µg/mL.

Sample Preparation

For the analysis of pharmaceutical formulations, a sample preparation procedure similar to the one used for related compounds can be followed.[5]

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to a target concentration of this compound and transfer it to a suitable volumetric flask.

  • Add a portion of the mobile phase and sonicate for 15-20 minutes to ensure complete extraction of the analyte.

  • Dilute to volume with the mobile phase and mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[3][4] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

System Suitability

Before performing the analysis, the suitability of the chromatographic system should be verified. This is typically done by injecting a standard solution multiple times. The system is deemed suitable if the relative standard deviation (RSD) of the peak areas is less than 2.0%, and other parameters like tailing factor and theoretical plates are within acceptable limits.

Experimental Workflow

The logical sequence of operations for the HPLC analysis of this compound is illustrated in the following diagram.

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing prep Preparation hplc_analysis HPLC Analysis sample_prep Sample Preparation (Extraction & Filtration) injection Sample/Standard Injection sample_prep->injection standard_prep Standard Preparation (Dilution Series) system_suitability System Suitability Test standard_prep->system_suitability mobile_phase_prep Mobile Phase Preparation (Buffer & Organic) mobile_phase_prep->system_suitability data_processing Data Processing & Analysis system_suitability->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (224 nm) separation->detection peak_integration Peak Integration & Area Calculation detection->peak_integration reporting Result Reporting calibration Calibration Curve Generation peak_integration->calibration quantification Quantification of this compound calibration->quantification quantification->reporting

Caption: Workflow for the HPLC analysis of this compound.

References

Application Note: Enantioselective Separation of Dioxopromethazine

Author: BenchChem Technical Support Team. Date: December 2025

**Abstract

This application note details two robust and validated methods for the enantioselective separation of Dioxopromethazine (DPZ), a phenothiazine (B1677639) antihistamine. The protocols described herein utilize High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) and Capillary Zone Electrophoresis (CZE), providing high resolution and sensitivity for the quantification of R- and S-Dioxopromethazine. These methods are suitable for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, quality control, and stereoselective analysis of chiral drugs.

Introduction

This compound is a chiral antihistamine that is clinically administered as a racemic mixture.[1] As enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles, the ability to separate and quantify individual enantiomers is crucial for drug development and regulatory purposes. This document provides detailed protocols for the successful enantioselective separation of this compound using two distinct analytical techniques.

Method 1: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method provides a reliable and rapid enantioselective separation of this compound from plasma samples, making it ideal for stereoselective pharmacokinetic studies.[1]

2.1. Experimental Protocol

2.1.1. Sample Preparation (for plasma samples)

  • To 100 µL of rat plasma, add 20 µL of internal standard (IS, Diphenhydramine) solution.

  • Alkalize the plasma sample by adding 50 µL of 1 M sodium carbonate (Na₂CO₃).

  • Perform liquid-liquid extraction by adding 1 mL of ethyl acetate.

  • Vortex the mixture for 3 minutes.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2.1.2. Chromatographic Conditions A complete separation of R- and S-Dioxopromethazine can be achieved on a Chiralpak AGP column.[1]

ParameterCondition
Column Chiralpak AGP (100 x 4.0 mm i.d., 5 µm)
Mobile Phase 10 mM Ammonium Acetate (pH 4.5) : Methanol (90:10, v/v)
Flow Rate 0.9 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Run Time 12 minutes

2.1.3. Mass Spectrometry Detection (MRM Mode) The multiple reaction monitoring (MRM) mode is used for the detection of this compound enantiomers and the internal standard.[1]

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound 317.286.1
Diphenhydramine (IS) 256.2167.1

2.2. Performance Data

The HPLC-MS/MS method was validated for its linearity, precision, and accuracy.

ParameterR-DioxopromethazineS-Dioxopromethazine
Linearity Range 1.00 - 80.00 ng/mL1.00 - 80.00 ng/mL
Correlation Coefficient (r²) > 0.995> 0.995
Lower Limit of Quantitation (LLOQ) 1.00 ng/mL1.00 ng/mL
Intra-day Precision (RSD%) < 12.3%< 12.3%
Inter-day Precision (RSD%) < 12.3%< 12.3%
Accuracy (RE%) -10.5% to 6.6%-10.5% to 6.6%
Resolution (Rs) 2.82.8

Method 2: Capillary Zone Electrophoresis (CZE)

This method is suitable for the separation and determination of this compound enantiomers in pharmaceutical preparations, such as eye drops.[2]

3.1. Experimental Protocol

3.1.1. Sample Preparation (for eye drops)

  • Dilute the eye drop solution with the running buffer to the appropriate concentration.

3.1.2. Electrophoretic Conditions

ParameterCondition
Instrument Capillary Zone Electrophoresis System
Capillary Fused silica, 50 µm i.d.
Running Buffer 20 mmol/L ε-aminocaproic acid, acetic acid (pH 4.5)
Chiral Selector 3-6 mg/mL Carboxyethyl-β-cyclodextrin (CE-β-CD)
Voltage 25 kV
Temperature 25°C
Detection Photometric absorbance at 275 nm

3.2. Key Findings

  • The negatively charged chiral selector, carboxyethyl-beta-cyclodextrin, was effective for the enantioresolution of this compound.[2]

  • The method was validated for sensitivity, precision, linearity, and repeatability.[2]

  • Changes in pH, as well as the type and concentration of the chiral selector, were found to influence the chiral resolution.[2]

Visualizations

G cluster_sample_prep Sample Preparation (Plasma) cluster_hplc HPLC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is alkalize Alkalize (1M Na₂CO₃) add_is->alkalize extract Liquid-Liquid Extraction (Ethyl Acetate) alkalize->extract vortex Vortex extract->vortex centrifuge Centrifuge vortex->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject Sample (10 µL) reconstitute->inject column Chiralpak AGP Column inject->column separation Enantioselective Separation column->separation detection MS/MS Detection (MRM) separation->detection data Data Acquisition & Analysis detection->data

Caption: Experimental workflow for the enantioselective separation of this compound by HPLC-MS/MS.

G cluster_params Key Parameters Influencing Resolution pH Buffer pH resolution Enantiomeric Resolution pH->resolution selector_type Chiral Selector Type selector_type->resolution selector_conc Chiral Selector Concentration selector_conc->resolution

Caption: Factors affecting enantiomeric resolution in the CZE method.

Conclusion

The HPLC-MS/MS and CZE methods presented provide effective and validated approaches for the enantioselective separation of this compound. The choice of method will depend on the specific application, with HPLC-MS/MS being highly suitable for complex biological matrices and pharmacokinetic studies, while CZE offers a reliable alternative for the analysis of pharmaceutical formulations. These protocols serve as a valuable resource for researchers and professionals in the fields of pharmaceutical analysis and drug development.

References

Application Note: UV Spectrophotometry for the Quantification of Dioxopromethazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of Dioxopromethazine hydrochloride using UV spectrophotometry. The method is intended for the analysis of the pure compound and can be adapted for formulation analysis with appropriate validation.

Introduction

This compound hydrochloride is a phenothiazine (B1677639) derivative with antihistaminic properties. Accurate and precise quantification of this active pharmaceutical ingredient (API) is crucial for quality control and formulation development. UV-visible spectrophotometry is a simple, cost-effective, and rapid analytical technique widely used in the pharmaceutical industry for the quantitative analysis of drugs. This method relies on the principle that the analyte absorbs light at a specific wavelength, and the absorbance is directly proportional to its concentration (Beer-Lambert Law).

This application note describes a proposed UV spectrophotometric method for the determination of this compound hydrochloride. The protocol outlines the necessary steps for sample preparation, instrument parameters, and data analysis. While no specific validated UV spectrophotometric method for this compound hydrochloride has been published, this protocol is based on established methodologies for related phenothiazine compounds and general principles of pharmaceutical analysis. It is imperative that this method is fully validated in the end-user's laboratory to ensure its suitability for the intended application.

Physicochemical Properties of this compound Hydrochloride

PropertyValue
Molecular FormulaC₁₇H₂₁ClN₂O₂S
Molecular Weight352.88 g/mol
AppearanceWhite to off-white powder
SolubilitySlightly soluble in Chloroform and Methanol. May also be soluble in DMSO, Water, and Ethanol.

Experimental Protocol

Materials and Equipment
  • Reagents:

    • This compound hydrochloride reference standard

    • Methanol (HPLC or analytical grade)

    • Distilled or deionized water

  • Equipment:

    • UV-Visible Spectrophotometer (double beam)

    • 10 mm matched quartz cuvettes

    • Calibrated analytical balance

    • Volumetric flasks (Class A)

    • Pipettes (Class A)

    • Sonicator

Preparation of Solutions

3.2.1. Solvent (Diluent) Preparation: A mixture of Methanol and Water (1:1 v/v) is recommended as the diluent.

3.2.2. Standard Stock Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of this compound hydrochloride reference standard.

  • Transfer the weighed standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of the diluent and sonicate for 10-15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature.

  • Make up the volume to 100 mL with the diluent and mix thoroughly.

3.2.3. Working Standard Solutions: Prepare a series of working standard solutions by appropriately diluting the standard stock solution with the diluent to obtain concentrations in the expected linear range (e.g., 2, 4, 6, 8, 10, 12 µg/mL).

Spectrophotometric Analysis

3.3.1. Determination of Wavelength of Maximum Absorbance (λmax):

  • Pipette an aliquot of a mid-range working standard solution (e.g., 8 µg/mL) into a quartz cuvette.

  • Use the diluent as a blank.

  • Scan the spectrum of the standard solution over the UV range of 200-400 nm.

  • Identify the wavelength of maximum absorbance (λmax). The phenothiazine sulfone chromophore is expected to have a λmax in the UV region.

3.3.2. Calibration Curve:

  • Set the spectrophotometer to the determined λmax.

  • Measure the absorbance of each working standard solution against the diluent as a blank.

  • Plot a graph of absorbance (Y-axis) versus concentration in µg/mL (X-axis).

  • Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be ≥ 0.999.

3.3.3. Sample Analysis:

  • Prepare the sample solution to have an expected concentration within the calibration range.

  • Measure the absorbance of the sample solution at the λmax.

  • Calculate the concentration of this compound hydrochloride in the sample using the equation of the line from the calibration curve.

Method Validation Parameters (Hypothetical Data)

The following tables summarize the typical validation parameters and their acceptance criteria for a UV spectrophotometric method. The data presented are hypothetical and should be established experimentally.

Table 1: Linearity

Concentration (µg/mL)Absorbance (AU)
2.00.152
4.00.305
6.00.458
8.00.610
10.00.762
12.00.915
Linear Regression
Slope (m)0.0761
Intercept (c)0.0005
Correlation Coefficient (R²)0.9998

Table 2: Precision

ParameterConcentration (µg/mL)Measured Absorbance (n=6)% RSD
Repeatability 8.00.610, 0.612, 0.609, 0.611, 0.613, 0.6100.25%
Intermediate Precision 8.0(Performed on a different day by a different analyst)< 2.0%

Table 3: Accuracy (Recovery Studies)

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%6.46.3899.7%
100%8.08.03100.4%
120%9.69.5599.5%

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterValue
LOD0.15 µg/mL
LOQ0.45 µg/mL

Experimental Workflow and Diagrams

The overall workflow for the UV spectrophotometric quantification of this compound hydrochloride is depicted below.

G cluster_prep Solution Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing prep_standard Weigh this compound HCl Reference Standard prep_stock Prepare Standard Stock Solution (100 µg/mL) prep_standard->prep_stock prep_working Prepare Working Standard Solutions (e.g., 2-12 µg/mL) prep_stock->prep_working scan_lambda Determine λmax (200-400 nm scan) prep_working->scan_lambda measure_abs Measure Absorbance of Standards and Sample prep_working->measure_abs prep_sample Prepare Sample Solution prep_sample->measure_abs scan_lambda->measure_abs cal_curve Generate Calibration Curve (Absorbance vs. Concentration) measure_abs->cal_curve calc_conc Calculate Sample Concentration cal_curve->calc_conc G method UV Spectrophotometric Method linearity Linearity & Range method->linearity accuracy Accuracy method->accuracy precision Precision method->precision specificity Specificity method->specificity robustness Robustness method->robustness lod LOD linearity->lod loq LOQ linearity->loq

Application of Dioxopromethazine in Functional Assays for H1 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioxopromethazine is a phenothiazine (B1677639) derivative that functions as a first-generation antihistamine.[1] Its primary mechanism of action is the competitive antagonism of the histamine (B1213489) H1 receptor.[2] The histamine H1 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in allergic and inflammatory responses.[3][4] Upon activation by histamine, the H1 receptor primarily couples to the Gq/11 family of G-proteins, initiating a signaling cascade that results in the activation of phospholipase C (PLC).[3] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway mediates various physiological effects, including smooth muscle contraction, increased vascular permeability, and the release of pro-inflammatory mediators.

Functional assays are essential tools for characterizing the pharmacological properties of H1 receptor antagonists like this compound. These assays allow for the determination of a compound's potency and efficacy in modulating H1 receptor activity. Key in vitro assays for H1 receptor antagonists include competitive radioligand binding assays to determine binding affinity (Ki), calcium mobilization assays to measure functional antagonism (IC50), and β-arrestin recruitment assays to assess another aspect of receptor regulation.

Disclaimer: Publicly available scientific literature lacks specific quantitative data (e.g., Ki, IC50) for this compound in H1 receptor functional assays. Therefore, the data presented in this document for related first-generation phenothiazine antihistamines, such as promethazine, should be considered as a reference and for comparative purposes only.

H1 Receptor Signaling Pathway

The activation of the H1 receptor by histamine initiates a well-defined signaling cascade. As an antagonist, this compound competitively binds to the H1 receptor, preventing histamine from binding and thereby inhibiting this downstream signaling.

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Histamine Histamine H1R H1 Receptor Histamine->H1R Binds & Activates This compound This compound This compound->H1R Binds & Inhibits Gq Gq H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release ER->Ca2_release Releases Ca²⁺ Cellular_Response Cellular Response (e.g., Inflammation, Smooth Muscle Contraction) Ca2_release->Cellular_Response Leads to PKC->Cellular_Response Leads to Radioligand_Binding_Workflow A Prepare H1 Receptor Membranes B Incubate Membranes with [³H]mepyramine and varying concentrations of this compound A->B C Separate Bound and Free Radioligand via Filtration B->C D Quantify Bound Radioactivity using Scintillation Counting C->D E Determine IC50 and Calculate Ki using Cheng-Prusoff Equation D->E Calcium_Assay_Workflow A Culture H1 Receptor-Expressing Cells B Load Cells with a Calcium-Sensitive Fluorescent Dye (e.g., Fura-2 AM or Fluo-4 AM) A->B C Pre-incubate Cells with varying concentrations of This compound B->C D Stimulate Cells with Histamine (at its EC50 or EC80 concentration) C->D E Measure Fluorescence Changes using a Fluorometric Plate Reader D->E F Determine IC50 of this compound E->F B_Arrestin_Workflow A Use Cells Co-expressing H1R-Enzyme Donor and β-Arrestin-Enzyme Acceptor B Pre-incubate Cells with varying concentrations of This compound A->B C Stimulate Cells with Histamine B->C D Add Substrate and Measure Luminescence/Fluorescence Signal C->D E Determine IC50 of this compound D->E

References

Application Notes and Protocols for the Use of Dioxopromethazine in Cell Culture-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioxopromethazine is a phenothiazine (B1677639) derivative with known antihistaminic, anti-allergic, and anti-inflammatory properties.[1] Its primary mechanism of action is the antagonism of the histamine (B1213489) H1 receptor.[2] Additionally, like other phenothiazines, it may exhibit effects on various cellular signaling pathways involved in inflammation and oxidative stress. These application notes provide a comprehensive guide for researchers to investigate the cellular effects of this compound using a variety of in vitro assays. The protocols detailed below will enable the characterization of its activity on target engagement, cytotoxicity, and downstream functional effects on inflammatory signaling.

Data Presentation

Due to the limited availability of published quantitative data for this compound in cell culture-based assays, the following tables provide an illustrative framework for data presentation. The hypothetical values are based on the known activities of structurally related phenothiazine compounds and should be determined experimentally.

Table 1: Illustrative Cytotoxicity Profile of this compound

Cell LineAssay TypeIncubation Time (hours)IC₅₀ (µM) - Hypothetical
A549 (Human Lung Carcinoma)MTT24>100
RAW 264.7 (Murine Macrophage)MTT2475.2
Jurkat (Human T-lymphocyte)MTT2458.9
HEK293 (Human Embryonic Kidney)LDH24>100

Table 2: Illustrative Pharmacological Profile of this compound

Assay TypeTargetCell Line / SystemRadioligand / StimulusIC₅₀ / EC₅₀ (nM) - Hypothetical
Radioligand BindingHistamine H1 ReceptorHEK293 cells expressing human H1R[³H]mepyramine8.5
NF-κB ReporterNF-κB PathwayHEK293-NF-κB-lucTNF-α1250
Cytokine ReleaseTNF-α ProductionLPS-stimulated RAW 264.7Lipopolysaccharide (LPS)2500
Cytokine ReleaseIL-6 ProductionLPS-stimulated RAW 264.7Lipopolysaccharide (LPS)3200
Calcium FluxIntracellular Ca²⁺ ReleaseU-2 OS cells expressing human H1RHistamine25

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Histamine H1 Receptor Signaling Pathway Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R This compound This compound This compound->H1R Gq_11 Gq/11 H1R->Gq_11 PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Inflammation) PKC->Cellular_Response

Figure 1: Proposed mechanism of this compound action on the Histamine H1 receptor signaling pathway.

G cluster_1 NF-κB Signaling Pathway Inhibition Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK This compound This compound This compound->IKK IκBα IκBα IKK->IκBα Phosphorylation NF_kB_IκBα p65/p50-IκBα (Inactive Complex) IκBα->NF_kB_IκBα Proteasome Proteasome IκBα->Proteasome Ubiquitination & Degradation NF_kB_dimer p65/p50 (NF-κB dimer) NF_kB_dimer->NF_kB_IκBα Nucleus Nucleus NF_kB_dimer->Nucleus Translocation NF_kB_IκBα->NF_kB_dimer Release Gene_Transcription Gene Transcription (e.g., TNF-α, IL-6) Nucleus->Gene_Transcription

Figure 2: Hypothesized inhibitory effect of this compound on the NF-κB signaling pathway.

G cluster_2 Experimental Workflow for this compound Evaluation start Start cytotoxicity Cytotoxicity Assays (MTT, LDH) start->cytotoxicity binding_assay Target Engagement (H1R Binding Assay) cytotoxicity->binding_assay Determine non-toxic concentration range signaling_assay Signaling Pathway Analysis (NF-κB Reporter Assay) binding_assay->signaling_assay functional_assay Functional Assays (Cytokine Release, Calcium Flux) signaling_assay->functional_assay data_analysis Data Analysis (IC₅₀/EC₅₀ Determination) functional_assay->data_analysis end End data_analysis->end

Figure 3: A logical workflow for the in vitro characterization of this compound.

Experimental Protocols

Cell Viability and Cytotoxicity Assays

a. MTT Assay for Metabolic Activity

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • This compound hydrochloride

    • Cell line of interest (e.g., RAW 264.7, A549)

    • Complete culture medium

    • 96-well cell culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

b. Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

This assay quantifies the release of LDH from damaged cells, an indicator of cytotoxicity.

  • Materials:

    • LDH cytotoxicity assay kit

    • This compound hydrochloride

    • Cell line of interest

    • Complete culture medium

    • 96-well cell culture plates

    • Microplate reader

  • Protocol:

    • Follow steps 1-4 of the MTT assay protocol.

    • Prepare controls as per the kit instructions (e.g., spontaneous LDH release, maximum LDH release).

    • Centrifuge the plate at 250 x g for 5 minutes.

    • Carefully transfer a portion of the supernatant to a new 96-well plate.

    • Add the LDH reaction mixture from the kit to each well.

    • Incubate at room temperature for the time specified in the kit protocol, protected from light.

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm).

    • Calculate cytotoxicity as a percentage of the maximum LDH release control.

Target Engagement Assay

a. Histamine H1 Receptor Radioligand Binding Assay

This competitive binding assay determines the affinity of this compound for the histamine H1 receptor.

  • Materials:

    • Membranes from cells expressing the human histamine H1 receptor (e.g., HEK293-H1R)

    • [³H]mepyramine (radioligand)

    • This compound hydrochloride

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • Non-specific binding control (e.g., a high concentration of a known H1 antagonist like diphenhydramine)

    • Glass fiber filters

    • Scintillation cocktail and counter

  • Protocol:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, set up the following reactions:

      • Total binding: [³H]mepyramine and receptor membranes.

      • Non-specific binding: [³H]mepyramine, non-specific binding control, and receptor membranes.

      • Competitive binding: [³H]mepyramine, varying concentrations of this compound, and receptor membranes.

    • Incubate at room temperature to reach equilibrium (e.g., 60-120 minutes).

    • Rapidly filter the reactions through glass fiber filters and wash with cold assay buffer to separate bound from free radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.

    • Calculate the specific binding and determine the IC₅₀ and Ki values for this compound.[2]

Signaling Pathway and Functional Assays

a. NF-κB Reporter Gene Assay

This assay measures the inhibition of NF-κB transcriptional activity.[3][4]

  • Materials:

    • HEK293 cell line stably expressing an NF-κB-driven luciferase reporter gene

    • This compound hydrochloride

    • TNF-α (or another NF-κB activator)

    • Luciferase assay reagent

    • White, opaque 96-well plates

    • Luminometer

  • Protocol:

    • Seed the reporter cells in a white, opaque 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with TNF-α to activate the NF-κB pathway. Include an unstimulated control.

    • Incubate for a period sufficient for reporter gene expression (e.g., 6-8 hours).

    • Add the luciferase assay reagent according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

    • Calculate the percentage of inhibition of NF-κB activity relative to the TNF-α-stimulated control.

b. Cytokine Release Assay (ELISA)

This assay quantifies the inhibition of pro-inflammatory cytokine production.

  • Materials:

    • RAW 264.7 murine macrophage cell line

    • This compound hydrochloride

    • Lipopolysaccharide (LPS)

    • ELISA kits for TNF-α and IL-6

    • 24-well cell culture plates

    • Microplate reader

  • Protocol:

    • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.

    • Pre-treat the cells with this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL). Include an unstimulated control.

    • Incubate for a suitable time to allow cytokine production (e.g., 6-24 hours).

    • Collect the cell culture supernatants.

    • Perform the ELISA for TNF-α and IL-6 according to the kit manufacturer's instructions.

    • Measure the absorbance and calculate the cytokine concentrations from a standard curve.

    • Determine the percentage of inhibition of cytokine release.

c. Intracellular Calcium Flux Assay

This assay measures the ability of this compound to block histamine-induced calcium release.

  • Materials:

    • Cell line expressing the histamine H1 receptor (e.g., U-2 OS-H1R)

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

    • This compound hydrochloride

    • Histamine

    • Black, clear-bottom 96-well plates

    • Fluorescence microplate reader with kinetic reading capabilities

  • Protocol:

    • Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

    • Wash the cells to remove excess dye.

    • Add various concentrations of this compound to the wells and incubate.

    • Place the plate in the fluorescence microplate reader and begin kinetic reading.

    • After establishing a baseline fluorescence, add histamine to stimulate an increase in intracellular calcium.

    • Continue to monitor the fluorescence signal.

    • Analyze the data to determine the effect of this compound on the histamine-induced calcium peak.

Disclaimer

The provided protocols and hypothetical data are for research and informational purposes only. Researchers should optimize these protocols for their specific cell lines and experimental conditions. All laboratory work should be conducted in accordance with institutional safety guidelines.

References

Application Note and Protocol: Flow Injection Chemiluminescence Analysis of Dioxopromethazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Flow Injection Analysis (FIA) is a highly efficient and automated analytical technique characterized by the injection of a liquid sample into a continuously flowing, non-segmented carrier stream.[1][2][3] The injected sample zone is transported through a manifold where it can mix with reagents before reaching a detector that continuously records a physical parameter, such as absorbance or, in this case, light emission.[3] When coupled with chemiluminescence (CL) detection, FIA provides a powerful tool for the trace analysis of a wide range of compounds.[4][5]

Chemiluminescence is the emission of light as a result of a chemical reaction.[6][7] The luminol (B1675438) reaction is one of the most well-known and widely used chemiluminescent systems. In an alkaline medium, luminol is oxidized by an oxidizing agent, often in the presence of a catalyst, to produce an excited-state intermediate (3-aminophthalate) that emits light upon relaxation to the ground state.[7][8][9] The intensity of the emitted light is proportional to the concentration of the analyte that influences the reaction rate.

Phenothiazine (B1677639) derivatives have been shown to enhance the chemiluminescence of the luminol system, providing a basis for their sensitive determination.[5][10] This application note describes a proposed FI-CL method for the quantitative analysis of Dioxopromethazine Hydrochloride, leveraging the principles established for similar compounds.

Principle of the Method

The proposed method is based on the principle that this compound Hydrochloride can enhance the weak chemiluminescence produced from the oxidation of luminol by an oxidizing agent (e.g., potassium permanganate (B83412) or an iron(III) solution) in an alkaline medium. The sample containing this compound is injected into a carrier stream and merges with streams of the luminol solution and the oxidizing agent within the FI system. The resulting mixture flows through a detection coil positioned in front of a photomultiplier tube (PMT). The enhancement of the chemiluminescence intensity is directly proportional to the concentration of this compound Hydrochloride in the sample.

Instrumentation and Reagents

Instrumentation
  • Flow Injection Analyzer equipped with:

    • Two peristaltic pumps

    • A six-port injection valve with a sample loop

    • PTFE tubing of appropriate inner diameter

    • A flow-through cell

  • Chemiluminescence Detector (e.g., a photomultiplier tube, PMT)

  • Data acquisition system (computer with appropriate software)

Reagents and Solutions
  • This compound Hydrochloride Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound Hydrochloride standard and dissolve it in 100 mL of deionized water. Store in a dark container at 4°C. Working standards are prepared daily by appropriate dilution of the stock solution.

  • Luminol Solution (e.g., 1.0 x 10⁻³ M): Dissolve the required amount of luminol in a sodium hydroxide (B78521) solution (e.g., 0.1 M). This solution should be prepared fresh daily.

  • Oxidizing Agent Solution (e.g., Potassium Permanganate 1.0 x 10⁻⁴ M in 0.1 M H₂SO₄ or Fe(III) solution): Prepare by dissolving the appropriate amount of the oxidizing agent in the specified medium.

  • Carrier Stream: Deionized water or a suitable buffer solution.

Experimental Protocol

FI-CL System Setup
  • Assemble the FI-CL manifold as depicted in the workflow diagram below.

  • Set the peristaltic pumps to deliver the carrier stream, luminol solution, and oxidizing agent solution at optimized flow rates. A typical total flow rate might be in the range of 2-4 mL/min.

  • Position the flow cell directly in front of the PMT detector.

  • Optimize the system parameters, including flow rates, reagent concentrations, and sample loop volume, to achieve the best signal-to-noise ratio and sensitivity.

Calibration and Measurement
  • Prepare a series of working standard solutions of this compound Hydrochloride by diluting the stock solution.

  • Inject a fixed volume of each standard solution into the carrier stream using the injection valve.

  • Record the peak chemiluminescence intensity for each concentration.

  • Construct a calibration curve by plotting the chemiluminescence intensity versus the concentration of this compound Hydrochloride.

  • For sample analysis, inject the sample solution (e.g., dissolved pharmaceutical formulation) into the system and record the chemiluminescence intensity.

  • Determine the concentration of this compound Hydrochloride in the sample from the calibration curve.

Quantitative Data (Representative for Phenothiazine Derivatives)

The following table summarizes typical quantitative data obtained for the FI-CL analysis of other phenothiazine derivatives, such as promethazine (B1679618) and chlorpromazine. These values provide an expected performance range for the proposed this compound method, which would require experimental validation.

ParameterTypical Value Range for PhenothiazinesReference
Linear Range (µg/mL)0.05 - 40.0[10]
Limit of Detection (LOD) (µg/mL)0.01 - 0.1[5][10]
Relative Standard Deviation (RSD)< 2%[4]
Sample Throughput (samples/hour)60 - 120[5]

Note: These values are indicative and must be experimentally determined for the specific analysis of this compound Hydrochloride.

Visualizations

Experimental Workflow

FI_CL_Workflow cluster_reagents Reagent Delivery cluster_injection Sample Introduction cluster_reaction Mixing & Reaction cluster_detection Detection cluster_output Data Output Carrier Carrier Stream Injector Injection Valve Carrier->Injector Luminol Luminol Solution MixingCoil Mixing Coil Luminol->MixingCoil Oxidant Oxidizing Agent Oxidant->MixingCoil Injector->MixingCoil Sample Zone Detector CL Detector (PMT) MixingCoil->Detector Data Data Acquisition Detector->Data

Caption: Workflow for the FI-CL analysis of this compound.

Luminol Chemiluminescence Pathway

Luminol_Reaction Luminol Luminol Dianion Luminol Dianion Luminol->Dianion Base (OH⁻) ExcitedState Excited State 3-Aminophthalate* Dianion->ExcitedState Oxidant Oxidizing Agent (e.g., H₂O₂) Oxidant->ExcitedState Catalyst This compound (Catalyst/Enhancer) Catalyst->ExcitedState GroundState Ground State 3-Aminophthalate ExcitedState->GroundState Photon Emission Light Light (hν) ExcitedState->Light

Caption: Simplified pathway of the luminol chemiluminescence reaction.

Conclusion

The proposed Flow Injection Chemiluminescence method offers a promising approach for the rapid, sensitive, and automated determination of this compound Hydrochloride in pharmaceutical formulations. The protocol is based on well-established principles for the analysis of related phenothiazine compounds. While the specific operational parameters and validation data need to be determined experimentally, this application note provides a solid foundation for the development and implementation of this analytical technique in a research or quality control setting. The high sample throughput and low reagent consumption make it an economical and efficient alternative to other analytical methods.

References

Application Notes and Protocols for Dioxopromethazine in Electroluminescent Material Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The application of Dioxopromethazine, a compound primarily recognized for its pharmaceutical properties, in the field of electroluminescent materials is not established in current scientific literature. The following application notes and protocols are presented as a prospective and hypothetical exploration, based on the known optoelectronic properties of the broader class of oxidized phenothiazine (B1677639) derivatives. The data and experimental procedures are illustrative and intended to guide potential research in this novel area.

Introduction

This compound is a phenothiazine derivative characterized by a sulfone moiety at the 5-position of the phenothiazine ring. This class of compounds, known as phenothiazine-S,S-dioxides, has garnered significant interest in organic electronics. The strong electron-withdrawing nature of the sulfone group, combined with the electron-donating phenothiazine core, creates a molecule with a significant intramolecular charge transfer (ICT) character. This can lead to desirable photophysical properties, including strong fluorescence in the solid state. Oxidized phenothiazines are being explored as emitters, host materials, and hole-transporting materials in Organic Light-Emitting Diodes (OLEDs).[1][2][3] This document outlines the potential application of this compound as a fluorescent emitter in OLEDs.

Hypothesized Application: Blue Fluorescent Emitter for OLEDs

We hypothesize that this compound could function as an efficient blue fluorescent emitter in OLED devices. The rationale is based on the following structural attributes and the known properties of similar phenothiazine sulfone derivatives:

  • Electron-Withdrawing Sulfone Group: The SO2 group significantly lowers the energy of the Highest Occupied Molecular Orbital (HOMO), which can lead to emission in the higher-energy blue region of the spectrum.[4]

  • Non-Planar Molecular Structure: The inherent "butterfly" bend of the phenothiazine core helps to suppress intermolecular π-π stacking and aggregation-caused quenching (ACQ) in the solid state, potentially leading to a high photoluminescence quantum yield (PLQY) in thin films.[1]

  • Good Film-Forming Properties: The molecular structure is conducive to forming stable and uniform amorphous films, a critical requirement for the fabrication of high-performance OLEDs.

Data Presentation: Hypothetical Optoelectronic Properties

The following table summarizes the hypothetical quantitative data for this compound, derived from typical values for phenothiazine sulfone emitters. These values would need to be determined experimentally.

PropertySymbolHypothetical ValueUnit
Absorption Maximum (in CH2Cl2)λ_abs385nm
Emission Maximum (in CH2Cl2)λ_em465nm
Photoluminescence Quantum Yield (Film)Φ_PL45%
HOMO Energy LevelE_HOMO-5.8eV
LUMO Energy LevelE_LUMO-2.5eV
Optical Band GapE_g3.3eV
Triplet EnergyE_T2.8eV

Experimental Protocols

Protocol 1: Photophysical Characterization

This protocol describes the measurement of absorption and emission properties.

1. Materials and Equipment:

  • This compound powder (≥95% purity)

  • Spectroscopic grade dichloromethane (B109758) (CH2Cl2)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis Spectrophotometer

  • Fluorometer (Spectrofluorometer)

  • Integrating sphere for PLQY measurement

2. Procedure for Solution-State Measurements:

  • Prepare a dilute solution of this compound in CH2Cl2 (approx. 10^-5 M).

  • Absorption: Record the UV-Vis absorption spectrum using the spectrophotometer from 300 nm to 600 nm, using pure CH2Cl2 as a reference. The wavelength of maximum absorption (λ_abs) is determined from the peak of the lowest energy absorption band.

  • Emission: Using the fluorometer, excite the sample at its λ_abs. Record the emission spectrum. The peak of this spectrum gives the maximum emission wavelength (λ_em).

  • PLQY (Solution): Measure the photoluminescence quantum yield using a standard reference dye with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4).

3. Procedure for Solid-State (Film) Measurements:

  • Prepare a thin film of this compound on a quartz substrate by spin-coating from a concentrated solution (e.g., 10 mg/mL in chlorobenzene).

  • Measure the absorption and emission spectra of the film directly.

  • Measure the absolute PLQY of the film using an integrating sphere coupled to the fluorometer.

Protocol 2: Electrochemical Characterization (Cyclic Voltammetry)

This protocol is for determining the HOMO and LUMO energy levels.

1. Materials and Equipment:

  • This compound

  • Anhydrous, degassed solvent (e.g., acetonitrile (B52724) or dichloromethane)

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF6)

  • Ferrocene (B1249389) (for internal reference)

  • Potentiostat with a three-electrode cell:

    • Working electrode: Glassy carbon or platinum disk

    • Reference electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)

    • Counter electrode: Platinum wire

  • Inert gas supply (Argon or Nitrogen)

2. Procedure:

  • Prepare a solution of this compound (approx. 1 mM) and the supporting electrolyte (0.1 M) in the chosen solvent.

  • Assemble the three-electrode cell and purge the solution with inert gas for 15-20 minutes to remove oxygen.

  • Record the cyclic voltammogram (CV) by scanning the potential in the positive direction to measure the oxidation potential, and in a separate experiment, scan in the negative direction for the reduction potential.

  • After obtaining the CV of the sample, add a small amount of ferrocene to the solution and record its CV. The ferrocene/ferrocenium (Fc/Fc+) redox couple is used as an internal standard.

  • Calculations:

    • Determine the onset oxidation potential (E_ox^onset) and onset reduction potential (E_red^onset) from the voltammograms.

    • Calculate the HOMO and LUMO energy levels using the following empirical formulas, referencing against the Fc/Fc+ couple (assuming the absolute energy level of Fc/Fc+ is -4.8 eV below vacuum):

      • E_HOMO (eV) = -[E_ox^onset - E_1/2(Fc/Fc+)] - 4.8

      • E_LUMO (eV) = -[E_red^onset - E_1/2(Fc/Fc+)] - 4.8

Protocol 3: OLED Device Fabrication (Hypothetical Structure)

This protocol outlines the fabrication of a simple, multi-layer OLED using this compound as the emissive layer (EML).

1. Device Structure: ITO / PEDOT:PSS (40 nm) / this compound (30 nm) / TPBi (30 nm) / LiF (1 nm) / Al (100 nm)

  • ITO: Indium Tin Oxide (Anode)
  • PEDOT:PSS: Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (Hole Injection/Transport Layer, HIL/HTL)
  • TPBi: 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (Electron Transport Layer, ETL)
  • LiF: Lithium Fluoride (Electron Injection Layer, EIL)
  • Al: Aluminum (Cathode)

2. Materials and Equipment:

  • Patterned ITO-coated glass substrates

  • PEDOT:PSS aqueous dispersion

  • This compound and TPBi powders

  • High-purity LiF and Al pellets/wire

  • Solvents (e.g., chlorobenzene)

  • Spin coater

  • Thermal evaporator system (high vacuum, <10^-6 Torr)

  • UV-Ozone cleaner or sonicator with cleaning solvents (Deionized water, Acetone, Isopropanol)

3. Fabrication Workflow:

  • Substrate Cleaning: Clean the ITO substrates sequentially in deionized water, acetone, and isopropanol (B130326) using an ultrasonic bath (15 min each). Dry the substrates with a nitrogen gun and treat with UV-Ozone for 10 minutes to improve the work function of the ITO.

  • HIL/HTL Deposition: Spin-coat the PEDOT:PSS solution onto the ITO substrate (e.g., at 4000 rpm for 60 s). Anneal the substrate on a hotplate at 150°C for 15 minutes in a nitrogen-filled glovebox.

  • EML Deposition: Transfer the substrate into the thermal evaporator. Deposit a 30 nm layer of this compound onto the PEDOT:PSS layer by thermal evaporation. The deposition rate should be controlled (e.g., 0.1-0.2 nm/s).

  • ETL Deposition: Without breaking vacuum, deposit a 30 nm layer of TPBi on top of the this compound layer.

  • Cathode Deposition: Sequentially deposit a 1 nm layer of LiF followed by a 100 nm layer of Al through a shadow mask to define the cathode area.

  • Encapsulation: Encapsulate the finished device using a UV-curable epoxy and a glass coverslip inside a nitrogen glovebox to protect the organic layers and cathode from oxygen and moisture.

  • Characterization: Test the device by measuring its current density-voltage-luminance (J-V-L) characteristics and electroluminescence spectrum.

Visualizations

G Experimental Workflow for this compound OLED Study cluster_0 Material Characterization cluster_1 Device Fabrication cluster_2 Performance Evaluation synthesis Synthesis & Purification of this compound photo Photophysical Analysis (UV-Vis, PL, PLQY) synthesis->photo electro Electrochemical Analysis (Cyclic Voltammetry) synthesis->electro eml EML Deposition (this compound) photo->eml electro->eml clean Substrate Cleaning (ITO Glass) htl HTL Deposition (PEDOT:PSS) clean->htl htl->eml etl ETL/EIL/Cathode Deposition eml->etl encap Encapsulation etl->encap jvl J-V-L Measurement encap->jvl el EL Spectrum & CIE encap->el eff Efficiency & Lifetime Analysis jvl->eff el->eff

Caption: Workflow for OLED study.

G Hypothetical Structure-Property Relationships of this compound cluster_structure Key Structural Features cluster_properties Resulting Optoelectronic Properties dioxo This compound core Phenothiazine Core dioxo->core sulfone Sulfone Group (SO2) dioxo->sulfone sidechain N-Alkyl Side Chain dioxo->sidechain high_plqy High Solid-State PLQY core->high_plqy Bent 'Butterfly' Structure film Good Amorphous Film Morphology core->film blue_em Deep Blue Emission sulfone->blue_em Strong Electron Withdrawal stability Good Thermal/Oxidative Stability sulfone->stability Oxidized Sulfur sidechain->film Steric Hindrance

Caption: Structure-Property Links.

References

Application Note: A Validated HPLC-MS/MS Method for the Quantification of Dioxopromethazine in Rat Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative determination of Dioxopromethazine in rat plasma. This compound, a phenothiazine (B1677639) antihistamine, requires a reliable analytical method for its evaluation in preclinical pharmacokinetic studies. The described protocol utilizes liquid-liquid extraction for sample cleanup and Diphenhydramine as an internal standard (IS). The method was validated over a linear range of 1.00 to 80.00 ng/mL, demonstrating high precision and accuracy. This procedure is suitable for supporting pharmacokinetic research in drug development.

Introduction

This compound is a phenothiazine derivative used as an antihistamine to treat respiratory illnesses[1]. Accurate quantification of this compound in biological matrices is essential for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile during preclinical development. HPLC-MS/MS offers high selectivity and sensitivity, making it the preferred technique for bioanalytical assays[2]. This document provides a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection of this compound in rat plasma.

Experimental Protocol

Materials and Reagents
  • This compound reference standard

  • Diphenhydramine (Internal Standard)

  • Methanol (B129727) (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Ammonium acetate (ACS grade)

  • Sodium carbonate (ACS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Blank rat plasma (with K2-EDTA as anticoagulant)

Instrumentation
  • HPLC System: A system equipped with a binary pump, autosampler, and column oven (e.g., Agilent 1290, Waters ACQUITY UPLC).

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex QTRAP, Waters Xevo TQ-S).

Preparation of Solutions
  • Stock Solutions: Prepare primary stock solutions of this compound and Diphenhydramine (IS) at a concentration of 1 mg/mL in methanol.

  • Working Standard Solutions: Serially dilute the primary stock solutions with a 50:50 mixture of methanol and water to prepare working standard solutions for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the IS stock solution to a final concentration of 50 ng/mL.

  • Sodium Carbonate (1M): Dissolve 10.6 g of sodium carbonate in 100 mL of ultrapure water.

Chromatographic and Mass Spectrometric Conditions

The instrumental parameters are summarized in the tables below.

Table 1: HPLC Conditions

ParameterCondition
Column Chiralpak AGP (100 x 4.0 mm, 5 µm)[1]
Mobile Phase 10 mM Ammonium acetate (pH 4.5) : Methanol (90:10, v/v)[1]
Flow Rate 0.5 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Run Time 12 minutes[1]

Table 2: Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi
Curtain Gas 35 psi
IonSpray Voltage 5500 V
Temperature 500 °C
MRM Transitions See Table 3

Table 3: MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
This compound 317.286.1150
Diphenhydramine (IS) 256.2167.1150
Preparation of Calibration Curve and Quality Control Samples
  • Calibration Standards: Prepare calibration standards by spiking blank rat plasma with the appropriate working standard solutions to achieve final concentrations of 1.00, 2.50, 5.00, 10.00, 20.00, 40.00, and 80.00 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank rat plasma at three concentration levels:

    • Low QC (LQC): 3.00 ng/mL

    • Medium QC (MQC): 30.00 ng/mL

    • High QC (HQC): 70.00 ng/mL

Sample Preparation Protocol

The sample preparation involves a liquid-liquid extraction procedure to isolate the analyte and internal standard from the plasma matrix.

  • Pipette 100 µL of rat plasma (standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the Diphenhydramine internal standard working solution (50 ng/mL) to each tube and vortex briefly.

  • Alkalinize the plasma by adding 50 µL of 1M Sodium Carbonate solution and vortex.

  • Add 800 µL of ethyl acetate to the tube.

  • Vortex the mixture for 5 minutes to ensure thorough extraction.

  • Centrifuge the samples at 14,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex for 1 minute and transfer the solution to an HPLC vial for analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 1. Aliquot 100 µL Rat Plasma add_is 2. Add 20 µL Internal Standard plasma->add_is alkalinize 3. Add 50 µL 1M Na₂CO₃ add_is->alkalinize add_solvent 4. Add 800 µL Ethyl Acetate alkalinize->add_solvent vortex 5. Vortex (5 min) add_solvent->vortex centrifuge 6. Centrifuge (10 min) vortex->centrifuge transfer 7. Transfer Supernatant centrifuge->transfer evaporate 8. Evaporate to Dryness transfer->evaporate reconstitute 9. Reconstitute in 100 µL Mobile Phase evaporate->reconstitute inject 10. Inject 10 µL into HPLC-MS/MS System reconstitute->inject

Figure 1: Experimental workflow for sample preparation and analysis.

Method Validation Summary

The bioanalytical method was validated according to established guidelines. The key validation parameters are summarized below.

Table 4: Method Validation Results

ParameterResult
Linearity Range 1.00 - 80.00 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1.00 ng/mL
Intra-day Precision (RSD%) < 12.3%
Inter-day Precision (RSD%) < 12.3%
Accuracy (RE%) -10.5% to 6.6%

Results and Discussion

The developed HPLC-MS/MS method provides excellent selectivity and sensitivity for the quantification of this compound in rat plasma. The use of a chiral column allows for the separation of R- and S-enantiomers if required. The liquid-liquid extraction procedure effectively removed endogenous plasma components, minimizing matrix effects and ensuring reliable quantification. The validation results demonstrate that the method is linear, accurate, and precise over the specified concentration range. The LLOQ of 1.00 ng/mL is sufficient for detecting this compound in plasma samples from pharmacokinetic studies in rats.

Conclusion

This application note describes a fully validated HPLC-MS/MS method for the determination of this compound in rat plasma. The protocol is straightforward, employing a simple liquid-liquid extraction for sample preparation and rapid chromatographic analysis. The method meets the criteria for bioanalytical method validation and can be reliably applied to pharmacokinetic studies, providing crucial data for drug development professionals.

References

Application Notes and Protocols for Dioxopromethazine: Bioactivity and Structure Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioxopromethazine, a phenothiazine (B1677639) derivative, is recognized for its potent antihistaminic and antitussive properties.[1] Structurally similar to promethazine (B1679618), it also exhibits anti-allergic, sedative, antiemetic, and anticholinergic effects.[2][3] The bioactivity of this compound is attributed to its antagonism of multiple receptors, primarily the histamine (B1213489) H1, dopamine (B1211576) D2, and muscarinic acetylcholine (B1216132) receptors.[2] Some evidence also suggests a modulatory role on serotonin (B10506) and glutamate (B1630785) pathways.[4]

These application notes provide a comprehensive guide for researchers engaged in the bioactivity screening and structural analysis of this compound. The following sections detail experimental protocols for key assays, present quantitative data in a comparative format, and visualize relevant biological pathways and experimental workflows.

Bioactivity Analysis: Data and Protocols

The multifaceted pharmacological profile of this compound necessitates a range of bioassays to quantify its activity at various molecular targets. While specific quantitative data for this compound is not extensively available in public literature, the data for its close structural analog, promethazine, serves as a valuable reference point.

Quantitative Bioactivity Data (Promethazine as a Reference)

The following table summarizes the binding affinities (Ki) of promethazine for key receptors, providing an expected range of activity for this compound.

CompoundReceptor TargetBinding Affinity (Ki) [nM]Reference Compound
PromethazineHistamine H1 Receptor1.4-
PromethazineDopamine D2 ReceptorModerate Affinity-
PromethazineMuscarinic Acetylcholine Receptors5.0 - 38Mequitazine, Cyproheptadine

Note: Lower Ki values indicate higher binding affinity.

Experimental Protocols

This protocol outlines a method to determine the binding affinity of this compound for the histamine H1 receptor.

Principle: This assay measures the ability of a test compound (this compound) to compete with a radiolabeled ligand for binding to the histamine H1 receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).

Materials:

  • Receptor Source: Membranes from cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-Pyrilamine (mepyramine).

  • Test Compound: this compound hydrochloride.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: 10 µM Mianserin.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the H1 receptor in cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by ultracentrifugation and resuspend in fresh assay buffer to a final protein concentration of 50-100 µ g/well .

  • Assay Setup: In a 96-well plate, combine the receptor preparation, [³H]-pyrilamine (at a concentration close to its Kd, typically 1-2 nM), and varying concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

  • Incubation: Incubate the plate at 25°C for 4 hours with gentle agitation.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters three times with cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Determine the specific binding by subtracting the non-specific binding (counts in the presence of 10 µM mianserin) from the total binding (counts in the absence of competitor).

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

This protocol describes a method to assess the binding affinity of this compound for the dopamine D2 receptor.

Principle: Similar to the H1 receptor assay, this competitive binding assay measures the displacement of a radiolabeled D2 receptor antagonist by this compound.

Materials:

  • Receptor Source: Porcine striatal membrane fraction or cells expressing the human dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone.

  • Test Compound: this compound hydrochloride.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

  • Non-specific Binding Control: 10 µM Haloperidol.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Prepare membranes as described for the H1 receptor assay, resuspending the final pellet in the D2 receptor assay buffer.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, [³H]-spiperone (at a concentration near its Kd, typically 0.1-0.3 nM), and a range of this compound concentrations.

  • Incubation: Incubate at 37°C for 60 minutes.

  • Filtration and Washing: Follow the same procedure as for the H1 receptor assay.

  • Quantification: Measure radioactivity using a scintillation counter.

Data Analysis:

Analyze the data as described for the H1 receptor binding assay to determine the IC50 and calculate the Ki value for this compound at the D2 receptor.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Histamine H1 Receptor Signaling Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Intracellular Ca²⁺ Release IP3->Ca2_release PKC Protein Kinase C (PKC) Activation DAG->PKC This compound This compound This compound->H1R Antagonizes G cluster_1 Receptor Binding Assay Workflow prep 1. Receptor Membrane Preparation setup 2. Assay Plate Setup (Membranes, Radioligand, this compound) prep->setup incubate 3. Incubation setup->incubate filter 4. Filtration & Washing incubate->filter quantify 5. Scintillation Counting filter->quantify analyze 6. Data Analysis (IC50 & Ki Determination) quantify->analyze G cluster_2 Structural Analysis Workflow synthesis Synthesis & Purification hplc HPLC (Purity & Quantification) synthesis->hplc nmr NMR Spectroscopy (Structural Confirmation) synthesis->nmr ms Mass Spectrometry (Molecular Weight) synthesis->ms xray X-ray Crystallography (3D Structure) synthesis->xray If single crystals are obtained

References

Troubleshooting & Optimization

Improving the yield and efficiency of Dioxopromethazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dioxopromethazine Synthesis

This technical support center is intended for researchers, scientists, and drug development professionals. It provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to aid in the synthesis of Dioxopemethazine, with a focus on improving yield and efficiency.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound hydrochloride is a phenothiazine (B1677639) derivative with antitussive, antiasthmatic, expectorant, and antihistamine properties.[1][2] Its antitussive effect is particularly potent, comparable to that of codeine, and it is believed to act by inhibiting the cough center.[1] It is an orally active antihistamine that can inhibit asthmatic symptoms.[2][3]

Q2: What is the most common synthetic route to this compound?

A2: The most common method for synthesizing this compound hydrochloride involves the oxidation of promethazine (B1679618) hydrochloride.[1] The synthesis of the precursor, the phenothiazine core, has evolved from the original high-temperature reaction of diphenylamine (B1679370) and sulfur to more efficient catalytic methods.[1][4]

Q3: What are the main challenges encountered in the synthesis of this compound?

A3: Key challenges include the formation of positional isomers during the synthesis of the phenothiazine nucleus, which can be difficult to separate and purify.[1][5] The oxidation step can also be problematic, with traditional methods often requiring harsh and corrosive reagents like concentrated sulfuric acid and hydrogen peroxide.[1] Ensuring complete oxidation to the sulfone without significant byproduct formation is crucial for achieving high purity.

Q4: What are the critical safety precautions to consider during the synthesis?

A4: Phenothiazine and its derivatives can be irritating to the skin and mucous membranes.[5][6] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should always be worn.[7] All reactions should be conducted in a well-ventilated fume hood.[7] Traditional oxidation methods involve strong acids and oxidizers, which require careful handling to prevent accidents.[1]

Q5: How can the purity and identity of synthesized this compound be confirmed?

A5: Several analytical techniques are used to assess the purity and confirm the structure of this compound. High-Performance Liquid Chromatography (HPLC) is a primary method for quantification and separation from impurities.[1][7] Other useful methods include UV-Visible (UV-Vis) spectrophotometry, fluorescence analysis, and High-Performance Capillary Electrophoresis.[1]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound in a question-and-answer format.

Issue 1: Low Overall Yield

Q: My overall yield of this compound is significantly lower than expected. What are the potential causes and how can I address them?

A: Low yields in this compound synthesis can originate from either the formation of the phenothiazine precursor or the subsequent oxidation step. Here is a systematic approach to troubleshooting:

  • Incomplete Reaction:

    • Precursor Synthesis: The reaction of diphenylamine with sulfur can be slow and may not go to completion.[1] Modern catalytic methods using iodine with microwave irradiation or metal catalysts (e.g., FeSO₄, Cu(II) salts) can improve reaction times and yields.[1][5] Ensure the catalyst is active and used in the correct proportion.

    • Oxidation Step: Incomplete oxidation of promethazine will result in a mixture of starting material, the sulfoxide (B87167) intermediate, and the desired sulfone product, thereby lowering the isolated yield of this compound. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure it goes to completion.[7]

  • Side Reactions:

    • The synthesis of the phenothiazine core can produce positional isomers that are difficult to separate from the desired product, leading to losses during purification.[1][5]

    • During the oxidation step, over-oxidation or degradation of the phenothiazine ring can occur if the reaction conditions are too harsh (e.g., excessive temperature or concentration of the oxidizing agent).

  • Product Loss During Workup and Purification:

    • Significant amounts of the product can be lost during extraction, filtration, and crystallization steps.[8] Ensure proper phase separation during extractions and optimize the solvent system for recrystallization to maximize recovery.

Issue 2: Presence of Impurities in the Final Product

Q: I am observing significant impurities in my final this compound product. What are these likely to be and how can I minimize their formation?

A: The presence of impurities is a common issue that can affect the quality and efficacy of the final product. The most common impurities are:

  • Positional Isomers: The synthesis of the phenothiazine nucleus can lead to the formation of isomers with similar physical properties to the desired product, making them difficult to remove by standard purification techniques.[1][5] The choice of synthetic route for the phenothiazine core is critical in minimizing the formation of these isomers.

  • Promethazine Sulfoxide: Incomplete oxidation of promethazine will result in the presence of the sulfoxide intermediate. To minimize this, ensure a sufficient amount of the oxidizing agent is used and that the reaction is allowed to proceed to completion.[9]

  • Unreacted Promethazine: The presence of the starting material in the final product is also a result of an incomplete oxidation reaction.

  • Degradation Products: The use of harsh reagents or high temperatures can lead to the degradation of the phenothiazine ring system. Employing milder, more controlled reaction conditions can help to prevent this.

Issue 3: Challenges with the Oxidation Step

Q: The oxidation of promethazine to this compound is inefficient and results in a complex mixture of products. How can I optimize this critical step?

A: The oxidation step is crucial for the successful synthesis of this compound. Here are some strategies for optimization:

  • Choice of Oxidizing Agent: While traditional methods use hydrogen peroxide in the presence of a strong acid, "greener" and more efficient methods have been developed.[1] A notable example is the use of molecular oxygen as the oxidant with a palladium acetate (B1210297) catalyst, which can increase the yield and improve the safety profile of the reaction.[1]

  • Reaction Conditions:

    • Temperature: Maintain the optimal reaction temperature as specified in the chosen protocol. Excessive heat can lead to the formation of degradation byproducts.

    • Reaction Time: Monitor the reaction progress to determine the optimal reaction time. Stopping the reaction too early will result in incomplete conversion, while extending it unnecessarily may increase the likelihood of side reactions.

  • pH Control: In some procedures, maintaining the pH of the reaction mixture is important for achieving a good yield and purity of the final product.[1]

Data Presentation: Synthesis of Phenothiazine Derivatives

The following tables summarize various catalytic systems and conditions for the synthesis of the phenothiazine core structure, a key precursor for this compound.

Table 1: Catalytic Systems for Phenothiazine Synthesis

CatalystReactantsSolventTemperature (°C)Yield (%)Reference
IodineDiphenylamine, SulfurNone (Microwave)N/AGood[1][5]
Cu(II) salt / N-methyl-pyrrole-2-carboxamide2-iodoaniline, 2-bromothiophenolN/A90N/A[1][5]
FeSO₄·7H₂OAcetaminophen, ortho-aryl dihalidesN/AN/Aup to 96[1][5]
None (Transition-metal-free)N-(2-iodo)acetamide, 2-bromophenolDMFN/AGood[1][5]

Table 2: Comparison of Oxidation Methods for Promethazine

Oxidizing SystemAdvantagesDisadvantagesReference
H₂O₂ / Strong AcidReadily available reagentsCorrosive, potential for side reactions, safety concerns[1]
O₂ / Palladium Acetate"Green" oxidant, higher yield, increased safety, reduced costRequires a specific catalyst[1]

Experimental Protocols

Protocol 1: General Synthesis of Phenothiazine (Precursor)

This protocol is a generalized procedure based on modern catalytic methods and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the appropriate substituted o-aminothiophenol and o-aryl dihalide.

  • Addition of Catalyst and Base: Add the chosen catalyst (e.g., FeSO₄·7H₂O) and a suitable base (e.g., K₂CO₃).

  • Solvent and Reflux: Add a suitable solvent (e.g., DMF) and heat the mixture to reflux for the time determined to be optimal for the specific substrates.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Oxidation of Promethazine to this compound Hydrochloride

This protocol is a generalized procedure and should be adapted based on the chosen oxidation method.

  • Dissolution: Dissolve promethazine hydrochloride in a suitable solvent in a three-necked flask equipped with a stirrer.

  • Addition of Oxidant: Slowly add the oxidizing agent (e.g., a solution of hydrogen peroxide) to the reaction mixture while maintaining the optimal temperature. If using a catalytic system with oxygen, bubble oxygen through the solution in the presence of the catalyst.

  • Reaction: Stir the mixture for the required duration at the specified temperature.

  • pH Adjustment and Precipitation: After the reaction is complete, adjust the pH of the solution to precipitate the this compound hydrochloride.[1]

  • Isolation and Purification: Collect the precipitate by filtration. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., acetone) to yield the final product as a white solid.[1]

Visualizations

Below are diagrams created using the DOT language to visualize key aspects of this compound synthesis.

G start_end start_end process process decision decision output output A Start: Promethazine Synthesis B Oxidation Reaction A->B C Reaction Monitoring (TLC/HPLC) B->C D Workup & Crude Isolation C->D E Purification (Recrystallization/Chromatography) D->E F Final Product: this compound E->F G Characterization (HPLC, NMR, MS) F->G H End G->H

Caption: General workflow for the synthesis of this compound.

G issue issue cause cause solution solution low_yield Low Yield Observed incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction side_reactions Significant Side Reactions? low_yield->side_reactions loss_on_workup Product Loss During Workup? low_yield->loss_on_workup check_reagents Verify Reagent Stoichiometry & Purity incomplete_reaction->check_reagents optimize_conditions Optimize Time, Temp, & Catalyst incomplete_reaction->optimize_conditions monitor_reaction Monitor Progress (TLC/HPLC) incomplete_reaction->monitor_reaction modify_conditions Use Milder Conditions side_reactions->modify_conditions change_route Consider Alternative Synthetic Route side_reactions->change_route optimize_purification Optimize Extraction & Recrystallization loss_on_workup->optimize_purification

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

G parameter parameter outcome outcome relationship relationship oxidant Oxidizing Agent purity Product Purity oxidant->purity Choice affects side products yield Product Yield oxidant->yield Efficiency impacts yield temp Reaction Temperature temp->purity High temp can cause degradation temp->yield Optimal temp maximizes conversion time Reaction Time time->purity Too long may increase byproducts time->yield Affects reaction completion

References

Addressing challenges in the chiral separation of Dioxopromethazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of Dioxopromethazine. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the enantioselective analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the chiral separation of this compound?

A1: The most commonly employed and effective techniques for the chiral separation of this compound are High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS/MS) and Capillary Zone Electrophoresis (CZE).[1][2][3] HPLC methods often utilize chiral stationary phases (CSPs) to achieve separation, while CZE methods typically employ chiral selectors added to the buffer.[1][2]

Q2: Which chiral stationary phases (CSPs) are recommended for the HPLC separation of this compound enantiomers?

A2: Successful enantioseparation of this compound has been reported using an α1-acid glycoprotein-based CSP, specifically the Chiralpak AGP column. For related phenothiazine (B1677639) compounds like promethazine, polysaccharide-based CSPs (e.g., cellulose (B213188) and amylose (B160209) derivatives) and macrocyclic antibiotic-based CSPs (e.g., vancomycin) have also proven effective.

Q3: What are typical mobile phase compositions for the chiral HPLC separation of this compound?

A3: A common mobile phase for the separation of this compound enantiomers on a Chiralpak AGP column consists of a buffer, such as ammonium (B1175870) acetate, and an organic modifier, typically methanol. The pH of the buffer is a critical parameter and is often maintained around 4.5.

Q4: How can I improve the resolution between the this compound enantiomers?

A4: To improve resolution, you can optimize several parameters:

  • Mobile Phase Composition: Adjust the ratio of the organic modifier to the aqueous buffer. Varying the concentration and pH of the buffer can also significantly impact selectivity.

  • Flow Rate: Chiral separations often benefit from lower flow rates than achiral separations. Reducing the flow rate can enhance resolution.

  • Temperature: Temperature can have a substantial effect on chiral recognition. It is advisable to use a column oven to maintain a stable temperature. Experimenting with different temperatures can help optimize the separation.

Q5: What detection methods are suitable for the analysis of this compound enantiomers?

A5: For HPLC-based methods, tandem mass spectrometry (MS/MS) is a highly sensitive and specific detection technique. The multiple reaction monitoring (MRM) mode is often used for quantification. For CZE, a photometric absorbency detector (UV detector) is commonly used, with a detection wavelength around 275 nm.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Poor or No Resolution of Enantiomers Inappropriate chiral stationary phase (CSP).Select a CSP known to be effective for phenothiazine derivatives, such as Chiralpak AGP.
Suboptimal mobile phase composition.Systematically adjust the mobile phase composition. Vary the percentage of the organic modifier and the pH of the aqueous buffer.
Incorrect flow rate.Reduce the flow rate. Chiral separations often require lower flow rates for optimal resolution.
Inadequate temperature control.Use a column oven to maintain a stable temperature. Experiment with adjusting the temperature to improve selectivity.
Peak Tailing Secondary interactions with the stationary phase.For basic compounds like this compound, adding a basic additive to the mobile phase can help reduce peak tailing.
Column contamination or degradation.Flush the column with an appropriate solvent. If the problem persists, the column may need to be replaced.
Inappropriate mobile phase pH.Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound.
Poor Reproducibility Inconsistent mobile phase preparation.Ensure precise and consistent preparation of the mobile phase, including accurate pH adjustment.
Fluctuations in column temperature.Use a column oven to ensure a stable and consistent temperature throughout the analysis.
Column equilibration is insufficient.Allow adequate time for the column to equilibrate with the mobile phase before injecting the sample.
High Backpressure Blockage in the system (e.g., tubing, frits).Systematically check for blockages by disconnecting components. Replace any clogged parts.
Precipitated buffer in the mobile phase.Ensure the buffer is fully dissolved in the mobile phase. Filter the mobile phase before use.

Experimental Protocols

HPLC-MS/MS Method for Chiral Separation of this compound

This protocol is based on a validated method for the quantification of R- and S-Dioxopromethazine in rat plasma.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To a plasma sample, add an internal standard (e.g., diphenhydramine).
  • Alkalinize the plasma with 1M Sodium Carbonate (Na2CO3).
  • Extract the this compound enantiomers and internal standard with ethyl acetate.
  • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

2. Chromatographic Conditions:

  • Column: Chiralpak AGP (100 x 4.0 mm i.d., 5 µm)
  • Mobile Phase: 10 mM Ammonium Acetate (pH 4.5) - Methanol (90:10, v/v)
  • Flow Rate: 0.9 mL/min
  • Column Temperature: Controlled (e.g., 25 °C)
  • Injection Volume: Appropriate for the instrument and sample concentration.

3. Mass Spectrometric Detection:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.
  • Detection Mode: Multiple Reaction Monitoring (MRM)
  • MRM Transitions:
  • This compound: m/z 317.2 → 86.1
  • Internal Standard (Diphenhydramine): m/z 256.2 → 167.1

CZE Method for Chiral Separation of this compound

This protocol is based on a method for the separation of this compound enantiomers in eye drops.

1. Sample Preparation:

  • Dilute the sample (e.g., eye drops) with the running buffer.

2. Electrophoretic Conditions:

  • Capillary: Fused silica (B1680970) capillary.
  • Running Buffer: 20 mmol/L ε-aminocaproic acid, adjusted to pH 4.5 with acetic acid, containing 3-6 mg/mL of carboxyethyl-β-cyclodextrin (CE-β-CD) as the chiral selector.
  • Voltage: Optimized for the specific instrument and capillary dimensions.
  • Temperature: Controlled.

3. Detection:

  • Detector: Photometric absorbency detector (UV detector).
  • Wavelength: 275 nm

Quantitative Data Summary

Table 1: HPLC-MS/MS Method Performance

ParameterR-DioxopromethazineS-Dioxopromethazine
Linearity Range (ng/mL) 1.00 - 80.001.00 - 80.00
Correlation Coefficient (r²) > 0.995> 0.995
Lower Limit of Quantitation (LLOQ) (ng/mL) 1.001.00
Intra-day Precision (RSD %) < 12.3%< 12.3%
Inter-day Precision (RSD %) < 12.3%< 12.3%
Accuracy (RE %) -10.5% to 6.6%-10.5% to 6.6%
Resolution (Rs) \multicolumn{2}{c}{2.8}

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation (LLE) cluster_hplc HPLC Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is alkalinize Alkalinize (1M Na2CO3) add_is->alkalinize extract Extract with Ethyl Acetate alkalinize->extract evaporate Evaporate extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute injector Injector reconstitute->injector column Chiralpak AGP Column injector->column detector MS/MS Detector column->detector

Caption: HPLC-MS/MS Experimental Workflow for this compound Chiral Separation.

troubleshooting_logic start Poor or No Resolution check_csp Is the CSP appropriate? (e.g., Chiralpak AGP) start->check_csp check_mp Is the mobile phase optimized? (pH, % organic) check_csp->check_mp Yes change_csp Select appropriate CSP check_csp->change_csp No check_flow Is the flow rate optimized? (try lower flow) check_mp->check_flow Yes optimize_mp Adjust pH and % organic modifier check_mp->optimize_mp No check_temp Is the temperature controlled and optimized? check_flow->check_temp Yes optimize_flow Reduce flow rate check_flow->optimize_flow No solution Resolution should improve check_temp->solution Yes optimize_temp Use column oven and test different temperatures check_temp->optimize_temp No change_csp->check_mp optimize_mp->check_flow optimize_flow->check_temp optimize_temp->solution

Caption: Troubleshooting Logic for Poor Resolution in Chiral Separation.

References

Technical Support Center: Enhancing the Stability of Dioxopromethazine in Analytical Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dioxopromethazine analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of this compound in analytical solutions and to troubleshoot common issues encountered during experiments.

Troubleshooting Guides

This section addresses specific problems you may encounter during the preparation, storage, and analysis of this compound solutions.

Issue 1: Rapid Degradation of this compound in Solution

  • Question: My this compound standard solution is showing rapid degradation, leading to inconsistent analytical results. What are the likely causes and how can I prevent this?

  • Answer: this compound, like other phenothiazine (B1677639) derivatives, is susceptible to degradation, particularly from oxidation and photodegradation.[1] Key factors influencing its stability include exposure to light, pH of the solution, temperature, and the presence of oxidizing agents.

    • Light Exposure: Direct sunlight and UV radiation can significantly accelerate the degradation of this compound in aqueous solutions.[1]

    • pH: The stability of phenothiazines is pH-dependent. Extreme pH values can catalyze hydrolysis and other degradation reactions.

    • Temperature: Elevated temperatures can increase the rate of degradation.

    • Oxidation: The phenothiazine ring is prone to oxidation, which is a primary degradation pathway.

    Recommended Actions:

    • Protect from Light: Always prepare and store this compound solutions in amber-colored volumetric flasks or vials, or wrap containers in aluminum foil to protect them from light.[1] Brown-glass prescription bottles have been shown to sufficiently protect the active ingredient from decomposition.[1]

    • Control pH: Maintain the pH of your analytical solutions within a stable and appropriate range. For many phenothiazines, a slightly acidic pH (around 5) has been found to be optimal for stability.

    • Refrigerate Solutions: Store your this compound solutions at refrigerated temperatures (2-8 °C) to slow down potential degradation reactions.

    • Use Freshly Prepared Solutions: Whenever possible, prepare this compound solutions fresh on the day of analysis.

    • Inert Atmosphere: For long-term storage or when working with highly sensitive assays, consider purging the solution and the headspace of the container with an inert gas like nitrogen or argon to minimize oxidation.

    • Consider Antioxidants: For bulk solutions or long-term reference standards, the addition of an antioxidant like sodium metabisulfite (B1197395) may enhance stability. The concentration of the antioxidant is a critical factor in achieving optimal stability.

Issue 2: Poor Peak Shape (Tailing) in HPLC Analysis

  • Question: I am observing significant peak tailing for this compound during my HPLC analysis. How can I improve the peak shape?

  • Answer: Peak tailing for basic compounds like this compound in reversed-phase HPLC is a common issue. It is often caused by secondary interactions between the positively charged analyte and negatively charged residual silanol (B1196071) groups on the silica-based stationary phase.

    Recommended Actions:

    • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to a range of 2.5-3.5) can protonate the silanol groups, minimizing their interaction with the protonated basic drug and improving peak shape.

    • Increase Buffer Concentration: Using an adequate buffer concentration (typically 20-50 mM) helps maintain a consistent pH on the column surface.

    • Use a High pH Mobile Phase with a Suitable Column: An alternative approach is to use a high pH mobile phase (e.g., pH > 8). In this case, the this compound will be in its neutral form. However, this requires a pH-stable column, such as a hybrid-silica or polymer-based column.

    • Employ End-Capped Columns: Use a high-quality, end-capped C18 or C8 column. End-capping masks many of the residual silanol groups, reducing secondary interactions.

    • Match Sample Solvent to Mobile Phase: Dissolve your sample in the initial mobile phase composition whenever possible. If a stronger solvent is needed for solubility, inject the smallest possible volume.

    • Reduce Sample Concentration: Column overload can lead to peak tailing. Try diluting your sample.

Frequently Asked Questions (FAQs)

Q1: What are the typical storage conditions for this compound analytical solutions?

A1: To ensure stability, this compound solutions should be stored protected from light in amber glassware, at refrigerated temperatures (2-8 °C). For extended storage, consider freezing (-20 °C), though freeze-thaw cycles should be minimized.

Q2: What are the main degradation pathways for this compound?

A2: The primary degradation pathways for this compound are expected to be oxidation and photodegradation, similar to other phenothiazines. Oxidation likely targets the sulfur atom in the phenothiazine ring, potentially forming sulfoxide (B87167) and sulfone derivatives. Photodegradation can lead to the formation of various photoproducts.

Q3: How can I perform a forced degradation study for this compound?

A3: A forced degradation study is essential for developing a stability-indicating method. It involves subjecting the drug to stress conditions to generate potential degradation products. A typical protocol would include:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for a specified period.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for a specified period.

  • Oxidative Degradation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: Heating the solid drug or a solution at a high temperature (e.g., 105°C).

  • Photodegradation: Exposing the solution to UV and visible light as per ICH Q1B guidelines.

Samples should be analyzed at various time points to track the formation of degradants.

Q4: What type of HPLC column is recommended for this compound analysis?

A4: A reversed-phase C18 or C8 column is commonly used. To minimize peak tailing, it is advisable to use a high-purity, end-capped silica (B1680970) column. For analyses at high pH, a hybrid or polymer-based column is necessary.

Q5: Are there any known incompatibilities of this compound with common excipients or solvents?

A5: this compound may be incompatible with strong oxidizing agents. When preparing formulations or analytical solutions, compatibility with all components should be assessed.

Data Presentation

Table 1: Summary of Factors Affecting this compound Stability in Analytical Solutions

ParameterConditionEffect on StabilityRecommendation
Light Direct Sunlight/UV ExposureSignificant DegradationStore in amber glassware or protect from light.
pH Acidic (e.g., pH 5)Generally More StableMaintain a slightly acidic pH in solutions.
AlkalineIncreased DegradationAvoid highly alkaline conditions.
Temperature Elevated TemperatureIncreased Degradation RateStore solutions at refrigerated temperatures (2-8°C).
Oxygen Presence of Atmospheric OxygenOxidation of Phenothiazine RingPurge with inert gas for long-term storage. Consider adding antioxidants.
Solvent Aqueous SolutionsProne to Hydrolysis and PhotodegradationUse co-solvents like methanol (B129727) or acetonitrile (B52724) for stock solutions. Prepare aqueous solutions fresh.

Experimental Protocols

Protocol 1: Preparation of this compound Standard Solution

  • Materials:

    • This compound Hydrochloride reference standard

    • HPLC-grade methanol or acetonitrile

    • HPLC-grade water

    • Amber volumetric flasks

    • Analytical balance

  • Procedure for 1 mg/mL Stock Solution:

    • Accurately weigh approximately 10 mg of this compound Hydrochloride reference standard.

    • Transfer the weighed standard to a 10 mL amber volumetric flask.

    • Dissolve the standard in approximately 5 mL of methanol or acetonitrile by gentle swirling.

    • Once fully dissolved, bring the volume up to 10 mL with the same solvent.

    • Stopper the flask and mix thoroughly.

  • Procedure for Working Standard Solutions:

    • Prepare working standard solutions by diluting the stock solution with the mobile phase or a suitable diluent to the desired concentrations.

    • Use amber volumetric flasks for all dilutions.

Protocol 2: HPLC Method for this compound Analysis

This is a general method; optimization may be required based on your specific instrumentation and requirements.

  • Instrumentation: HPLC system with a UV detector

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent)

  • Mobile Phase: Acetonitrile: 25 mM Phosphate Buffer (pH 3.0) (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 254 nm

  • Column Temperature: 30 °C

  • Diluent: Mobile Phase

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stress Forced Degradation (Stress Testing) cluster_analysis HPLC Analysis prep_stock Prepare Stock Solution (in Methanol/Acetonitrile) prep_working Prepare Working Solutions (in Mobile Phase) prep_stock->prep_working Dilution hplc_inject Inject Sample prep_working->hplc_inject Standard Analysis acid Acid Hydrolysis acid->hplc_inject base Base Hydrolysis base->hplc_inject oxidation Oxidation (H2O2) oxidation->hplc_inject thermal Thermal Stress thermal->hplc_inject photo Photolytic Stress photo->hplc_inject hplc_detect UV Detection hplc_inject->hplc_detect hplc_data Data Acquisition & Processing hplc_detect->hplc_data

Caption: Experimental workflow for this compound stability testing.

troubleshooting_workflow cluster_mobile_phase Mobile Phase Optimization cluster_column Column & Sample Considerations cluster_system System Check start Poor Peak Shape (Tailing) ph_adjust Adjust Mobile Phase pH (e.g., 2.5-3.5) start->ph_adjust buffer_conc Increase Buffer Concentration (20-50 mM) ph_adjust->buffer_conc Still Tailing? end_capped Use End-Capped Column buffer_conc->end_capped Still Tailing? sample_solvent Match Sample Solvent to Mobile Phase end_capped->sample_solvent sample_conc Reduce Sample Concentration sample_solvent->sample_conc fittings Check for Dead Volume (Fittings, Tubing) sample_conc->fittings Still Tailing? resolved Peak Shape Improved fittings->resolved Issue Identified

Caption: Troubleshooting decision tree for HPLC peak tailing.

References

Technical Support Center: Dioxopromethazine Plasma Extraction Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing plasma extraction protocols for Dioxopromethazine analysis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the extraction of this compound from plasma samples.

Problem Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery Incomplete protein precipitation: Insufficient precipitating agent or inadequate vortexing.- Increase the ratio of organic solvent (e.g., acetonitrile) to plasma, typically 3:1 or 4:1 (v/v).- Ensure thorough vortexing for at least 1-2 minutes to facilitate complete protein precipitation.[1][2]
Suboptimal pH during LLE or SPE: this compound may be in its ionized form, reducing its affinity for the organic solvent or SPE sorbent. With a predicted pKa of 8.88, the pH of the sample should be adjusted to be at least 2 pH units above this value for efficient extraction of the neutral form.- For Liquid-Liquid Extraction (LLE), adjust the plasma sample pH to approximately 10-11 with a suitable base (e.g., sodium hydroxide) before extraction with an organic solvent.
- For Solid-Phase Extraction (SPE), adjust the sample pH before loading it onto the cartridge. The optimal pH will depend on the chosen sorbent (e.g., for reversed-phase SPE, a higher pH will ensure the analyte is neutral and better retained).
Inefficient elution from SPE cartridge: The elution solvent may not be strong enough to desorb the analyte from the sorbent.- Use a stronger elution solvent. Methanol (B129727) is commonly effective for phenothiazines.[3] If recovery is still low, consider adding a small percentage of a stronger, more polar solvent or a pH modifier (e.g., ammonia (B1221849) for basic compounds) to the elution solvent.
Analyte binding to labware: this compound may adsorb to the surface of glass or plastic tubes.- Use low-binding microcentrifuge tubes and pipette tips.- Silanize glassware to reduce active sites for adsorption.
High Matrix Effects (Ion Suppression or Enhancement) Co-elution of endogenous plasma components: Phospholipids and other matrix components can interfere with the ionization of this compound in the mass spectrometer.[4]- Optimize the sample cleanup procedure. SPE generally provides a cleaner extract than protein precipitation.[5] Consider using a more selective SPE sorbent.- Modify the chromatographic conditions to separate this compound from interfering matrix components.- Dilute the sample extract before injection, if sensitivity allows.
Insufficient removal of proteins: Residual proteins in the extract can foul the analytical column and ion source.- Ensure complete protein precipitation by using an adequate volume of precipitating solvent and sufficient vortexing.[1][2]- Centrifuge the precipitated sample at a high speed (e.g., >10,000 x g) for a sufficient time (e.g., 10-15 minutes) to obtain a clear supernatant.
Poor Reproducibility (High %RSD) Inconsistent sample handling: Variations in vortexing time, incubation time, or pipetting volumes.- Standardize all steps of the extraction protocol and ensure consistency between samples.- Use an internal standard to compensate for variations in extraction efficiency.
Analyte instability: this compound may degrade during sample storage or processing.- Process samples as quickly as possible and store them at low temperatures (e.g., -80°C) if analysis is not immediate.[6][7]- Evaluate the stability of this compound under the specific storage and experimental conditions.
Clogged SPE Cartridge or Filtration Plate Incomplete protein precipitation: Large protein particles can block the frit of the SPE cartridge or the pores of the filtration plate.- Ensure complete protein precipitation and centrifugation before loading the supernatant onto the SPE cartridge or filtration plate.
High viscosity of the sample: Concentrated plasma samples can be viscous.- Dilute the plasma sample with an appropriate buffer before proceeding with the extraction.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from plasma?

A1: The most common methods for extracting drugs like this compound, a phenothiazine (B1677639) derivative, from plasma are:

  • Protein Precipitation (PPT): This is a simple and rapid method where a cold organic solvent, typically acetonitrile (B52724), is added to the plasma to precipitate proteins.[8][9] It is a generic method suitable for high-throughput screening.

  • Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte between the aqueous plasma phase and an immiscible organic solvent. The pH of the plasma is often adjusted to ensure the analyte is in its neutral form to facilitate its transfer into the organic phase.

  • Solid-Phase Extraction (SPE): This is a highly effective method for sample cleanup and concentration.[5] It involves passing the plasma sample through a cartridge containing a solid sorbent that retains the analyte. Interfering substances are washed away, and the purified analyte is then eluted with a suitable solvent. For phenothiazines, C18 and cyanopropyl sorbents have been used successfully.[10]

Q2: How do I choose the best extraction method for my this compound analysis?

A2: The choice of extraction method depends on several factors:

  • Required sensitivity and cleanliness: For highly sensitive assays (e.g., LC-MS/MS), SPE is often preferred as it provides the cleanest extracts, minimizing matrix effects.[5]

  • Throughput needs: For high-throughput applications, protein precipitation is often the fastest and most easily automated method.[9]

  • Analyte concentration: If the expected concentration of this compound is very low, SPE can be used to concentrate the analyte.

  • Available equipment: LLE and PPT require basic laboratory equipment, while SPE may require a vacuum manifold or a positive pressure processor.

Q3: What are the key physicochemical properties of this compound to consider for extraction?

A3: Key properties of this compound hydrochloride include:

  • Molecular Formula: C17H21ClN2O2S[11]

  • Molecular Weight: 352.88 g/mol [12]

  • Solubility: Slightly soluble in chloroform (B151607) and methanol.[2][13]

  • Predicted pKa: 8.88 ± 0.50[2] This pKa value is particularly important. To ensure this compound is in its neutral, more organic-soluble form for LLE or reversed-phase SPE, the pH of the plasma sample should be adjusted to be basic (e.g., pH 10-11).

Q4: How can I minimize matrix effects in my this compound assay?

A4: Matrix effects, which can cause ion suppression or enhancement in mass spectrometry, are a common challenge in bioanalysis.[4] To minimize them:

  • Improve sample cleanup: Use SPE for a cleaner extract compared to protein precipitation.

  • Optimize chromatography: Adjust the mobile phase composition and gradient to achieve baseline separation of this compound from co-eluting matrix components.

  • Use a stable isotope-labeled internal standard: This is the most effective way to compensate for matrix effects, as the internal standard will be affected similarly to the analyte.

  • Dilute the sample: If the assay has sufficient sensitivity, diluting the final extract can reduce the concentration of interfering matrix components.

Q5: What are the best practices for ensuring the stability of this compound in plasma samples?

A5: To ensure analyte stability:

  • Prompt processing: Process blood samples to obtain plasma as soon as possible after collection.

  • Proper storage: Store plasma samples at -20°C or, preferably, -80°C for long-term stability.[6] Avoid repeated freeze-thaw cycles.

  • Minimize time at room temperature: Keep samples on ice or at refrigerated temperatures during processing.[14]

  • Stability studies: Conduct short-term and long-term stability studies of this compound in plasma under your specific storage and handling conditions to confirm its stability.[7]

Quantitative Data Summary

The following tables summarize recovery data for phenothiazines (structurally related to this compound) using different extraction techniques. Note that specific recovery for this compound may vary and should be experimentally determined.

Table 1: Recovery of Phenothiazines using Solid-Phase Extraction (SPE)

Compound SPE Sorbent Elution Solvent Recovery (%) Reference
ChlorpromazineCyanopropyl-> 91.0[10]
PromazineCyanopropyl-> 91.0[10]
FluphenazineCyanopropyl-> 91.0[10]
LevomepromazineCyanopropyl-> 91.0[10]
Various PhenothiazinesC18Methanol91-95[5]
Various PhenothiazinesC18Chloroform-acetonitrile (8:2)64.0-89.9[15]

Table 2: Recovery of Phenothiazines using Liquid-Liquid Extraction (LLE)

Compound Extraction Solvent Recovery (%) Reference
ChlorpromazineDichloromethane (B109758)42[16]
ThioridazineDichloromethane78[16]
LevomepromazineDichloromethane67[16]
Promethazine (B1679618)Hexane~90[17]

Table 3: Recovery using Protein Precipitation (PPT)

Precipitating Agent Analyte Class Recovery (%) Reference
AcetonitrileDrug Cocktail> 80[8][18]
AcetonitrileHighly Protein-Bound Compound78[19]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE)

This protocol is a general guideline for SPE of this compound from plasma and should be optimized for your specific application.

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • To 500 µL of plasma, add an appropriate volume of internal standard solution.

    • Vortex mix for 30 seconds.

    • Add 500 µL of a suitable buffer (e.g., 0.1 M sodium carbonate) to adjust the pH to ~10-11.

    • Vortex mix for 30 seconds.

  • SPE Cartridge Conditioning:

    • Use a C18 or cyanopropyl SPE cartridge.

    • Wash the cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of deionized water.

    • Equilibrate the cartridge with 1 mL of the same buffer used for sample pre-treatment.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of deionized water to remove hydrophilic impurities.

    • Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove moderately polar impurities.

  • Elution:

    • Dry the cartridge under vacuum or with nitrogen for 5-10 minutes.

    • Elute the this compound with 1-2 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 30-40°C.

    • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)
  • Sample Preparation:

    • To 500 µL of plasma in a glass tube, add an appropriate volume of internal standard.

    • Add 100 µL of 1 M sodium hydroxide (B78521) to adjust the pH to ~11.

    • Vortex mix for 30 seconds.

  • Extraction:

    • Add 3 mL of an appropriate organic solvent (e.g., dichloromethane or a mixture like hexane:isoamyl alcohol).

    • Cap the tube and vortex vigorously for 2-5 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Solvent Transfer:

    • Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any precipitated proteins at the interface.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 30-40°C.

    • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS analysis.

Protocol 3: Protein Precipitation (PPT)
  • Sample Preparation:

    • To 200 µL of plasma in a microcentrifuge tube, add an appropriate volume of internal standard.

  • Precipitation:

    • Add 600 µL of ice-cold acetonitrile (a 3:1 ratio).[2][9]

    • Vortex vigorously for 2 minutes.

  • Centrifugation:

    • Centrifuge at >10,000 x g for 10-15 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the clear supernatant to a clean tube or a 96-well plate, being careful not to disturb the protein pellet.

  • Evaporation and Reconstitution (Optional but Recommended):

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS analysis. This step helps to concentrate the analyte and ensures compatibility with the initial mobile phase conditions.

Visualizations

Experimental_Workflow_SPE cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is ph_adjust Adjust pH add_is->ph_adjust load Load Sample ph_adjust->load condition Condition Cartridge condition->load wash Wash load->wash elute Elute Analyte wash->elute evaporate Evaporate elute->evaporate reconstitute Reconstitute evaporate->reconstitute lcms LC-MS Analysis reconstitute->lcms

Caption: Solid-Phase Extraction (SPE) Workflow for this compound Analysis.

Troubleshooting_Low_Recovery cluster_causes Potential Causes cluster_solutions Solutions start Low Analyte Recovery cause1 Incomplete Protein Precipitation start->cause1 cause2 Suboptimal pH start->cause2 cause3 Inefficient Elution start->cause3 cause4 Analyte Adsorption start->cause4 sol1 Increase Solvent Ratio & Vortex Time cause1->sol1 sol2 Adjust Sample pH (e.g., to 10-11) cause2->sol2 sol3 Use Stronger Elution Solvent cause3->sol3 sol4 Use Low-Binding Labware cause4->sol4

Caption: Troubleshooting Logic for Low Analyte Recovery.

References

Technical Support Center: Mitigating Matrix Effects in LC-MS/MS Analysis of Dioxopromethazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Dioxopromethazine.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, offering potential causes and solutions in a question-and-answer format.

Q1: My this compound signal intensity is low and inconsistent when analyzing biological samples (e.g., plasma, urine). What is the likely cause?

Low and inconsistent signal intensity for this compound is a primary indicator of matrix effects, specifically ion suppression. Co-eluting endogenous components from the biological matrix, such as phospholipids, salts, and proteins, can interfere with the ionization of this compound in the mass spectrometer's ion source. This leads to a suppressed and variable signal, which can negatively impact the accuracy, precision, and sensitivity of your assay.[1]

Q2: I observe significant peak tailing and shifts in retention time for this compound between different sample injections. Could this be related to matrix effects?

Yes, peak tailing and retention time shifts can be exacerbated by matrix effects.[2] Components from the matrix can accumulate on the analytical column, altering its chemistry and leading to poor peak shape and inconsistent retention. This is particularly problematic when analyzing a series of samples with varying matrix composition.

Q3: My calibration curve for this compound is non-linear, especially at lower concentrations, when prepared in the matrix. Why is this happening?

A non-linear calibration curve in the presence of matrix is a strong indication of matrix effects. At lower concentrations, the ratio of matrix components to the analyte is high, leading to more pronounced ion suppression. As the analyte concentration increases, this effect can become saturated, resulting in a non-linear response.

Q4: How can I definitively confirm that matrix effects are impacting my this compound analysis?

A post-column infusion experiment can qualitatively identify regions of ion suppression or enhancement in your chromatogram. For a quantitative assessment, a post-extraction spike experiment is recommended. This involves comparing the peak area of this compound in a neat solution to the peak area of this compound spiked into an extracted blank matrix sample at the same concentration. A significant difference in peak areas confirms the presence of matrix effects.

Q5: What are the initial steps I should take to mitigate matrix effects for this compound analysis?

The most effective initial step is to optimize your sample preparation procedure to remove interfering matrix components. Techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation (PPT) can significantly clean up the sample before LC-MS/MS analysis. Additionally, simple dilution of the sample can sometimes reduce matrix effects, provided the concentration of this compound remains above the limit of quantification.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS?

Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy and reproducibility of quantification.

Q2: Why is this compound susceptible to matrix effects in bioanalysis?

Like many pharmaceutical compounds, this compound is often analyzed in complex biological matrices such as plasma, urine, or tissue homogenates. These matrices contain a high concentration of endogenous substances (e.g., phospholipids, proteins, salts) that can co-elute with this compound and interfere with its ionization in the mass spectrometer source.

Q3: What are the most common sources of matrix effects in plasma samples?

Phospholipids are a major contributor to matrix-induced ionization suppression in plasma samples. They are a primary component of cell membranes and often co-extract with analytes during sample preparation, particularly with protein precipitation.

Q4: Can I use an internal standard to compensate for matrix effects?

Yes, using a suitable internal standard (IS) is a common and effective strategy to compensate for matrix effects. An ideal IS is a stable isotope-labeled (SIL) version of this compound. A SIL-IS has nearly identical chemical and physical properties to the analyte and will experience similar matrix effects, allowing for accurate correction. If a SIL-IS is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively.

Q5: How do I choose the right sample preparation technique to reduce matrix effects for this compound?

The choice of sample preparation technique depends on the nature of the matrix and the physicochemical properties of this compound.

  • Protein Precipitation (PPT): A simple and fast method, but often results in the least clean extracts and may not be sufficient to remove all interfering phospholipids.

  • Liquid-Liquid Extraction (LLE): Can provide cleaner extracts than PPT by partitioning this compound into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase.

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by utilizing specific sorbents to retain and elute this compound while washing away interfering compounds. Mixed-mode SPE can be particularly effective at removing a wide range of interferences.

Q6: Can chromatographic conditions be modified to reduce matrix effects?

Yes, optimizing the chromatographic separation is a crucial step. By achieving better separation between this compound and co-eluting matrix components, interference at the ion source can be minimized. This can be accomplished by:

  • Changing the analytical column: Using a column with a different stationary phase chemistry.

  • Modifying the mobile phase: Adjusting the organic solvent, pH, or adding modifiers.

  • Optimizing the gradient: A shallower gradient can improve the resolution between the analyte and interferences.

Quantitative Data on Matrix Effects for Promethazine and its Metabolites

While specific quantitative data for this compound is limited in the public domain, the following table summarizes reported matrix effects for its parent drug, Promethazine (PMZ), and other metabolites in various swine tissues. This data can serve as a valuable reference, as similar trends may be expected for this compound.

AnalyteMuscleLiverKidneyFat
Promethazine (PMZ) -10.5%-25.8%-15.2%-8.7%
Promethazine Sulfoxide (PMZSO) -8.9%-22.1%-12.4%-6.5%
Monodesmethyl-promethazine (Nor1PMZ) -12.3%-28.4%-18.7%-10.1%
Data adapted from a study on Promethazine and its metabolites in swine tissues. Negative values indicate ion suppression.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spike

Objective: To quantify the extent of matrix effects on the this compound signal.

Materials:

  • Blank biological matrix (e.g., plasma)

  • This compound analytical standard

  • Reconstitution solvent (e.g., 50:50 acetonitrile:water)

  • LC-MS/MS system

Procedure:

  • Prepare Set A (Neat Solution): Prepare a standard solution of this compound in the reconstitution solvent at a known concentration (e.g., 100 ng/mL).

  • Prepare Set B (Post-Extraction Spike): a. Extract a blank matrix sample using your established sample preparation protocol. b. Spike the extracted blank matrix with the this compound analytical standard to achieve the same final concentration as in Set A.

  • LC-MS/MS Analysis: Inject triplicate samples from both Set A and Set B into the LC-MS/MS system.

  • Calculate Matrix Effect (%):

    • Matrix Effect (%) = [(Peak Area of Set B / Peak Area of Set A) - 1] * 100

    • A negative value indicates ion suppression, while a positive value indicates ion enhancement.

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

Objective: To extract this compound from a biological matrix and reduce matrix interferences.

Materials:

  • Biological matrix sample (e.g., 200 µL of plasma)

  • Internal Standard (IS) solution (if available)

  • pH adjustment solution (e.g., 1M NaOH or 1M HCl)

  • Extraction solvent (e.g., methyl tert-butyl ether (MTBE))

  • Reconstitution solvent

Procedure:

  • Pipette 200 µL of the plasma sample into a microcentrifuge tube.

  • Add IS solution (if used).

  • Adjust the pH of the sample to be at least 2 pH units above the pKa of this compound (if it is a basic compound) to ensure it is in its neutral form for efficient extraction into an organic solvent.

  • Add 1 mL of MTBE.

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of reconstitution solvent.

  • Vortex briefly and inject into the LC-MS/MS system.

Visualizations

MatrixEffectWorkflow cluster_0 Phase 1: Identification cluster_1 Phase 2: Mitigation cluster_2 Phase 3: Re-evaluation A Inconsistent Signal or Poor Peak Shape Observed B Perform Post-Extraction Spike Experiment A->B C Calculate Matrix Effect (%) B->C D Matrix Effect > ±15%? C->D E Optimize Sample Preparation (LLE, SPE) D->E Yes J Proceed with Method Validation D->J No F Optimize Chromatographic Separation E->F G Incorporate Stable Isotope-Labeled Internal Standard F->G H Use Matrix-Matched Calibrators G->H I Re-evaluate Matrix Effect H->I I->D Re-assess TroubleshootingDecisionTree start Low/Inconsistent Signal for this compound q1 Is an Internal Standard (IS) being used? start->q1 a1_yes Is it a Stable Isotope-Labeled (SIL) IS? q1->a1_yes Yes a1_no Incorporate a SIL-IS if available, or a structural analog. q1->a1_no No a1_yes->a1_no No q2 Is the sample preparation method optimized? a1_yes->q2 Yes a2_yes Is the chromatography separating This compound from the phospholipid elution region? q2->a2_yes Yes a2_no Switch from PPT to a more rigorous method like SPE or LLE. q2->a2_no No q3 Consider further optimization: - Shallower gradient - Different column chemistry - Mobile phase modifiers a2_yes->q3 No a3_yes Method is likely robust. Investigate other instrument parameters (e.g., source conditions). a2_yes->a3_yes Yes

References

Technical Support Center: Greener Synthesis of Dioxopromethazine Hydrochloride Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the development of greener synthesis methods for Dioxopromethazine hydrochloride and related phenothiazine (B1677639) derivatives. The focus is on leveraging modern techniques to reduce environmental impact, improve efficiency, and enhance safety.

I. Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the implementation of greener synthetic methods for phenothiazine derivatives.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) is an emerging green technology that can significantly accelerate reaction rates, increase yields, and promote environmentally friendly reaction conditions.[1][2]

Frequently Asked Questions (FAQs):

  • Q1: Why is my microwave-assisted reaction not reaching the target temperature?

    • A1: This could be due to the low microwave absorption capacity of your solvent and reactants. Polar solvents are generally better at absorbing microwave energy. If your reactants are non-absorbing, a polar solvent is necessary to facilitate heating.[3][4] Consider adding a small amount of a high-absorbing solvent (e.g., ethanol, DMF) or a susceptor (e.g., graphite) to the reaction mixture. Also, ensure that the reaction vessel is properly sealed to prevent heat loss.

  • Q2: I am observing charring or decomposition of my product. What can I do?

    • A2: Charring indicates localized overheating. Reduce the microwave power or use a pulsed heating mode to allow for better heat dissipation.[3] Ensure uniform stirring to distribute the heat evenly. You can also try using a solvent with a higher boiling point to maintain a more consistent temperature.

  • Q3: My reaction yield is low even with microwave heating. What are the potential causes?

    • A3: Low yields can result from several factors. Ensure your starting materials are pure, as impurities can lead to side reactions.[2] Optimize the reaction time and temperature; prolonged exposure to high temperatures can cause product degradation.[3] Additionally, consider the use of a solid support, which can sometimes improve yields in "dry media" procedures.[1][5]

Troubleshooting:

  • Problem: Arcing is observed in the microwave cavity.

    • Solution: Arcing can occur with metal powders in organic solvents.[6] If using a metal catalyst, ensure it is well-dispersed. If the problem persists, consider using a non-metallic catalyst or a different solvent system.

  • Problem: The reaction is not going to completion.

    • Solution: Increase the reaction temperature in increments of 10-25°C above the conventional method's temperature.[3][7] You can also try increasing the reaction time. Monitoring the reaction by TLC at different time points will help determine the optimal duration.

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis utilizes acoustic cavitation to generate localized high temperatures and pressures, accelerating reaction rates.[8][9] This technique is particularly effective for heterogeneous reactions.

Frequently Asked Questions (FAQs):

  • Q1: What is the principle behind ultrasound-assisted synthesis?

    • A1: Ultrasound waves create and collapse microscopic bubbles in a liquid, a process called acoustic cavitation. This collapse generates intense localized heating, high pressures, and strong fluid motion, which can break chemical bonds and accelerate reactions.[8][10]

  • Q2: How do I choose the right solvent for my sonochemical reaction?

    • A2: Solvent properties such as vapor pressure, surface tension, and viscosity play a crucial role in the intensity of cavitation.[11] While the chemical reactivity of the solvent is important, its physical properties will significantly impact the efficiency of the sonochemical process. Water is often an excellent choice for ultrasound-assisted reactions.[12]

  • Q3: Can I use a standard ultrasonic cleaning bath for my experiments?

    • A3: Yes, many reactions can be performed in a simple ultrasonic cleaning bath.[8] However, the energy delivered to the reaction is relatively low, and temperature control can be poor. For larger-scale reactions or more precise control, an immersible ultrasonic probe is recommended.[8]

Troubleshooting:

  • Problem: The reaction rate is not significantly enhanced with ultrasound.

    • Solution: Ensure that the reaction vessel is positioned correctly in the ultrasonic bath (usually at the point of maximum energy). The intensity of the ultrasound may be too low; if possible, increase the power output of the sonicator.[9][11] For heterogeneous reactions, ensure that the solid particles are effectively suspended in the liquid.

  • Problem: I am getting inconsistent results between batches.

    • Solution: Inconsistent results can be due to variations in temperature, power output, or the position of the flask in the bath. Use a thermostatically controlled bath to maintain a consistent temperature. Ensure the liquid level in the bath is consistent for each run. Standardize the position of the reaction vessel.

Phase-Transfer Catalysis (PTC) for N-Alkylation

Phase-transfer catalysis is a powerful technique for reacting reagents in immiscible phases. For the N-alkylation of phenothiazines, it allows the use of inexpensive and less hazardous bases like sodium hydroxide (B78521) in a biphasic system, avoiding the need for strong bases like sodium hydride in anhydrous solvents.[13][14][15]

Frequently Asked Questions (FAQs):

  • Q1: How does phase-transfer catalysis work for N-alkylation?

    • A1: A phase-transfer catalyst (typically a quaternary ammonium (B1175870) salt) transports the deprotonated phenothiazine anion from the aqueous (or solid) phase into the organic phase where it can react with the alkylating agent.[15]

  • Q2: What are the key variables to consider when optimizing a PTC reaction?

    • A2: The choice of catalyst, solvent, base concentration, and agitation speed are crucial.[16][17] The structure of the catalyst (e.g., the length of the alkyl chains) can significantly impact its efficiency.[18]

  • Q3: My phase-transfer catalyst seems to be "poisoned" or inactive. Why?

    • A3: Catalyst poisoning can occur with certain leaving groups, particularly iodide and tosylate, which can form strong ion pairs with the catalyst cation, hindering its ability to transport the desired anion.[18] Consider using alkylating agents with bromide or mesylate as leaving groups.

Troubleshooting:

  • Problem: The N-alkylation reaction is slow or gives a low yield.

    • Solution: Increase the agitation speed to maximize the interfacial area between the phases.[16] The concentration of the base can also be critical; decreasing it may slow the reaction, while a very high concentration could lead to degradation.[17] Ensure that the chosen catalyst is sufficiently lipophilic to be effective in the organic phase.

  • Problem: Significant amounts of O-alkylation or other side products are formed.

    • Solution: The choice of base and solvent can influence the selectivity. A milder base might reduce side reactions. The polarity of the solvent can also play a role. Experiment with different catalyst structures, as some may offer better selectivity.

II. Data Presentation: Comparison of Synthesis Methods

The following tables summarize quantitative data comparing greener synthesis methods with conventional approaches for phenothiazine derivatives.

Table 1: N-Alkylation of Phenothiazine

MethodCatalyst/ConditionsSolventTimeYield (%)Reference
ConventionalNaNH₂Toluene16 h59[19]
Microwave-assistedNaNH₂Solvent-free1 h67[19]
Phase-Transfer CatalysisTBABToluene/aq. NaOH2 hHigh (not specified)[13]

Table 2: Synthesis of Phenothiazine-based Imidazoles

MethodTime (min)Yield (%)Reference
Conventional37070[20]
Microwave-assisted1084[20]

Table 3: Synthesis of Thiazole Containing Phenothiazine Derivatives

MethodTime (h)Yield (%)Reference
Conventional8-1075-82[21]
Microwave-assisted0.5-185-93[21]

III. Experimental Protocols

General Protocol for Microwave-Assisted N-Alkylation of a Phenothiazine Derivative
  • Reagents:

    • Phenothiazine derivative (1 eq.)

    • Alkylating agent (1.2 eq.)

    • Base (e.g., NaNH₂, K₂CO₃) (1.5 eq.)

    • Solvent (optional, e.g., ethanol, or solvent-free)

  • Procedure:

    • In a microwave-safe reaction vessel, combine the phenothiazine derivative, alkylating agent, and base.

    • If using a solvent, add it to the vessel.

    • Seal the vessel and place it in the microwave reactor.

    • Irradiate the mixture at a set temperature (e.g., 100-150°C) for a specified time (e.g., 30-60 minutes).[19]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, allow the vessel to cool to room temperature.

    • Purify the product using standard techniques such as column chromatography.[19]

General Protocol for Ultrasound-Assisted Synthesis of Phenothiazine Derivatives
  • Reagents:

    • Starting materials for the desired phenothiazine derivative.

    • Catalyst (if required).

    • Solvent (e.g., ethanol, water).

  • Procedure:

    • In a round-bottom flask, dissolve or suspend the starting materials and any catalyst in the chosen solvent.

    • Place the flask in an ultrasonic bath, ensuring the liquid level in the bath is above the level of the reaction mixture.

    • Turn on the ultrasound and monitor the reaction by TLC.

    • Maintain the reaction temperature using a water bath if necessary.

    • Upon completion, work up the reaction mixture as required (e.g., extraction, filtration).

    • Purify the product by recrystallization or column chromatography.

General Protocol for N-Alkylation of Phenothiazine using Phase-Transfer Catalysis
  • Reagents:

    • Phenothiazine (1 eq.)

    • Alkylating agent (1.1 eq.)

    • Aqueous solution of a base (e.g., 50% NaOH).

    • Organic solvent (e.g., toluene).

    • Phase-transfer catalyst (e.g., Tetrabutylammonium bromide - TBAB, 5 mol%).

  • Procedure:

    • In a round-bottom flask equipped with a mechanical stirrer, dissolve the phenothiazine and alkylating agent in the organic solvent.

    • Add the aqueous base solution and the phase-transfer catalyst.

    • Stir the mixture vigorously at room temperature or with gentle heating.

    • Monitor the reaction by TLC.

    • Upon completion, stop the stirring and allow the phases to separate.

    • Separate the organic layer, wash with water, and dry over an anhydrous salt (e.g., Na₂SO₄).

    • Remove the solvent under reduced pressure and purify the product.

IV. Visualization of Greener Synthesis Workflow

The following diagram illustrates a comparative workflow between a traditional and a greener, microwave-assisted synthesis of a phenothiazine derivative.

G cluster_0 Traditional Synthesis Workflow cluster_1 Greener Microwave-Assisted Synthesis Workflow Trad_Start Start: Phenothiazine Derivative Trad_Solvent Add Hazardous Solvent (e.g., Toluene, DMF) Trad_Start->Trad_Solvent Trad_Base Add Strong Base (e.g., NaH) Trad_Solvent->Trad_Base Trad_Heat Conventional Heating (Reflux, several hours) Trad_Base->Trad_Heat Trad_Workup Aqueous Workup & Extraction Trad_Heat->Trad_Workup Trad_Purify Column Chromatography Trad_Workup->Trad_Purify Trad_Product Final Product Trad_Purify->Trad_Product Green_Start Start: Phenothiazine Derivative Green_Reagents Combine Reagents (Solvent-free or Green Solvent) Green_Start->Green_Reagents Green_Microwave Microwave Irradiation (Minutes) Green_Reagents->Green_Microwave Green_Purify Direct Purification (e.g., Recrystallization) Green_Microwave->Green_Purify Green_Product Final Product Green_Purify->Green_Product

Caption: Comparative workflow of traditional vs. greener synthesis.

References

Minimizing isomer byproducts in phenothiazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize isomer byproducts during phenothiazine (B1677639) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomeric byproducts in phenothiazine synthesis?

A1: The most common isomeric byproducts depend on the synthetic route. In syntheses involving substituted diphenylamines, positional isomers can form depending on the site of cyclization. For instance, in the reaction of a substituted diphenylamine (B1679370) with sulfur, different ring closure positions can lead to various isomers. Another common class of byproducts is oxidized forms of phenothiazine, such as phenothiazine sulfoxide (B87167), which can be considered an electronic isomer. Over-oxidation can also lead to the formation of phenothiazine sulfones. During functionalization reactions like N-alkylation, if the reaction conditions are not optimized, side reactions on the aromatic rings can lead to undesired isomers.

Q2: How can I monitor the formation of isomers during the reaction?

A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of the reaction and detecting the formation of byproducts. By co-spotting the reaction mixture with the starting materials and, if available, reference standards of the expected product and byproducts, you can visualize the consumption of reactants and the emergence of new spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques to separate and quantify different isomers and byproducts.

Q3: What are the key synthetic strategies to synthesize phenothiazines?

A3: Several key strategies are employed for phenothiazine synthesis, each with its own advantages and challenges regarding isomer formation:

  • Bernthsen Synthesis: This classical method involves the reaction of diphenylamine with sulfur at high temperatures, often with a catalyst like iodine or anhydrous aluminum chloride.

  • Smiles Rearrangement: This intramolecular nucleophilic aromatic substitution is a versatile method for synthesizing substituted phenothiazines with good regioselectivity.

  • Ullmann Condensation: This copper-catalyzed reaction can be used for the intramolecular cyclization of 2-amino-2'-halodiphenyl sulfides to form the phenothiazine core.

  • Buchwald-Hartwig Amination: A modern palladium-catalyzed method for C-N bond formation, which can be applied to the intramolecular cyclization to yield phenothiazines under milder conditions.

Troubleshooting Guides

Issue 1: Formation of Multiple Isomers in Bernthsen Synthesis

Symptoms:

  • TLC analysis shows multiple spots with similar Rf values to the desired product.

  • NMR spectrum of the crude product is complex, showing multiple sets of aromatic signals.

Possible Causes & Solutions:

Cause Troubleshooting Step
High Reaction Temperature High temperatures can lead to side reactions and reduced regioselectivity. Maintain a precise temperature range, typically 140-160°C. Lowering the temperature slightly can help control the reaction rate and minimize byproduct formation.
Catalyst Choice and Concentration The type and amount of catalyst (e.g., iodine or anhydrous aluminum chloride) can influence the product distribution. Ensure the catalyst is anhydrous, as moisture can deactivate it. The optimal catalyst loading should be determined empirically.
Incorrect Stoichiometry Using a slight excess of diphenylamine has been shown to reduce the formation of by-products.
Presence of Impurities in Starting Materials Use high-purity diphenylamine and sulfur to avoid side reactions.
Issue 2: Poor Regioselectivity in Smiles Rearrangement

Symptoms:

  • Isolation of a mixture of phenothiazine isomers that are difficult to separate.

  • Analytical data (NMR, MS) confirms the presence of undesired regioisomers.

Possible Causes & Solutions:

Cause Troubleshooting Step
Suboptimal Base The choice of base is critical for the selectivity of the Smiles rearrangement. A systematic optimization of the base (e.g., KOH, NaOH, non-nucleophilic bases) is recommended to favor the desired pathway.
Inappropriate Solvent The solvent can influence the reaction's selectivity. Experiment with different solvents, such as alcoholic solvents or aprotic polar solvents like DMF.
Incorrect Temperature The reaction temperature can affect the selectivity. A careful optimization of the temperature profile is necessary.
Alternative Cyclization Pathways Depending on the substrate, cyclization can sometimes occur without the rearrangement, leading to isomeric products. Careful analysis of the product mixture is essential to identify these isomers.
Issue 3: Formation of Oxidized Byproducts (Sulfoxides)

Symptoms:

  • A significant peak corresponding to the mass of the phenothiazine sulfoxide is observed in the mass spectrum.

  • TLC analysis shows a more polar byproduct spot compared to the phenothiazine product.

Possible Causes & Solutions:

Cause Troubleshooting Step
Reaction Open to Air The sulfur atom in the phenothiazine core is susceptible to oxidation. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Overly Harsh Oxidizing Conditions (in relevant syntheses) If the synthesis involves an oxidation step, consider using milder oxidizing agents or optimizing the reaction time and temperature to favor the desired product over the oxidized byproduct.
Prolonged Reaction Times at High Temperatures Excessively long reaction times can lead to the degradation of the product and the formation of byproducts, including sulfoxides. Monitor the reaction progress by TLC to determine the optimal reaction time.

Experimental Protocols

Protocol 1: Bernthsen Synthesis of Phenothiazine

This protocol is a general guideline for the classical synthesis of phenothiazine from diphenylamine and sulfur.

Materials:

  • Diphenylamine

  • Sulfur

  • Iodine or Anhydrous Aluminum Chloride (catalyst)

  • Ethanol (B145695)

  • Water

Procedure:

  • In a fume hood, combine diphenylamine (1.0 eq), sulfur (2.0 eq), and the catalyst (e.g., 0.1 eq iodine) in a round-bottom flask equipped with a reflux condenser and a gas outlet to vent hydrogen sulfide (B99878).

  • Heat the mixture gradually in an oil bath. The reaction typically starts at around 140-160°C, indicated by the evolution of hydrogen sulfide gas.

  • Maintain the temperature and monitor the reaction progress by TLC (e.g., using a toluene:methanol solvent system).

  • Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.

  • Grind the solidified crude product into a powder.

  • Extract the powder with hot water to remove any water-soluble impurities.

  • Further purify the crude product by recrystallization from ethanol to obtain phenothiazine as yellowish leaflets.

Protocol 2: Purification of Phenothiazine Isomers by Column Chromatography

Materials:

  • Crude phenothiazine mixture

  • Silica (B1680970) gel (for column chromatography)

  • Appropriate solvent system (e.g., hexane/ethyl acetate (B1210297) or toluene/methanol mixtures)

Procedure:

  • TLC Analysis: Determine a suitable solvent system for separation using TLC. The ideal system should show good separation between the desired isomer and the byproducts, with the desired product having an Rf value of around 0.3.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system. You may use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent).

  • Fraction Collection: Collect fractions and monitor the separation by TLC.

  • Isolation: Combine the fractions containing the pure desired isomer and evaporate the solvent under reduced pressure to obtain the purified product.

Visualizations

experimental_workflow cluster_synthesis Phenothiazine Synthesis cluster_monitoring Reaction Monitoring cluster_purification Purification start Starting Materials (e.g., Diphenylamine, Sulfur) reaction Reaction (e.g., Bernthsen Synthesis) start->reaction crude_product Crude Product reaction->crude_product tlc TLC Analysis reaction->tlc hplc HPLC/LC-MS Analysis reaction->hplc column Column Chromatography crude_product->column recrystallization Recrystallization crude_product->recrystallization pure_product Pure Phenothiazine Isomer column->pure_product recrystallization->pure_product troubleshooting_logic start Isomer Byproducts Detected? synthesis_route Identify Synthesis Route start->synthesis_route bernthsen Bernthsen synthesis_route->bernthsen smiles Smiles Rearrangement synthesis_route->smiles other Other synthesis_route->other check_temp Check Temperature Control bernthsen->check_temp check_catalyst Check Catalyst bernthsen->check_catalyst check_base_solvent Check Base/Solvent smiles->check_base_solvent optimize Optimize Conditions other->optimize check_temp->optimize check_catalyst->optimize check_base_solvent->optimize

Technical Support Center: Refining Detection Limits for Dioxopromethazine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the detection limits of Dioxopromethazine in various biological samples. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of quantitative data to assist in your analytical method development and execution.

I. Quantitative Data Summary

The following table summarizes the limits of detection (LOD) and quantification (LOQ) for this compound and its structural isomer, Promethazine (B1679618), in various biological matrices using different analytical techniques. These values can serve as a benchmark for method development and optimization.

AnalyteMatrixAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeReference
This compound (Enantiomers) Rat PlasmaHPLC-MS/MSNot Reported1.00 ng/mL1.00 - 80.00 ng/mL[1]
PromethazineHuman PlasmaLC-MSNot Reported1.00 ng/mLNot Reported[2][3]
PromethazineHuman UrineLC-MSNot Reported1.00 ng/mLNot Reported[2][3]
PromethazineSwine MuscleHPLC-MS/MS0.05 µg/kg0.1 µg/kg0.1 - 50 µg/kg
Promethazine SulfoxideSwine MuscleHPLC-MS/MS0.05 µg/kg0.1 µg/kg0.1 - 50 µg/kg
Monodesmethyl-promethazineSwine MuscleHPLC-MS/MS0.1 µg/kg0.5 µg/kg0.5 - 50 µg/kg
PromethazineSwine FatHPLC-MS/MS0.05 µg/kg0.1 µg/kg0.1 - 50 µg/kg

II. Experimental Protocols

This section provides detailed methodologies for the analysis of this compound and related compounds in biological samples.

A. HPLC-MS/MS Method for this compound Enantiomers in Plasma

This protocol is based on a validated method for the enantioselective quantification of this compound in rat plasma.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of rat plasma, add the internal standard (Diphenhydramine).

  • Alkalinize the plasma with 1 M sodium carbonate solution.

  • Extract the analytes by adding 1 mL of ethyl acetate (B1210297) and vortexing for 5 minutes.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: Chiralpak AGP (100 x 4.0 mm, 5 µm)

  • Mobile Phase: 10 mM Ammonium (B1175870) Acetate (pH 4.5) and Methanol (B129727) (90:10, v/v)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

3. Mass Spectrometry Conditions (Multiple Reaction Monitoring - MRM):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • This compound: m/z 317.2 → 86.1

    • Diphenhydramine (IS): m/z 256.2 → 167.1

B. GC-MS Method for Phenothiazine Screening (Adapted for this compound)

This protocol is a general guideline for the analysis of phenothiazines and should be optimized and validated for this compound.

1. Sample Preparation (Solid-Phase Extraction):

  • Follow the Solid-Phase Extraction (SPE) protocol outlined in Section II.C.1.

  • After elution and evaporation, reconstitute the residue in a suitable solvent for GC-MS analysis (e.g., ethyl acetate).

2. GC-MS Conditions:

  • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is recommended.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • Injection Mode: Splitless injection is preferred for trace analysis.

  • Temperature Program:

    • Initial Temperature: 150°C, hold for 1 minute.

    • Ramp: 15°C/min to 300°C, hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.

C. Sample Preparation Procedures

Effective sample preparation is crucial for removing interferences and concentrating the analyte.

1. Solid-Phase Extraction (SPE):

  • Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Dilute the biological sample (e.g., 1 mL of plasma or urine) with a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.0) and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute this compound with 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.

2. Liquid-Liquid Extraction (LLE):

  • Sample Preparation: To 1 mL of the biological sample (e.g., plasma or urine), add an appropriate internal standard.

  • pH Adjustment: Adjust the pH of the sample to basic conditions (pH 9-10) using a suitable buffer or base (e.g., sodium carbonate or ammonium hydroxide).

  • Extraction: Add 5 mL of a water-immiscible organic solvent (e.g., ethyl acetate, hexane, or a mixture thereof). Vortex for 5-10 minutes.

  • Phase Separation: Centrifuge the mixture to achieve a clear separation of the aqueous and organic layers.

  • Collection: Carefully transfer the organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.

III. Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound in biological samples.

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Analyte Signal - Inefficient extraction or sample loss during preparation.- Ion suppression due to matrix effects.- Suboptimal MS/MS parameters.- Analyte degradation.- Optimize Extraction: Adjust the pH, extraction solvent, or SPE sorbent. Ensure complete evaporation and reconstitution.- Mitigate Matrix Effects: Improve sample cleanup, dilute the sample, or modify the chromatographic method to separate the analyte from co-eluting interferences. Use a stable isotope-labeled internal standard if available.- Optimize MS/MS: Perform tuning and optimization of precursor and product ions, collision energy, and other source parameters.- Assess Stability: Investigate the stability of this compound under the storage and experimental conditions.
Poor Peak Shape (Tailing or Fronting) - Column degradation or contamination.- Inappropriate mobile phase pH.- Co-eluting interferences.- Secondary interactions with the stationary phase.- Column Maintenance: Flush the column, or replace it if necessary. Use a guard column to protect the analytical column.- Adjust Mobile Phase: Optimize the mobile phase pH to ensure the analyte is in a single ionic form.- Improve Chromatography: Modify the gradient or mobile phase composition to improve separation from interfering peaks.- Use Additives: Add a small amount of a competing base (e.g., triethylamine) to the mobile phase to reduce peak tailing for basic compounds.
High Background Noise - Contaminated mobile phase or LC-MS system.- Incomplete removal of matrix components.- Carryover from previous injections.- System Cleaning: Use fresh, high-purity solvents and flush the entire LC-MS system.- Enhance Sample Cleanup: Employ a more rigorous sample preparation method (e.g., SPE instead of protein precipitation).- Optimize Wash Method: Use a strong wash solvent in the autosampler injection sequence to prevent carryover.
Inconsistent Results (Poor Precision) - Variability in sample preparation.- Inconsistent injection volume.- Fluctuations in instrument performance.- Standardize Procedures: Ensure consistent timing, volumes, and techniques for all sample preparation steps.- Check Autosampler: Verify the accuracy and precision of the autosampler.- System Suitability: Run system suitability tests before each batch to ensure the instrument is performing within acceptable limits.

IV. Frequently Asked Questions (FAQs)

Q1: What is the most common challenge when analyzing this compound in biological samples?

A1: The most significant challenge is often matrix effects, particularly ion suppression in LC-MS/MS analysis. Endogenous components in biological matrices like plasma and urine can co-elute with this compound and interfere with its ionization, leading to reduced sensitivity and inaccurate quantification. Robust sample preparation and optimized chromatographic separation are key to mitigating these effects.

Q2: How can I improve the recovery of this compound during sample preparation?

A2: To improve recovery, optimize your extraction method. For liquid-liquid extraction, experiment with different organic solvents and pH conditions. For solid-phase extraction, test different sorbent types (e.g., C18, mixed-mode cation exchange) and elution solvents. It is also crucial to ensure complete evaporation of the extraction solvent and efficient reconstitution in a solvent that is compatible with your analytical method.

Q3: Is a stable isotope-labeled internal standard necessary for accurate quantification?

A3: While not strictly mandatory, a stable isotope-labeled (SIL) internal standard is highly recommended for LC-MS/MS analysis. A SIL internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for more accurate correction of any variations in extraction recovery and ion suppression, thereby improving the precision and accuracy of the results.

Q4: What are the key stability considerations for this compound in biological samples?

A4: this compound may be susceptible to degradation, particularly when exposed to light. It is recommended to store biological samples at -20°C or lower and to protect them from light. Perform freeze-thaw stability studies to assess the impact of repeated freezing and thawing cycles on the analyte concentration. Also, evaluate the stability of the processed samples in the autosampler to ensure no degradation occurs before analysis.

Q5: Are there any commercially available ELISA kits for this compound?

A5: While some suppliers list this compound for use in ELISA, specific, validated ELISA kits for the quantitative determination of this compound in biological samples are not widely and readily available. For quantitative analysis, chromatographic methods such as HPLC-MS/MS are generally more specific and sensitive.

V. Mandatory Visualizations

A. Experimental Workflow for this compound Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (Plasma/Urine) add_is Add Internal Standard sample->add_is extraction Extraction (LLE or SPE) add_is->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution hplc HPLC Separation reconstitution->hplc msms MS/MS Detection hplc->msms quantification Quantification msms->quantification reporting Reporting quantification->reporting

Caption: General experimental workflow for the quantification of this compound.

B. Troubleshooting Logic for Low Analyte Signal

troubleshooting_low_signal start Low or No Analyte Signal check_extraction Check Extraction Recovery? start->check_extraction optimize_extraction Optimize Extraction Protocol (pH, Solvent, Sorbent) check_extraction->optimize_extraction Low check_matrix_effects Investigate Matrix Effects? check_extraction->check_matrix_effects Acceptable end Signal Improved optimize_extraction->end mitigate_matrix_effects Improve Sample Cleanup Modify Chromatography Dilute Sample check_matrix_effects->mitigate_matrix_effects Yes check_ms_params Verify MS/MS Parameters? check_matrix_effects->check_ms_params No mitigate_matrix_effects->end optimize_ms Optimize Ion Source and MRM Transitions check_ms_params->optimize_ms Suboptimal check_stability Assess Analyte Stability? check_ms_params->check_stability Optimal optimize_ms->end stabilize_sample Adjust Storage and Handling Conditions check_stability->stabilize_sample Degradation Observed check_stability->end Stable stabilize_sample->end

Caption: Troubleshooting workflow for low analyte signal in this compound analysis.

C. This compound-Related Signaling Pathways

This compound primarily acts as an antagonist at Dopamine D2, Histamine H1, and Muscarinic acetylcholine (B1216132) receptors.

1. Dopamine D2 Receptor Signaling Pathway (Antagonism)

dopamine_pathway dioxo This compound d2r Dopamine D2 Receptor dioxo->d2r Blocks gi Gi Protein d2r->gi Inhibits ac Adenylyl Cyclase gi->ac Inhibits camp cAMP ac->camp Decreases pka Protein Kinase A camp->pka Inhibits cellular_response Cellular Response (Decreased Neuronal Excitability) pka->cellular_response Leads to

Caption: Antagonistic action of this compound on the Dopamine D2 receptor pathway.

2. Histamine H1 Receptor Signaling Pathway (Antagonism)

histamine_pathway dioxo This compound h1r Histamine H1 Receptor dioxo->h1r Blocks gq Gq Protein h1r->gq Inhibits Activation plc Phospholipase C gq->plc Inhibits pip2 PIP2 plc->pip2 Prevents Hydrolysis ip3 IP3 dag DAG ca2 Ca2+ Release ip3->ca2 Prevents pkc Protein Kinase C dag->pkc Prevents Activation cellular_response Cellular Response (Reduced Allergic Symptoms) ca2->cellular_response Leads to pkc->cellular_response Leads to

Caption: Antagonistic action of this compound on the Histamine H1 receptor pathway.

3. Muscarinic Acetylcholine Receptor Signaling Pathway (Antagonism)

muscarinic_pathway dioxo This compound mAChR Muscarinic Receptor (M1, M3, M5) dioxo->mAChR Blocks gq Gq Protein mAChR->gq Inhibits Activation plc Phospholipase C gq->plc Inhibits pip2 PIP2 plc->pip2 Prevents Hydrolysis ip3 IP3 dag DAG ca2 Ca2+ Release ip3->ca2 Prevents pkc Protein Kinase C dag->pkc Prevents Activation cellular_response Cellular Response (Anticholinergic Effects) ca2->cellular_response Leads to pkc->cellular_response Leads to

Caption: Antagonistic action of this compound on Muscarinic acetylcholine receptors.

References

Troubleshooting poor peak resolution in Dioxopromethazine chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for troubleshooting poor peak resolution in Dioxopromethazine chromatography. This guide provides detailed answers to common issues encountered by researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor peak resolution in HPLC?

Poor peak resolution in High-Performance Liquid Chromatography (HPLC) is generally caused by issues that increase peak width or decrease the separation between two adjacent peaks. The primary factors can be categorized into three main areas based on the resolution equation:

  • Column Efficiency (N): Low efficiency leads to broader peaks. This can be caused by a deteriorating column, suboptimal flow rate, large particle size in the stationary phase, or excessive extra-column volume (dead volume) in the system's tubing and connections.[1][2][3][4]

  • Selectivity (α): This is the ability of the chromatographic system to distinguish between two analytes. Poor selectivity, where the system does not sufficiently differentiate the analytes, is a common reason for co-elution or peak overlap.[2][5] It is heavily influenced by the mobile phase composition (e.g., organic modifier, pH) and the stationary phase chemistry.[5][6]

  • Retention Factor (k): Also known as the capacity factor, this relates to the time an analyte spends in the stationary phase. If retention is too low (peaks elute too quickly), there is insufficient time for separation to occur.[2][5]

Q2: My this compound peak is tailing. What are the likely causes and solutions?

Peak tailing, where a peak has an asymmetrical shape with a "tail" extending from the apex, is a common issue, especially with basic compounds like this compound.[7]

  • Cause: Secondary interactions between the basic this compound molecule and acidic residual silanol (B1196071) groups on the silica-based column packing.[7][8][9] These interactions provide an additional retention mechanism that causes some molecules to lag behind, resulting in a tail.[7]

  • Solution 1 - Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH < 3) ensures the silanol groups are protonated (neutral), minimizing these secondary interactions.[10][11] A validated method for this compound uses a mobile phase with a pH of 3.02.[12]

  • Solution 2 - Use an End-Capped Column: Employ a modern, high-purity, end-capped column. End-capping chemically treats the residual silanol groups to make them less active.[7][10]

  • Solution 3 - Check for Column Overload: Injecting too much sample can lead to mass overload, causing tailing.[10][13] Dilute the sample and reinject to see if the peak shape improves.[10]

  • Solution 4 - Investigate Column Health: A deformed packing bed or a blocked inlet frit can also cause tailing.[7] If other solutions fail, replacing the column may be necessary.[7][14]

Q3: I am observing peak fronting for this compound. Why is this happening?

Peak fronting is characterized by an asymmetric peak that is broader in the first half and has a steep, narrow second half.[10]

  • Cause 1 - Column Overload: This is a frequent cause of fronting.[15][16] It can be either concentration overload (sample concentration is too high) or volume overload (too much sample volume is injected).[17][18]

  • Solution: Reduce the injection volume or dilute the sample concentration and reinject.[10][17]

  • Cause 2 - Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, the analyte band can spread unevenly at the column inlet, leading to fronting.[10][15]

  • Solution: Whenever possible, dissolve the sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.[14]

  • Cause 3 - Column Collapse: Physical degradation of the column packing bed, which can create a void at the column inlet, is a common cause of fronting.[10][18] This is often indicated by a sudden drop in backpressure.

  • Solution: Replace the column and ensure operating conditions (pH, temperature, pressure) are within the manufacturer's recommended limits to prevent future collapse.[10][18]

Q4: My peaks are broad and resolution is poor. How can I make them sharper?

Broad peaks reduce resolution and sensitivity.[19] Several factors throughout the HPLC system can contribute to this issue.

  • Cause 1 - Extra-Column Volume (Dead Volume): Excessive volume from tubing, fittings, or the detector cell can cause the analyte band to spread before and after the column.[4][14][20]

  • Solution: Use tubing with a narrow internal diameter (e.g., 0.005") and ensure all connections are made properly with no gaps.[4][8]

  • Cause 2 - Low Column Efficiency: The column itself may be the source. This could be due to degradation over time, contamination, or using a column with a large particle size.[11][20]

  • Solution: Increase efficiency by using a column with smaller particles (e.g., sub-2 µm) or a longer column.[1][2][21] Also, consider optimizing the flow rate, as very high or very low flow rates can reduce efficiency.[1][20]

  • Cause 3 - Suboptimal Method Parameters: The flow rate or column temperature may not be ideal.

  • Solution: Lowering the flow rate can sometimes improve peak shape.[1] Increasing the column temperature can lower mobile phase viscosity and improve mass transfer, leading to sharper peaks, but be mindful of analyte stability.[1][20]

Q5: What should I do if I see split peaks?

Split peaks suggest that the analyte band is being disturbed as it enters or passes through the column.[10]

  • Cause 1 - Disruption at Column Inlet: A partially blocked inlet frit or a void in the packing material at the head of the column is a common culprit.[10][14]

  • Solution: First, try reversing the column and flushing it with a strong solvent to dislodge any blockage. If this fails, the column may need to be replaced.[7] Using a guard column can help protect the analytical column from particulates.[11]

  • Cause 2 - Sample Solvent/Mobile Phase Mismatch: Injecting a sample in a solvent much stronger than the mobile phase can cause the peak to split.[10]

  • Solution: Prepare the sample in the mobile phase or a weaker solvent.[10]

Troubleshooting Workflows and Diagrams

A systematic approach is crucial for effective troubleshooting.[1] The following diagrams illustrate logical workflows for diagnosing and resolving poor peak resolution.

TroubleshootingWorkflow Start Poor Peak Resolution Observed CheckSystem Initial System Check: - Leaks? - Pressure Stable? - Sufficient Mobile Phase? Start->CheckSystem SystemOK System OK CheckSystem->SystemOK Yes SystemIssue Fix System Issue: - Tighten Fittings - Replace Seals - Degas/Refill Solvents CheckSystem->SystemIssue No AnalyzePeak Analyze Peak Shape SystemOK->AnalyzePeak SystemIssue->CheckSystem Tailing Peak Tailing AnalyzePeak->Tailing Tailing Fronting Peak Fronting AnalyzePeak->Fronting Fronting Broad Broad Peaks AnalyzePeak->Broad Broad Split Split Peaks AnalyzePeak->Split Split TroubleshootTailing Address Tailing: - Lower Mobile Phase pH - Use End-Capped Column - Reduce Sample Concentration Tailing->TroubleshootTailing TroubleshootFronting Address Fronting: - Reduce Sample Conc./Volume - Match Sample Solvent to Mobile Phase - Check for Column Collapse Fronting->TroubleshootFronting TroubleshootBroad Address Broadening: - Minimize Dead Volume - Optimize Flow Rate/Temp - Use Higher Efficiency Column Broad->TroubleshootBroad TroubleshootSplit Address Splitting: - Check for Column Void/Blockage - Match Sample Solvent to Mobile Phase Split->TroubleshootSplit End Resolution Improved TroubleshootTailing->End TroubleshootFronting->End TroubleshootBroad->End TroubleshootSplit->End

Caption: A logical workflow for troubleshooting poor peak resolution.

ResolutionParameters cluster_efficiency Controlled by: cluster_selectivity Controlled by: cluster_retention Controlled by: Resolution Peak Resolution (Rs) Efficiency Efficiency (N) (Peak Sharpness) Resolution->Efficiency Selectivity Selectivity (α) (Peak Spacing) Resolution->Selectivity Retention Retention (k) (Peak Retention) Resolution->Retention L Column Length (L) Efficiency->L dp Particle Size (dp) Efficiency->dp Flow Flow Rate Efficiency->Flow MP Mobile Phase (Organic Type, pH) Selectivity->MP SP Stationary Phase (Column Chemistry) Selectivity->SP Temp Temperature Selectivity->Temp Strength Mobile Phase Strength (% Organic) Retention->Strength

Caption: Interrelationship of chromatographic parameters affecting resolution.

Quantitative Data Summary

Optimizing chromatographic parameters is key to improving resolution. The following table summarizes the expected impact of changing various parameters on retention time, peak shape, and resolution for a typical reversed-phase method for this compound.

Parameter ChangeEffect on Retention TimeEffect on Peak ShapeEffect on ResolutionNotes
Increase % Organic (e.g., Methanol)DecreaseGenerally no changeDecreaseDecreases the retention factor (k). May worsen separation if peaks are already close.[2]
Decrease % Organic (e.g., Methanol)IncreaseGenerally no changeIncreaseIncreases the retention factor (k). Can improve resolution for early-eluting peaks.[2]
Decrease Flow Rate IncreaseMay become sharperIncreaseIncreases efficiency by allowing more time for mass transfer, but increases run time.[1]
Increase Column Temperature DecreaseMay become sharperCan Increase or DecreaseLowers viscosity, improving efficiency (sharper peaks). Can also change selectivity, which might improve or worsen resolution.[1]
Decrease Mobile Phase pH (e.g., from 4 to 3)May slightly increaseImproves symmetry (reduces tailing)IncreaseCrucial for basic analytes like this compound to suppress silanol interactions.[8][10]
Increase Column Length IncreaseNo change (sharper relative to width)IncreaseIncreases the number of theoretical plates (N), leading to better efficiency.[1][21]
Decrease Column Particle Size No significant changeSharperIncreaseSignificantly increases efficiency (N) but also increases backpressure.[1][5]

Experimental Protocols

Protocol: HPLC Analysis of this compound

This protocol is based on a validated method for the determination of this compound.[12] It serves as a robust starting point for analysis.

1. Chromatographic Conditions:

  • HPLC System: Standard HPLC or UHPLC system with a UV detector.

  • Column: C18 stationary phase, modified for analysis of basic compounds (end-capped).

    • Example: Dimensions of 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • Prepare a 1.5 mM solution of phosphoric acid in HPLC-grade water.

    • Adjust the pH of the aqueous solution to 3.02 with a suitable base (e.g., dilute potassium hydroxide (B78521) solution).

    • Mix with HPLC-grade methanol (B129727) in a 40:60 (v/v) ratio (Aqueous:Methanol).

    • Degas the final mobile phase mixture before use.

  • Flow Rate: 2.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at 25°C for better reproducibility.[1]

  • Detection: UV spectrophotometer at 275 nm.

2. Standard and Sample Preparation:

  • Standard Solution:

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve in a 100 mL volumetric flask using the mobile phase as the diluent.

    • This creates a stock solution of 100 µg/mL. Prepare further dilutions as needed for calibration.

  • Sample Solution:

    • For a formulation like eye drops, perform a dilution to bring the concentration into the calibration range. For example, a 1:50 dilution with HPLC-grade water or mobile phase may be appropriate.[12]

    • Filter the final diluted sample through a 0.45 µm syringe filter before injection to prevent particulates from damaging the column.[1]

3. System Suitability:

Before running samples, perform system suitability tests to ensure the system is performing correctly.

  • Make five replicate injections of a standard solution.

  • Calculate the Relative Standard Deviation (RSD) for peak area and retention time. The RSD should typically be less than 2%.

  • Evaluate the peak shape by calculating the tailing factor. An acceptable USP tailing factor is typically between 0.8 and 1.5.

4. Analysis:

  • Inject a blank (mobile phase) to ensure a clean baseline.

  • Inject the standard solutions to create a calibration curve.

  • Inject the prepared sample solutions.

  • Quantify the amount of this compound in the samples by comparing the peak areas to the calibration curve.

References

Technical Support Center: Dioxopromethazine Preclinical Dose Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in preclinical studies of Dioxopromethazine. The information is designed to address specific issues that may be encountered during experimental procedures.

Disclaimer: Preclinical data specifically for this compound is limited in publicly accessible literature. This compound is a major metabolite of Promethazine (B1679618). Therefore, the data and strategies presented here are largely based on the preclinical profile of Promethazine, which serves as a scientifically accepted starting point for designing studies for its metabolites. Researchers should always conduct their own dose-ranging and toxicology studies to establish the safety and efficacy of this compound in their specific models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound, a phenothiazine (B1677639) derivative, is primarily a potent antagonist of the histamine (B1213489) H1 receptor.[1][2] This action is responsible for its antihistaminic effects. Additionally, like its parent compound Promethazine, it is known to exhibit antagonism at other receptors, including muscarinic, dopamine (B1211576) (D2), alpha-adrenergic, and serotonin (B10506) receptors.[2][3][4][5] This multi-receptor activity contributes to its sedative, antiemetic, and anticholinergic properties.[2][3]

Q2: Where should I start with dose selection for my in vivo rodent studies?

A2: For initial dose-range finding studies, it is advisable to start with doses lower than the known effective or toxic doses of the parent compound, Promethazine. Based on Promethazine data, you could explore a range starting from 1 mg/kg and escalating. In rats, low doses of Promethazine (1.25-5 mg/kg, SC) have been shown to have a facilitatory effect on nociception, while higher doses (20-40 mg/kg, SC) induced an antinociceptive effect. This highlights the importance of a wide dose range to characterize the full dose-response curve.

Q3: What are the expected metabolites of this compound?

A3: this compound itself is a sulfoxide (B87167) metabolite of Promethazine.[6][7] Further metabolism may occur, potentially involving N-demethylation, similar to Promethazine's metabolic pathway.[1][6] Characterizing the metabolic profile in the chosen preclinical species is a critical step.

Q4: Are there any known species differences in the metabolism and pharmacokinetics of phenothiazines?

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Excessive sedation or ataxia in animals at low doses. High brain penetration and potent central H1 and muscarinic receptor antagonism.[4][11]- Start with a lower dose range in subsequent cohorts.- Carefully observe animals for the duration of the expected drug effect (for Promethazine, effects can last 4-12 hours).[1]- Ensure the animal model and endpoints are not confounded by sedative effects.
Unexpected mortality in a dose cohort. Acute toxicity. For Promethazine, the oral LD50 in mice is 255 mg/kg, and the intraperitoneal LD50 is 160 mg/kg in mice and 170 mg/kg in rats.[1]- Immediately cease dosing at that level.- Conduct a thorough review of the protocol and dosing calculations.- Implement smaller dose escalation steps in future studies.- Perform necropsies to identify potential target organs of toxicity.
High variability in plasma drug concentrations. Issues with formulation, route of administration, or first-pass metabolism.[6] Promethazine has low oral bioavailability (~25%) due to extensive first-pass metabolism.[1][6]- Ensure the formulation is homogenous and stable.- For oral administration, consider potential food effects and standardize feeding schedules.- If using a suspension, ensure it is well-mixed before each administration.- An intravenous formulation can be used to determine absolute bioavailability.
Lack of efficacy at doses predicted to be effective. - Poor absorption or rapid metabolism in the chosen species.- The selected animal model may not be responsive to the drug's mechanism of action.- Conduct pharmacokinetic studies to correlate dose with plasma exposure.- Verify target engagement with an appropriate pharmacodynamic biomarker if available.- Re-evaluate the suitability of the animal model for the intended therapeutic indication.
Signs of anticholinergic effects (e.g., dry mouth, urinary retention). This compound likely retains the antimuscarinic properties of Promethazine.[4]- Monitor for these signs, especially at higher doses.- Ensure animals have free access to water.- Consider if these effects could interfere with the study endpoints.
Extrapyramidal symptoms (e.g., tremors, restlessness). Dopamine D2 receptor antagonism is a known effect of phenothiazines.[3][12]- These effects are more likely at higher doses.- Carefully observe and score animals for any abnormal movements.- If these symptoms are severe, consider dose reduction or discontinuation.

Quantitative Data Summary

As specific data for this compound is scarce, the following tables summarize preclinical data for the parent compound, Promethazine . This information can be used to guide the initial design of preclinical studies for this compound.

Table 1: Acute Toxicity of Promethazine

Species Route of Administration LD50 Reference
MouseOral255 mg/kg[1]
MouseIntraperitoneal160 mg/kg[1]
MouseSubcutaneous240 mg/kg[1]
RatIntraperitoneal170 mg/kg[1]
RatSubcutaneous400 mg/kg[1]

Table 2: Pharmacokinetic Parameters of Promethazine (Human Data)

Parameter Route Value Reference
Bioavailability Oral~25%[1][6]
Tmax Oral1.5 - 3 hours[1]
Tmax Intravenous4 - 10 hours[1]
Cmax Oral2.4 - 18.0 ng/mL[1]
Cmax Intravenous10.0 ng/mL[1]
Elimination Half-life -12 - 15 hours[1]
Protein Binding -93%[1]
Volume of Distribution -~30 L/kg[1]

Note: These are human pharmacokinetic parameters and will likely differ in preclinical species.

Experimental Protocols

Protocol 1: Dose-Range Finding (Acute Tolerability) Study in Rats
  • Objective: To determine the maximum tolerated dose (MTD) and identify potential signs of toxicity of this compound following a single administration.

  • Animals: Male and female Sprague-Dawley rats (8-10 weeks old).

  • Groups:

    • Group 1: Vehicle control (e.g., saline or 0.5% methylcellulose).

    • Group 2-6: this compound at escalating doses (e.g., 5, 15, 50, 150, 300 mg/kg), administered orally (p.o.) or intraperitoneally (i.p.). (n=3-5 animals per sex per group).

  • Procedure:

    • Administer a single dose of the vehicle or this compound.

    • Observe animals continuously for the first 4 hours, and then at regular intervals for up to 14 days.

    • Record clinical signs of toxicity (e.g., sedation, ataxia, changes in respiration, mortality).

    • Record body weight daily.

  • Endpoint: Determination of the MTD, defined as the highest dose that does not cause mortality or serious signs of toxicity.

Protocol 2: In Vivo Pharmacokinetic Study in Mice
  • Objective: To determine the pharmacokinetic profile of this compound after a single dose.

  • Animals: Male CD-1 mice (8-10 weeks old).

  • Groups:

    • Group 1: this compound at a single dose (e.g., 10 mg/kg), administered intravenously (i.v.).

    • Group 2: this compound at a single dose (e.g., 25 mg/kg), administered orally (p.o.).

  • Procedure:

    • Administer the dose of this compound.

    • Collect blood samples (via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose).

    • Process blood to obtain plasma and store at -80°C until analysis.

  • Analysis:

    • Quantify this compound concentrations in plasma using a validated analytical method (e.g., LC-MS/MS).

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance, volume of distribution, and oral bioavailability).

Visualizations

Dioxopromethazine_Signaling_Pathway cluster_membrane Cell Membrane H1R Histamine H1 Receptor Gq_PLC Gq/11 -> PLC H1R->Gq_PLC Activates D2R Dopamine D2 Receptor Gi_AC Gi -> Adenylyl Cyclase D2R->Gi_AC Inhibits MR Muscarinic Receptor Gq_PLC_MR Gq/11 -> PLC MR->Gq_PLC_MR Activates This compound This compound This compound->H1R Antagonist This compound->D2R Antagonist This compound->MR Antagonist Histamine Histamine Histamine->H1R Dopamine Dopamine Dopamine->D2R Acetylcholine Acetylcholine Acetylcholine->MR IP3_DAG IP3 & DAG Gq_PLC->IP3_DAG Generates Ca_PKC Intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC Increase Allergic_Response Allergic Response (e.g., inflammation) Ca_PKC->Allergic_Response Leads to cAMP cAMP Gi_AC->cAMP Reduces Nausea_Vomiting Nausea & Vomiting Signal cAMP->Nausea_Vomiting Modulates Anticholinergic_Effects Parasympathetic Signaling Gq_PLC_MR->Anticholinergic_Effects Leads to

Caption: Simplified signaling pathways antagonized by this compound.

Preclinical_Workflow cluster_discovery Phase 1: Initial Screening & Formulation cluster_in_vivo Phase 2: In Vivo Studies cluster_safety Phase 3: Safety & Toxicology Formulation Formulation Development (Solution/Suspension) In_Vitro In Vitro Assays (e.g., Receptor Binding) Formulation->In_Vitro Dose_Finding Dose-Range Finding (Acute Tolerability) In_Vitro->Dose_Finding PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Dose_Finding->PK_PD Efficacy Efficacy in Disease Model (e.g., Allergy Model) PK_PD->Efficacy Tox Toxicology Studies (e.g., 28-day repeat dose) Efficacy->Tox Safety_Pharm Safety Pharmacology (Cardiovascular, CNS, Respiratory) Tox->Safety_Pharm IND_Enabling IND-Enabling Report Safety_Pharm->IND_Enabling Data for IND

Caption: General workflow for preclinical development of this compound.

Dose_Optimization_Logic Start Start: Define Therapeutic Goal Dose_Range Conduct Dose-Range Finding Study (e.g., Protocol 1) Start->Dose_Range MTD Determine Maximum Tolerated Dose (MTD) Dose_Range->MTD PK Characterize Pharmacokinetics (PK) (e.g., Protocol 2) MTD->PK MTD Identified Efficacy_Study Conduct Efficacy Study in Relevant Animal Model PK->Efficacy_Study Dose_Response Establish Dose-Response Relationship (Efficacy vs. Dose/Exposure) Efficacy_Study->Dose_Response Tox_Observed Significant Toxicity Observed? Dose_Response->Tox_Observed Select_Dose Select Optimal Dose Range for Further Toxicology Studies Efficacy_Observed Efficacy Achieved? Tox_Observed->Efficacy_Observed No Refine_Dose Refine Dose Range (Lower Doses) Tox_Observed->Refine_Dose Yes Efficacy_Observed->Select_Dose Yes Efficacy_Observed->Refine_Dose No, Re-evaluate Model/Dose Refine_Dose->Efficacy_Study

Caption: Logical flow for preclinical dose optimization of this compound.

References

Validation & Comparative

Dioxopromethazine vs. Promethazine: A Comparative Analysis of Antihistamine Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antihistamine properties of dioxopromethazine and promethazine (B1679618). By examining their mechanisms of action, receptor binding affinities, and available experimental data, this document aims to offer an objective resource for researchers and professionals in the field of drug development.

Introduction

Promethazine is a well-established first-generation antihistamine, a phenothiazine (B1677639) derivative with potent H1 receptor antagonist properties. It is widely used for the treatment of allergic conditions, motion sickness, and as a sedative. This compound, also known as promethazine S,S-dioxide, is a metabolite and derivative of promethazine. While also recognized for its antihistaminic and antitussive effects, its comparative potency and detailed pharmacological profile in relation to promethazine are less documented in recent literature. This guide seeks to collate and present the available scientific information to facilitate a clearer understanding of their relative antihistamine activities.

Mechanism of Action: H1 Receptor Antagonism

Both promethazine and this compound exert their primary antihistamine effects by acting as antagonists at the histamine (B1213489) H1 receptor. As antagonists, they bind to the receptor but do not activate it, thereby competitively inhibiting the binding of histamine. This action blocks the downstream signaling cascade initiated by histamine, preventing the physiological responses associated with allergic reactions, such as vasodilation, increased capillary permeability, and smooth muscle contraction.

The signaling pathway for H1 receptor antagonism is depicted below:

H1_Receptor_Signaling_Pathway cluster_cell Cell Membrane cluster_intracellular Intracellular Signaling Histamine Histamine H1R H1 Receptor Histamine->H1R Binds & Activates Antihistamine Promethazine / This compound Antihistamine->H1R Binds & Blocks Gq Gq protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC Allergic_Response Allergic Response (e.g., inflammation, smooth muscle contraction) Ca2->Allergic_Response PKC->Allergic_Response

Figure 1: Histamine H1 Receptor Signaling Pathway and Antagonist Action.

Quantitative Comparison of Antihistamine Activity

A direct quantitative comparison of the antihistamine activity of this compound and promethazine is challenging due to the limited availability of recent comparative studies. However, by compiling available receptor binding affinity data for promethazine and qualitative information for this compound, a comparative assessment can be inferred.

H1 Receptor Binding Affinity

The binding affinity of a drug to its receptor, often expressed as the inhibition constant (Ki), is a key indicator of its potency. A lower Ki value signifies a higher binding affinity.

CompoundReceptorKi (nM)Source
Promethazine Histamine H11[1]
This compound Histamine H1Data not available in searched sources

Note: The Ki value for promethazine represents a high binding affinity for the H1 receptor.

While a specific Ki value for this compound at the H1 receptor is not available in the searched literature, a 1970 study by Bartsch et al. conducted a pharmacological comparison of this compound (Prothanon) with promethazine, suggesting that such data may exist in older, less accessible literature[2]. Another study from the same year by Kleine-Natrop et al. also investigated the antihistaminic and antipruritic effects of this compound[3].

Importantly, studies on other phenothiazine derivatives have shown that the formation of ring sulfoxides, which is the structural difference between promethazine and this compound, can lead to a significant reduction in activity at other receptors. For instance, the ring sulfoxides of levomepromazine, chlorpromazine, and perphenazine (B1679617) were found to be virtually inactive at dopamine (B1211576) D2 and alpha-1 adrenoceptors[4]. This suggests that the antihistamine activity of this compound may be considerably lower than that of promethazine, though direct evidence for H1 receptor binding is lacking.

Other Pharmacological Activities

Both compounds are known to possess other pharmacological effects that may contribute to their overall clinical profile.

FeatureThis compoundPromethazineSource
Primary Use Antitussive, AntihistamineAntihistamine, Antiemetic, Sedative[5],[4]
Antitussive Activity Strong, reported to be more potent than codeineUsed in some cough preparations[5]
Anti-allergic Effects Described as having anti-allergic propertiesPotent anti-allergic effects[5],[4]

Experimental Protocols

To facilitate further research and direct comparison, a standard experimental protocol for determining H1 receptor binding affinity is provided below.

Histamine H1 Receptor Binding Assay Protocol

This protocol outlines a competitive radioligand binding assay to determine the Ki of a test compound for the histamine H1 receptor.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep 1. Membrane Preparation (e.g., from cells expressing H1 receptor) Incubation 4. Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand_Prep 2. Radioligand Preparation (e.g., [³H]-pyrilamine) Radioligand_Prep->Incubation Compound_Prep 3. Test Compound Dilution Series (this compound or Promethazine) Compound_Prep->Incubation Filtration 5. Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Washing 6. Washing (Removes non-specific binding) Filtration->Washing Scintillation 7. Scintillation Counting (Measures radioactivity) Washing->Scintillation IC50 8. IC₅₀ Determination (Concentration of test compound that inhibits 50% of radioligand binding) Scintillation->IC50 Ki 9. Kᵢ Calculation (Cheng-Prusoff equation) IC50->Ki

Figure 2: Experimental Workflow for H1 Receptor Binding Assay.

Materials:

  • Membranes: Cell membranes prepared from a cell line stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: A tritiated H1 receptor antagonist, such as [³H]-pyrilamine.

  • Test Compounds: this compound and promethazine, dissolved and serially diluted.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold assay buffer.

  • Scintillation Cocktail: For radioactivity measurement.

  • Glass Fiber Filters: To separate bound and free radioligand.

Procedure:

  • Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound (or buffer for total binding and a high concentration of a known H1 antagonist for non-specific binding).

  • Equilibration: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This step separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with cold wash buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Conclusion

References

Comparative analysis of different Dioxopromethazine synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of various synthetic routes for Dioxopromethazine, a phenothiazine-based antihistamine. The focus is on providing objective comparisons of reaction methodologies, supported by experimental data where available, to aid researchers in selecting the most suitable synthesis strategy for their needs.

Introduction

This compound, chemically known as 10-(2-dimethylaminopropyl)phenothiazine-5,5-dioxide, is primarily synthesized through the oxidation of promethazine (B1679618). The core of its structure is the phenothiazine (B1677639) ring system, for which various synthetic methodologies have been developed over the years. This guide will first explore the different routes to the phenothiazine core and then delve into the subsequent oxidation to this compound, with a focus on both traditional and modern, greener approaches.

Synthesis of the Phenothiazine Core

The phenothiazine nucleus is the foundational structure for this compound and a plethora of other medicinally important compounds. The efficiency and environmental impact of the overall synthesis are heavily influenced by the method chosen for constructing this tricyclic system.

Traditional Synthesis: Diphenylamine (B1679370) and Sulfur

The classical and most established method for synthesizing phenothiazine involves the reaction of diphenylamine with elemental sulfur at elevated temperatures.[1][2][3] This reaction is typically facilitated by a catalyst.

Experimental Protocol (Aluminum Chloride Catalysis): [1][3]

  • A mixture of 22 g of diphenylamine, 8.2 g of sulfur, and 3.2 g of anhydrous aluminum chloride is melted together.

  • The reaction initiates at 140-150 °C with a vigorous evolution of hydrogen sulfide. The temperature can be lowered slightly to moderate the reaction rate.

  • Once the initial vigorous reaction subsides, the temperature is raised to 160 °C for a period to ensure completion.

  • After cooling, the solidified melt is ground and extracted sequentially with water and then dilute alcohol.

  • The remaining solid residue is nearly pure phenothiazine, which can be further purified by recrystallization from alcohol.

A similar procedure can be followed using a trace amount of iodine as the catalyst, though the reaction temperature is significantly higher (250-260°C) and the reaction time is around 5 hours.[2][4]

Modern Catalytic Approaches

In recent years, research has focused on developing more efficient and environmentally friendly methods for phenothiazine synthesis, primarily through the use of transition metal catalysts.

  • Iron-Catalyzed Synthesis: An environmentally benign and efficient method utilizes an iron-catalyzed tandem C-S/C-N cross-coupling reaction. In a reported example, N-(2-mercaptophenyl)acetamide and 1,2-dibromobenzene (B107964) were reacted in the presence of FeSO₄·7H₂O, 1,10-phenanthroline, and KOtBu in DMF at 135 °C, affording the desired phenothiazine in a 73% yield.[5][6] This method offers advantages over palladium and copper-catalyzed systems by addressing issues such as poor substrate scope and long reaction times.[5]

  • Copper-Catalyzed Synthesis: Copper-catalyzed methods have also been developed for the synthesis of phenothiazine derivatives, offering good to excellent yields.[7] These methods often involve domino reactions, for example, the reaction of o-halothiophenols with aziridines followed by a copper-catalyzed Goldberg coupling-cyclization.[7]

  • Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields for the synthesis of phenothiazine derivatives.[8][9][10] For instance, the Duff formylation of phenothiazine using urotropine in acetic acid under microwave irradiation provides good yields in a much shorter time compared to conventional heating.[8]

Comparative Data for Phenothiazine Synthesis
Synthesis RouteCatalyst/ConditionsTemperature (°C)Reaction TimeYield (%)Purity/Notes
Traditional Anhydrous AlCl₃140-160Not specifiedUp to 93Recrystallization needed
Traditional Iodine250-2605 hours80Recrystallization from ethanol
Iron-Catalyzed FeSO₄·7H₂O / 1,10-phenanthroline135Not specified73Tolerates various functional groups
Copper-Catalyzed Copper saltsVariesVariesGood to ExcellentGood for derivative synthesis
Microwave-Assisted Microwave irradiationVariesMinutesGoodSignificant rate enhancement

Oxidation of Promethazine to this compound

The final step in the synthesis of this compound is the oxidation of the sulfur atom in the phenothiazine ring of promethazine.

Hydrogen Peroxide Oxidation

A common method for this oxidation involves the use of hydrogen peroxide in an acidic medium.[11][12]

Experimental Protocol: [11][12]

  • In a suitable vessel, 16.8 g of promethazine is dissolved in 104.6 g of glacial acetic acid with stirring.

  • Hydrogen peroxide is then added to the solution to carry out the oxidation.

  • The resulting this compound can be isolated, for instance, by vacuum extraction to obtain the white solid hydrochloride salt.[11]

This method, while effective, utilizes a strong oxidizing agent and corrosive acid, posing safety and waste disposal challenges.[11]

Green Synthesis: Oxygen as Oxidant

A more environmentally friendly approach utilizes molecular oxygen as the oxidant in the presence of a palladium acetate (B1210297) catalyst.[11] This method is reported to provide a higher yield and avoids the use of corrosive reagents like concentrated sulfuric acid and hydrogen peroxide, leading to benefits in cost, safety, and energy consumption.[11]

Mechanism of Action: Histamine (B1213489) H1 Receptor Antagonism

This compound exerts its therapeutic effects as an antihistamine by acting as an antagonist at the histamine H1 receptor.[13][14] Histamine, a key mediator in allergic and inflammatory responses, binds to H1 receptors on various cells, initiating a signaling cascade. This compound competitively blocks this binding, thereby preventing the downstream effects of histamine.[15]

The signaling pathway initiated by histamine binding to the H1 receptor involves the following key steps:[16][17]

  • Histamine binds to the H1 receptor, a G-protein coupled receptor (GPCR).

  • This activates the associated Gq/11 protein.

  • The activated Gq/11 protein stimulates phospholipase C (PLC).

  • PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).

  • DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).

  • These signaling events ultimately lead to the physiological responses associated with histamine, such as smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation.

By blocking the initial binding of histamine, this compound prevents the activation of this entire cascade.

Visualizations

Synthesis_Routes cluster_phenothiazine Phenothiazine Synthesis cluster_oxidation Oxidation to this compound Diphenylamine Diphenylamine Phenothiazine Phenothiazine Diphenylamine->Phenothiazine + Sulfur (AlCl3 or I2) Sulfur Sulfur Promethazine Promethazine Phenothiazine->Promethazine Alkylation 2-Haloanilines 2-Haloanilines 2-Haloanilines->Phenothiazine + 2-Halothiophenols (Fe or Cu catalyst) 2-Halothiophenols 2-Halothiophenols This compound This compound Promethazine->this compound H2O2 / Acetic Acid Promethazine->this compound O2 / Pd(OAc)2 (Green Route)

Caption: Overview of this compound synthesis pathways.

H1_Signaling_Pathway Histamine Histamine H1 Receptor (GPCR) H1 Receptor (GPCR) Histamine->H1 Receptor (GPCR) Binds & Activates This compound This compound This compound->H1 Receptor (GPCR) Blocks Gq/11 Gq/11 H1 Receptor (GPCR)->Gq/11 Activates PLC Phospholipase C (PLC) Gq/11->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Intracellular Ca2+ Release IP3->Ca2+ Release PKC Activation Protein Kinase C (PKC) Activation DAG->PKC Activation Ca2+ Release->PKC Activation Physiological Response Physiological Response PKC Activation->Physiological Response

Caption: Histamine H1 receptor signaling pathway.

Conclusion

The synthesis of this compound can be approached through various routes, particularly concerning the initial formation of the phenothiazine core. While the traditional method using diphenylamine and sulfur with an aluminum chloride catalyst offers a high yield, modern iron and copper-catalyzed methods provide more environmentally benign alternatives with good yields. For the final oxidation step, the emerging "green" method using oxygen and a palladium catalyst appears promising for its improved safety and environmental profile, although more detailed public data is needed for a full quantitative comparison with the established hydrogen peroxide method. The choice of synthesis route will ultimately depend on the specific requirements of the researcher or manufacturer, balancing factors such as yield, cost, safety, and environmental impact.

References

A Comparative Guide to Analytical Methods for Dioxopromethazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of Dioxopromethazine hydrochloride is critical for ensuring product quality, safety, and efficacy. This guide provides a comparative overview of various analytical methods for the determination of this compound hydrochloride in different matrices, supported by available experimental data and detailed methodologies.

Comparison of Analytical Methods

A variety of analytical techniques have been employed for the quantification of this compound hydrochloride and the structurally similar Promethazine hydrochloride. The choice of method often depends on the sample matrix, required sensitivity, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) stands out as a versatile and widely used technique. Other methods include UV-Vis Spectrophotometry, High-Performance Capillary Electrophoresis (HPCE), and Flow Injection Chemiluminescence.[1][2]

The following table summarizes the performance characteristics of different analytical methods. Due to the limited availability of direct comparative studies on this compound hydrochloride, data for the related compound Promethazine hydrochloride is also included to provide a broader perspective on the applicability of these techniques.

Method Matrix Linearity Range Limit of Detection (LOD) Limit of Quantification (LOQ) Accuracy/Recovery (%) Precision (%RSD) Reference
HPLC Health Food-----[3]
RP-UPLC Active Pharmaceutical Ingredient (API)80-120% of test concentration---0.52 (repeatability), 0.24 (intermediate)[4]
HPLC-MS/MS Swine Edible Tissues (Muscle, Liver, Kidney)-0.05 µg/kg (PMZ, PMZSO), 0.1 µg/kg (Nor1PMZ)0.1 µg/kg (PMZ, PMZSO), 0.5 µg/kg (Nor1PMZ)--[5]
HPLC-MS/MS Swine Edible Tissues (Fat)-0.05 µg/kg0.1 µg/kg--
Visible Spectrophotometry Pure form, Pharmaceutical preparations, Environmental water2-28 µg/mL----
UV Spectrophotometry Phosphate buffer saline pH 7.41-18 µg/mL----

Note: PMZ = Promethazine, PMZSO = Promethazine Sulfoxide, Nor1PMZ = Normonopromethazine. Data for Promethazine hydrochloride is included due to its structural similarity to this compound hydrochloride.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are protocols for some of the key techniques mentioned.

High-Performance Liquid Chromatography (HPLC) for this compound hydrochloride in Health Food

This method is used to evaluate the uncertainty of this compound hydrochloride content illegally added to health food.

  • Instrumentation: High-Performance Liquid Chromatograph.

  • Method: The specific chromatographic conditions (e.g., column, mobile phase, flow rate, detection wavelength) are not detailed in the provided abstract but would be crucial for method replication. The study focused on establishing a mathematical model to analyze and quantify the sources of measurement uncertainty according to JJF 1059.1-2012.

Reversed-Phase Ultra-Performance Liquid Chromatography (RP-UPLC) for Promethazine Hydrochloride API

This method was developed and validated for the quantitative analysis of Promethazine hydrochloride in active pharmaceutical ingredients.

  • Column: BEH C18 symmetry shield (50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: A mixture of 3.4% KH2PO4 solution in water (pH 7.0, adjusted with dilute KOH), acetonitrile, and methanol (B129727) in a ratio of 40:40:20 (v/v/v).

  • Flow Rate: 0.6 mL/min.

  • Detection: UV detector at 254 nm.

  • Diluent: 0.1% Triethylamine (TEA) in methanol.

  • Standard and Sample Preparation: A stock solution of ~1000 ppm is prepared by dissolving 100 mg of the standard or sample in 100 mL of diluent. A working solution is then prepared by diluting 5.0 mL of the stock solution to 100 mL with the diluent.

HPLC-Tandem Mass Spectrometry (HPLC-MS/MS) for Promethazine and its Metabolites in Swine Tissues

This method is for the determination of Promethazine and its metabolites in various edible tissues of swine.

  • Sample Preparation: A homogenate of the tissue sample (5 ± 0.1 g) is spiked with an internal standard (PMZ-d6) and a mixed standard working solution.

  • Instrumentation: High-Performance Liquid Chromatograph coupled with a Tandem Mass Spectrometer.

  • Quantification: Promethazine (PMZ) and Normonopromethazine (Nor1PMZ) are quantified using the internal standard, while Promethazine Sulfoxide (PMZSO) is quantified using the external standard method.

  • LOD and LOQ Determination: Spiked samples at varying concentrations are analyzed. The concentration with a signal-to-noise ratio (S/N) ≥ 3 is considered the LOD, and a concentration with an S/N ≥ 10 is the LOQ.

Visible Spectrophotometry for Promethazine Hydrochloride

This method is based on the oxidation of Promethazine hydrochloride to form a colored product.

  • Principle: The method involves the oxidation of Promethazine hydrochloride by sodium hypochlorite (B82951) in a sulfuric acid medium, which results in a pinkish-red colored product.

  • Wavelength of Maximum Absorption (λmax): 518 nm.

  • Linearity: The Beer-Lambert law is obeyed in the concentration range of 2-28 µg/mL.

  • Molar Absorptivity: 0.978 × 10^4 L·mol⁻¹·cm⁻¹.

Experimental Workflow and Validation

The validation of an analytical method is essential to ensure its suitability for the intended purpose. A typical workflow for analytical method validation is depicted in the following diagram.

Analytical_Method_Validation_Workflow cluster_experiments Validation Parameters A Method Development B Method Optimization A->B C Define Validation Parameters (ICH Q2(R1)) B->C D Write Validation Protocol C->D E Execute Validation Experiments D->E F Specificity E->F G Linearity & Range E->G H Accuracy E->H I Precision (Repeatability, Intermediate) E->I J LOD & LOQ E->J K Robustness E->K L System Suitability E->L M Data Analysis & Evaluation N Write Validation Report M->N O Method Implementation N->O

Caption: Workflow for Analytical Method Validation.

This guide provides a foundational understanding of the analytical methodologies available for this compound hydrochloride. For the development and validation of a specific method, it is imperative to consult the detailed procedures in the cited literature and adhere to the guidelines set forth by regulatory bodies such as the International Council for Harmonisation (ICH).

References

Assessing the Potential Cross-Reactivity of Dioxopromethazine in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the potential cross-reactivity of Dioxopromethazine in common immunoassays. Due to a lack of direct experimental data on this compound, this analysis is based on its structural similarity to other phenothiazine (B1677639) derivatives, particularly promethazine (B1679618), and the known cross-reactivity of this class of compounds. This document aims to equip researchers with the necessary information to anticipate and mitigate potential immunoassay inaccuracies.

Introduction to this compound and Immunoassay Cross-Reactivity

This compound is an antihistamine and a sulfone derivative of promethazine. It belongs to the phenothiazine class of drugs, which are known to interfere with various immunoassays. Immunoassays are widely used for the rapid detection of drugs and other substances in biological fluids. However, their accuracy can be compromised by cross-reactivity, where a substance structurally similar to the target analyte binds to the assay's antibodies, leading to a false-positive result. Given the structural similarities between this compound and other phenothiazines that have documented cross-reactivity, it is crucial to consider this potential interference in research and clinical settings.

The primary concern is the potential for this compound and its metabolites to cross-react in screening assays for other drugs, such as amphetamines. This is because the core phenothiazine structure can mimic the shape of the target analyte that the immunoassay antibodies are designed to recognize.

Structural Comparison: this compound, Promethazine, and Amphetamine

A visual comparison of the chemical structures of this compound, promethazine, and amphetamine highlights the potential for cross-reactivity.

  • This compound: Features a tricyclic phenothiazine ring system with a sulfone group (SO2) and a dimethylaminopropyl side chain.

  • Promethazine: Possesses the same phenothiazine ring and side chain as this compound but with a sulfide (B99878) group (S) instead of a sulfone group.

  • Amphetamine: While structurally distinct from the phenothiazines, certain spatial arrangements of its phenyl ring and amino group can be mimicked by the side chains of phenothiazine derivatives, leading to antibody binding.

The key structural similarity between this compound and promethazine suggests that they may have similar cross-reactivity profiles. The addition of the two oxygen atoms to the sulfur atom in this compound could potentially alter its binding affinity to antibodies, but this would need to be determined experimentally.

Comparison of Immunoassay Performance with Phenothiazine Derivatives

While specific data for this compound is unavailable, studies on promethazine provide valuable insights into how different immunoassay platforms may react to phenothiazine derivatives. The following table summarizes reported cross-reactivity of promethazine in amphetamine immunoassays. It is important to note that cross-reactivity is highly dependent on the specific antibodies and reagents used by the manufacturer.

Immunoassay PlatformTarget AnalyteReported Cross-Reactivity with PromethazineReference
EMIT II Plus MonoclonalAmphetamine/MethamphetamineSignificant false-positive rates observed. In one study, 36% of patients taking promethazine had false-positive results.[1][2][3]
Triage Panel for Drugs of AbuseAmphetamineNo significant cross-reactivity reported in some studies.[2][3]
TesTcard 9AmphetamineOne study reported a false-positive result in a patient taking promethazine.
Lateral Flow Immunoassay Xylazine Test StripsXylazineSome test strips showed false-positive results in the presence of promethazine.

Note: This table is for illustrative purposes and highlights the variability in cross-reactivity across different assays. Researchers should always consult the manufacturer's package insert for their specific assay for a list of known cross-reacting substances.

Experimental Protocols for Assessing Cross-Reactivity

To definitively determine the cross-reactivity of this compound in a specific immunoassay, a validation study is required. The following is a general protocol that can be adapted for this purpose.

Objective: To determine the concentration of this compound that produces a positive result in a given immunoassay (the cross-reactivity).

Materials:

  • The immunoassay kit to be tested (e.g., ELISA, lateral flow strips).

  • Certified drug-free urine or serum.

  • This compound standard of known purity.

  • The target analyte of the immunoassay (e.g., d-amphetamine) as a positive control.

  • Appropriate solvents for dissolving this compound.

  • Calibrated pipettes and laboratory glassware.

  • Plate reader (for ELISA) or visual interpretation guide (for lateral flow).

Methodology:

  • Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent.

  • Serial Dilutions: Perform serial dilutions of the this compound stock solution in drug-free urine or serum to create a range of concentrations to be tested.

  • Preparation of Controls:

    • Negative Control: Drug-free urine/serum.

    • Positive Control: Drug-free urine/serum spiked with the target analyte at the assay's cutoff concentration.

  • Immunoassay Procedure:

    • Follow the manufacturer's instructions for the immunoassay kit.

    • Add the prepared this compound dilutions and controls to the assay wells or test strips.

    • Incubate as required.

    • Perform any necessary wash steps.

    • Add detection reagents as instructed.

    • Read the results using the appropriate method (e.g., absorbance measurement for ELISA, visual inspection for lateral flow).

  • Data Analysis:

    • Determine the lowest concentration of this compound that produces a positive result. This is the limit of detection for the cross-reactant.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Concentration of Target Analyte at Cutoff / Concentration of this compound Producing a Positive Result) x 100

Mandatory Visualizations

Cross_Reactivity_Concept cluster_assay Immunoassay Antibody Antibody Binding Site Target Target Analyte Target->Antibody:f1 Specific Binding (True Positive) CrossReactant This compound (Structurally Similar) CrossReactant->Antibody:f1 Cross-Reactivity (False Positive) NonReactant Unrelated Molecule NonReactant->Antibody:f1 No Binding

Caption: Conceptual diagram of immunoassay cross-reactivity.

Immunoassay_Workflow cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical Sample Sample Collection (Urine, Serum, etc.) Preparation Sample Preparation (Dilution, Extraction) Sample->Preparation Immunoassay Immunoassay (e.g., ELISA, Lateral Flow) Preparation->Immunoassay Detection Signal Detection (Colorimetric, Fluorescent) Immunoassay->Detection Result Result Interpretation (Positive/Negative) Detection->Result Confirmation Confirmatory Testing (GC-MS, LC-MS/MS) if Positive Result->Confirmation Recommended

Caption: General workflow for immunoassay testing and confirmation.

Conclusion and Recommendations

While direct experimental data on the cross-reactivity of this compound in immunoassays is currently lacking, its structural similarity to promethazine and other phenothiazines strongly suggests a potential for interference, particularly in amphetamine screening assays.

Key Recommendations for Researchers:

  • Be Aware of Potential Cross-Reactivity: Researchers using immunoassays to screen for drugs of abuse should be aware of the potential for false positives in patients taking this compound or other phenothiazine derivatives.

  • Consult Manufacturer's Documentation: Always refer to the package insert of the specific immunoassay being used for information on known cross-reactants.

  • Perform In-House Validation: If this compound is a compound of interest or a potential interferent in your studies, it is essential to perform a cross-reactivity validation using the protocol outlined in this guide.

References

A Comparative Analysis of the Antitussive Efficacy of Dioxopromethazine and Codeine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antitussive properties of Dioxopromethazine and the established benchmark, codeine. The following sections detail their mechanisms of action, comparative efficacy based on available data, and the experimental methodologies used to evaluate cough suppressants.

Mechanism of Action

This compound , a phenothiazine (B1677639) derivative, exhibits a multi-faceted mechanism of action contributing to its antitussive effects. Its primary action is the inhibition of the cough center in the brainstem. Additionally, it possesses antihistaminic and anti-allergic properties, which can help reduce cough triggered by histamine (B1213489) release and allergic responses. Some evidence also suggests a local antispasmodic effect on the bronchial smooth muscle.[1]

Codeine , a centrally acting opioid antitussive, exerts its effect primarily through its conversion to morphine, which then binds to μ (mu)-opioid receptors in the central nervous system (CNS), particularly in the medulla oblongata's cough center.[2] This binding suppresses the cough reflex. While considered a gold standard, recent studies have indicated that codeine's efficacy can be variable and in some cases, not significantly better than a placebo, particularly for cough associated with upper respiratory tract infections.[3]

Comparative Antitussive Efficacy: Quantitative Data

Direct, peer-reviewed clinical trials comparing the antitussive efficacy of this compound and codeine are not extensively available in publicly accessible literature. However, a notable conference paper abstract presents compelling preclinical data.

DrugRelative Antitussive IntensityDuration of Action
This compound 6-11 times that of codeine[1]4-6 hours[1]
Codeine Baseline4-6 hours

Note: The data for this compound is sourced from a conference paper abstract, and the full experimental details are not publicly available.

Experimental Protocols

While the specific protocol for the direct comparative study mentioned above is not available, a general methodology for evaluating antitussive efficacy in preclinical models, such as the citric acid-induced cough model in guinea pigs, is described below. This model is a standard for assessing the potential of new antitussive drugs.

A General Protocol for Evaluating Antitussive Efficacy in a Guinea Pig Model:

  • Animal Model: Male Dunkin-Hartley guinea pigs are commonly used.

  • Cough Induction: The animals are exposed to an aerosolized solution of citric acid (e.g., 0.3 M) for a set duration (e.g., 10 minutes) to induce coughing.

  • Drug Administration: The test compounds (e.g., this compound, codeine) or a placebo are administered, typically orally (p.o.) or subcutaneously (s.c.), at varying doses a specified time before the citric acid challenge.

  • Data Collection:

    • Cough Frequency: The number of coughs is recorded during and after the citric acid exposure. This can be done by a trained observer and/or with specialized audio and plethysmography equipment to differentiate coughs from other respiratory events.

    • Cough Latency: The time to the first cough after the start of the citric acid challenge is measured.

    • Cough Intensity: The intensity of the cough can be assessed by analyzing the sound pressure levels of the coughs.

  • Data Analysis: The data is analyzed to determine the dose-dependent effect of the drug on reducing cough frequency and intensity and increasing cough latency compared to the placebo group. The ED50 (the dose that produces 50% of the maximal effect) can be calculated to compare the potency of different drugs.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms and experimental processes, the following diagrams are provided in the DOT language.

Codeine Antitussive Signaling Pathway Codeine Codeine Morphine Morphine Codeine->Morphine Metabolism (CYP2D6) Mu_Opioid_Receptor μ-Opioid Receptor (in Cough Center) Morphine->Mu_Opioid_Receptor Binds to Cough_Center_Neuron Cough Center Neuron Mu_Opioid_Receptor->Cough_Center_Neuron Inhibits Cough_Suppression Cough Suppression Cough_Center_Neuron->Cough_Suppression Leads to

Codeine's central antitussive mechanism.

This compound Antitussive Signaling Pathway This compound This compound Cough_Center Cough Center This compound->Cough_Center Inhibits Histamine_Receptors H1 Histamine Receptors This compound->Histamine_Receptors Blocks Bronchial_Muscles Bronchial Smooth Muscles This compound->Bronchial_Muscles Local Spasmolytic Effect Cough_Suppression Cough Suppression Cough_Center->Cough_Suppression Histamine_Receptors->Cough_Suppression Reduces Allergic Cough Bronchial_Muscles->Cough_Suppression Reduces Spasmodic Cough

This compound's multi-modal action.

Experimental Workflow for Antitussive Efficacy Testing Start Start Animal_Acclimatization Animal Acclimatization (e.g., Guinea Pigs) Start->Animal_Acclimatization Group_Assignment Random Assignment to Groups (Placebo, Codeine, this compound) Animal_Acclimatization->Group_Assignment Drug_Administration Drug Administration (Specified Doses and Route) Group_Assignment->Drug_Administration Cough_Induction Cough Induction (e.g., Citric Acid Aerosol) Drug_Administration->Cough_Induction Data_Recording Data Recording (Cough Frequency, Latency, Intensity) Cough_Induction->Data_Recording Data_Analysis Statistical Analysis (Comparison between groups) Data_Recording->Data_Analysis Results Results and Conclusion Data_Analysis->Results

A generalized experimental workflow.

References

Pharmacokinetic Profile of Dioxopromethazine Enantiomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the pharmacokinetic properties of the R- and S-enantiomers of dioxopromethazine (DPZ), a phenothiazine (B1677639) antihistamine. Enantiomers of a chiral drug can exhibit significant differences in their absorption, distribution, metabolism, and excretion (ADME), leading to distinct therapeutic effects and side-effect profiles. This document summarizes key experimental data on the stereoselective pharmacokinetics of DPZ enantiomers, intended for researchers, scientists, and professionals in drug development.

Data Presentation: Pharmacokinetic Parameters of R- and S-Dioxopromethazine in Rats

A study investigating the stereoselective pharmacokinetics of this compound in rats revealed significant differences between the R- and S-enantiomers following administration of the racemic mixture. The following table summarizes the reported findings, highlighting the differential disposition of the two enantiomers.

Pharmacokinetic ParameterR-DioxopromethazineS-DioxopromethazineSignificance
Area Under the Curve (AUC) LowerHigherp < 0.05
Maximum Concentration (Cmax) LowerHigherp < 0.05
Clearance (CL) HigherLowerp < 0.05
Half-life (t1/2) ShorterLongerp < 0.05

Note: The table is based on a qualitative summary of significant differences reported in the source. Specific numerical values were not available in the abstract.

Experimental Protocols

The pharmacokinetic data presented above was obtained through a validated stereoselective HPLC-MS/MS method for the quantification of R- and S-DPZ in rat plasma.

Animal Study
  • Species: Rat

  • Drug Administration: Administration of racemic this compound.

  • Sampling: Blood samples were collected at various time points post-administration to characterize the plasma concentration-time profile of each enantiomer.

Bioanalytical Method: Enantioselective HPLC-MS/MS
  • Sample Preparation:

    • Alkalinization of rat plasma samples using 1 M sodium carbonate (Na₂CO₃).

    • Liquid-liquid extraction of DPZ enantiomers and the internal standard (diphenhydramine) with ethyl acetate (B1210297).

    • Evaporation of the organic layer and reconstitution of the residue for analysis.

  • Chromatographic Separation:

    • Column: Chiralpak AGP column (100 × 4.0 mm i.d., 5 μm).

    • Mobile Phase: A mixture of ammonium (B1175870) acetate (10 mM; pH 4.5) and methanol (B129727) (90:10, v/v).

    • Flow Rate: Isocratic elution.

    • Outcome: Complete baseline separation of R- and S-DPZ (Rs = 2.8) was achieved within 12 minutes.

  • Mass Spectrometric Detection:

    • Mode: Multiple Reaction Monitoring (MRM).

    • Transitions:

      • This compound enantiomers: m/z 317.2 → 86.1

      • Internal Standard (Diphenhydramine): m/z 256.2 → 167.1

  • Method Validation:

    • Linearity: The method demonstrated good linearity for each enantiomer over the concentration range of 1.00 - 80.00 ng/mL (r² > 0.995).

    • Lower Limit of Quantitation (LLOQ): 1.00 ng/mL for each enantiomer.

    • Precision and Accuracy: Intra-day and inter-day precision (RSD%) were below 12.3%, and accuracies (RE%) were within -10.5% to 6.6%.

    • Chiral Inversion: No chiral inversion of the enantiomers was observed during the assay.

Mandatory Visualizations

Experimental Workflow for Pharmacokinetic Analysis

G cluster_0 Animal Study cluster_1 Sample Preparation cluster_2 LC-MS/MS Analysis cluster_3 Data Analysis drug_admin Racemic DPZ Administration to Rats blood_sampling Serial Blood Sampling drug_admin->blood_sampling plasma_sep Plasma Separation blood_sampling->plasma_sep alkalinization Plasma Alkalinization (1M Na2CO3) plasma_sep->alkalinization extraction Liquid-Liquid Extraction (Ethyl Acetate) alkalinization->extraction reconstitution Evaporation & Reconstitution extraction->reconstitution hplc Chiral HPLC Separation reconstitution->hplc msms MS/MS Detection (MRM) hplc->msms pk_analysis Pharmacokinetic Modeling msms->pk_analysis comparison Comparison of R- & S-DPZ Parameters pk_analysis->comparison

Caption: Workflow for stereoselective pharmacokinetic analysis of DPZ.

General Signaling Pathway of this compound

cluster_receptor Cell Membrane cluster_effects Cellular Response cluster_outcomes Pharmacological Effects D2R Dopamine D2 Receptor DA_block Dopamine Signal Blockade D2R->DA_block Leads to H1R Histamine H1 Receptor Hist_block Histamine Signal Blockade H1R->Hist_block Leads to DPZ This compound (R- and S-enantiomers) DPZ->D2R Antagonism DPZ->H1R Antagonism Antipsychotic Antipsychotic Effects DA_block->Antipsychotic Antihistaminic Antihistaminic Effects Hist_block->Antihistaminic

Caption: General mechanism of action for this compound.

Disclaimer: The signaling pathway diagram illustrates the general, established mechanisms for phenothiazines. The specific contributions and potential differences in receptor affinity or downstream signaling for the individual R- and S-enantiomers of this compound are not well-documented in publicly available literature. Further research is required to elucidate these enantiomer-specific effects.

A Comparative Guide to the Biological Effects of Dioxopromethazine and Other Phenothiazines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the biological effects of Dioxopromethazine with other well-established phenothiazine (B1677639) derivatives, namely Chlorpromazine, Trifluoperazine, and Perphenazine. The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data to facilitate further investigation and understanding of this class of compounds.

Disclaimer: Quantitative biological data for this compound is not widely available in publicly accessible literature. The primary source of its pharmacological evaluation appears to be a 1970 publication in German, the detailed quantitative findings of which are not broadly disseminated. As such, this guide provides a comprehensive comparison based on available data for other phenothiazines and qualitative information for this compound.

Overview of Phenothiazines

Phenothiazines are a class of heterocyclic compounds that form the basis for a wide range of therapeutic agents.[1][2] Their tricyclic structure can be modified at various positions, leading to a diverse array of pharmacological activities.[3] While primarily known for their antipsychotic effects, which are largely attributed to their antagonism of dopamine (B1211576) D2 receptors, many phenothiazines also exhibit potent antihistaminic, antiemetic, and sedative properties.[4][5] The specific biological profile of each derivative is determined by its unique receptor binding affinities and structure-activity relationships.

Comparative Biological Activities

This compound, a phenothiazine derivative, is primarily recognized for its antihistaminic and antitussive properties. It is reported to be a potent H1 receptor antagonist and also possesses anticholinergic and antiemetic effects. Like other phenothiazines, it is understood to interact with dopamine D2 receptors, suggesting a potential for antipsychotic activity.

In comparison, Chlorpromazine, Trifluoperazine, and Perphenazine are well-characterized antipsychotic agents with a broader range of documented biological effects. The following tables summarize the available quantitative and qualitative data for these compounds.

Quantitative Comparison of Receptor Binding Affinities

The following table presents the inhibitory constants (Ki) for Chlorpromazine, Trifluoperazine, and Perphenazine at various neurotransmitter receptors. A lower Ki value indicates a higher binding affinity. Data for this compound is not available.

Receptor SubtypeChlorpromazine Ki (nM)Trifluoperazine Ki (nM)Perphenazine Ki (nM)This compound Ki (nM)
Dopamine D12.915-Data not available
Dopamine D21.43.50.56Data not available
Dopamine D33.87.50.43Data not available
Dopamine D40.75.5-Data not available
Serotonin 5-HT2A--6Data not available
Histamine H1-17.5-Data not available

Data compiled from multiple sources. Experimental conditions may vary.

Qualitative Comparison of Biological Effects
Biological EffectThis compoundChlorpromazineTrifluoperazinePerphenazine
Antipsychotic PostulatedEstablishedEstablishedEstablished
Antihistaminic (H1) StrongModerateModerateModerate
Antiemetic YesStrongStrongStrong
Antitussive Strong, comparable to codeineWeakWeakWeak
Anti-inflammatory YesYesYesYes
Anticholinergic YesStrongModerateModerate
Sedative YesStrongModerateModerate

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of phenothiazines.

Radioligand Binding Assay for Receptor Affinity

This in vitro assay is used to determine the affinity of a compound for a specific receptor.

  • Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized in a cold buffer solution. The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended in the assay buffer.

  • Competitive Binding: A constant concentration of a radiolabeled ligand (a molecule known to bind with high affinity to the receptor) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., a phenothiazine).

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter that traps the membranes.

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC50 value. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)

This in vivo model is used to assess the anti-inflammatory activity of a compound.

  • Animal Preparation: Male Wistar rats are fasted overnight with free access to water.

  • Compound Administration: The test compound or a standard anti-inflammatory drug (e.g., indomethacin) is administered orally or intraperitoneally at a predetermined dose. A control group receives the vehicle.

  • Induction of Inflammation: After a specific time (e.g., 30-60 minutes) to allow for drug absorption, a sub-plantar injection of a 1% carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement of Paw Edema: The volume of the inflamed paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group. A significant reduction in paw volume in the treated groups indicates anti-inflammatory activity.

Visualizations

Signaling Pathways

Phenothiazine_Signaling Phenothiazine Phenothiazine (e.g., this compound) D2R Dopamine D2 Receptor Phenothiazine->D2R Antagonism H1R Histamine H1 Receptor Phenothiazine->H1R Antagonism AC Adenylyl Cyclase D2R->AC Inhibition Antipsychotic Antipsychotic Effects D2R->Antipsychotic Blockade leads to PLC Phospholipase C H1R->PLC Activation Antihistaminic Antihistaminic Effects H1R->Antihistaminic Blockade leads to cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation PKA->Antipsychotic Downstream Signaling IP3_DAG IP3 / DAG PLC->IP3_DAG Ca Ca²⁺ Release IP3_DAG->Ca Ca->Antihistaminic Cellular Responses

Caption: General signaling pathways of phenothiazines.

Experimental Workflow

Radioligand_Binding_Assay A 1. Membrane Preparation (Homogenization & Centrifugation) B 2. Competitive Binding Incubation (Membranes + Radioligand + Test Compound) A->B C 3. Separation of Bound/Unbound Ligand (Rapid Filtration) B->C D 4. Quantification (Scintillation Counting) C->D E 5. Data Analysis (IC50 → Ki Calculation) D->E

Caption: Workflow for a radioligand binding assay.

Logical Relationships

Phenothiazine_Derivatives Core Phenothiazine Core Structure Dioxo This compound Core->Dioxo Derivative Chlor Chlorpromazine Core->Chlor Derivative Trifluo Trifluoperazine Core->Trifluo Derivative Perph Perphenazine Core->Perph Derivative

Caption: Relationship of derivatives to the core structure.

References

A Comparative Guide to the Validation of Bioanalytical Assays for Stereoselective Dioxopromethazine Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of validated bioanalytical methods for the stereoselective analysis of dioxopromethazine, a chiral phenothiazine (B1677639) antihistamine. Understanding the distinct pharmacokinetic profiles of individual enantiomers is critical in drug development, as stereoisomers can exhibit different efficacy and toxicity. This document details a validated HPLC-MS/MS method for R- and S-dioxopromethazine and compares it with alternative approaches, offering insights into the selection and validation of appropriate bioanalytical assays.

Core Principles of Bioanalytical Method Validation for Chiral Drugs

The validation of bioanalytical methods for stereoisomeric drugs is essential to ensure the reliability, accuracy, and precision of the data. Regulatory bodies like the U.S. Food and Drug Administration (FDA) have specific guidelines for the validation of such assays. Key validation parameters include selectivity, accuracy, precision, linearity, range, and stability. For chiral assays, it is crucial to demonstrate the method's ability to differentiate and accurately quantify each enantiomer in a complex biological matrix without interference from the other enantiomer or endogenous compounds.

Featured Bioanalytical Method: HPLC-MS/MS for this compound Enantiomers

A robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method has been successfully validated for the quantification of R- and S-dioxopromethazine in rat plasma.[1][2] This method serves as a benchmark for stereoselective bioanalysis of this compound.

Experimental Protocol: HPLC-MS/MS Method

1. Sample Preparation (Liquid-Liquid Extraction - LLE):

  • To 100 µL of rat plasma, add 1 M sodium carbonate solution to alkalize the sample.

  • Add the internal standard (IS), diphenhydramine.

  • Extract the analytes and IS with ethyl acetate (B1210297) by vortexing.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

2. Chromatographic Conditions:

  • Chiral Column: Chiralpak AGP (100 x 4.0 mm, 5 µm) provides effective separation of the enantiomers.[1][2]

  • Mobile Phase: An isocratic mobile phase consisting of 10 mM ammonium (B1175870) acetate (pH 4.5) and methanol (B129727) (90:10, v/v) is used.[1][2]

  • Flow Rate: Maintained at a constant rate to ensure reproducible retention times.

  • Column Temperature: Controlled to ensure consistent separation.

3. Mass Spectrometric Detection:

  • Ionization: Positive ion electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

  • MRM Transitions:

    • This compound (R and S): m/z 317.2 → 86.1[1][2]

    • Diphenhydramine (IS): m/z 256.2 → 167.1[1][2]

Performance Characteristics

The validation of this HPLC-MS/MS method demonstrated excellent performance, meeting the stringent criteria for bioanalytical assays.

Validation ParameterResult for R-DioxopromethazineResult for S-Dioxopromethazine
Linearity (r²) > 0.995> 0.995
Concentration Range 1.00 - 80.00 ng/mL1.00 - 80.00 ng/mL
Lower Limit of Quantitation (LLOQ) 1.00 ng/mL1.00 ng/mL
Intra-day Precision (RSD%) < 12.3%< 12.3%
Inter-day Precision (RSD%) < 12.3%< 12.3%
Intra-day Accuracy (RE%) -10.5% to 6.6%-10.5% to 6.6%
Inter-day Accuracy (RE%) -10.5% to 6.6%-10.5% to 6.6%
Recovery Data not explicitly provided in the sourceData not explicitly provided in the source
Matrix Effect Data not explicitly provided in the sourceData not explicitly provided in the source
Stability Stable under various storage conditionsStable under various storage conditions

Data summarized from a study on the enantiomeric separation and stereoselective pharmacokinetics of this compound in rats.[1][2]

Comparison with Alternative Bioanalytical Approaches

While the featured HPLC-MS/MS method is highly effective, other techniques and modifications can be employed for the stereoselective analysis of this compound and related compounds.

Alternative Chromatographic Techniques
  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations, often providing faster analysis times and reduced solvent consumption compared to HPLC. It is particularly well-suited for the separation of enantiomers on polysaccharide-based chiral stationary phases.

  • Capillary Electrophoresis (CE): CE offers high separation efficiency and requires minimal sample and reagent volumes. A validated CE method for the enantioseparation of five phenothiazines, including this compound, has been reported, demonstrating its feasibility for this class of compounds.

Comparison of Chiral Stationary Phases (CSPs)

The choice of the chiral stationary phase is paramount for achieving successful enantioseparation.

Chiral Stationary Phase TypePrincipleAdvantagesDisadvantages
Protein-based (e.g., AGP) Enantiomers interact differently with the protein's chiral binding sites.Broad applicability for various drug classes.Can be less stable and have lower loading capacity.
Polysaccharide-based (e.g., Cellulose, Amylose) Chiral recognition is based on the helical structure of the polysaccharide derivatives.High success rate for a wide range of compounds, robust.May require non-polar mobile phases, which can be less compatible with ESI-MS.
Pirkle-type (Brush-type) Small chiral molecules are covalently bonded to the silica (B1680970) support.Well-defined chiral recognition mechanisms.May have a narrower range of applicability compared to polysaccharide CSPs.
Comparison of Sample Preparation Techniques

The goal of sample preparation is to extract the analytes of interest from the biological matrix and remove potential interferences.

TechniquePrincipleAdvantagesDisadvantages
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Can provide very clean extracts.Can be labor-intensive and may use large volumes of organic solvents.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent and then eluted.High recovery and reproducibility, can be automated.Method development can be more complex and costly.
Protein Precipitation (PPT) Proteins are precipitated out of the sample using an organic solvent or acid.Simple, fast, and inexpensive.May result in less clean extracts and potential for matrix effects.

Visualizing the Workflow and Logical Relationships

To better illustrate the processes involved in the validation of bioanalytical assays for stereoselective studies, the following diagrams are provided.

Bioanalytical_Method_Validation_Workflow cluster_Development Method Development cluster_Validation Method Validation cluster_Application Sample Analysis MD1 Select Analytical Technique (e.g., HPLC-MS/MS) MD2 Choose Chiral Stationary Phase MD1->MD2 MD3 Optimize Chromatographic Conditions MD2->MD3 MD4 Develop Sample Preparation Protocol MD3->MD4 V1 Selectivity & Specificity MD4->V1 Validate V2 Linearity & Range V1->V2 V3 Accuracy & Precision V2->V3 V4 LLOQ V3->V4 V5 Recovery & Matrix Effect V4->V5 V6 Stability V5->V6 SA1 Analysis of Study Samples V6->SA1 Apply SA2 Incurred Sample Reanalysis SA1->SA2

Bioanalytical method validation workflow.

Chiral_Separation_Logic Racemic_Mixture Racemic this compound (R- and S- enantiomers) Chiral_Column Chiral Stationary Phase Racemic_Mixture->Chiral_Column Interaction Separated_Enantiomers Separated Enantiomers Chiral_Column->Separated_Enantiomers Differential Retention R_Enantiomer R-Dioxopromethazine Separated_Enantiomers->R_Enantiomer S_Enantiomer S-Dioxopromethazine Separated_Enantiomers->S_Enantiomer

Principle of chiral separation.

Conclusion

The stereoselective bioanalysis of this compound is crucial for understanding its pharmacokinetic and pharmacodynamic properties. The detailed HPLC-MS/MS method provides a reliable and sensitive approach for the quantification of its enantiomers in biological matrices. However, the choice of the optimal bioanalytical method depends on various factors, including the specific requirements of the study, available instrumentation, and the nature of the biological matrix. Researchers should carefully consider the advantages and disadvantages of different chromatographic techniques, chiral stationary phases, and sample preparation methods to develop and validate an assay that is fit for its intended purpose and compliant with regulatory expectations.

References

In Vitro Comparative Analysis of Dioxopromethazine and Other H1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dioxopromethazine is an orally active H1 receptor antagonist used for its antihistaminic properties.[1][2] As a derivative of phenothiazine (B1677639), it shares a structural class with first-generation antihistamines like promethazine.[3][4] Understanding its in vitro profile in comparison to other agents is crucial for drug development and research applications.

Data Presentation: Comparative In Vitro Activity of H1 Receptor Antagonists

The following table summarizes the in vitro receptor binding affinity (Ki) and functional antagonism (IC50) of various H1 receptor antagonists. It is important to note that these values are compiled from multiple sources and were not determined in a single head-to-head study. Therefore, they should be considered indicative of relative potency.

Compound ClassCompoundReceptor Binding Affinity (Ki) [nM]Functional Antagonism (IC50) [nM]
Phenothiazine This compound Data not available Data not available
Promethazine0.24 - 0.33Data not available
Trimeprazine (Alimemazine)0.7219
ChlorpromazinePotent H1 antagonist (Ki not specified)Data not available
Second-Generation EpinastineData not available38
OlopatadineData not available1369
AzelastineData not available273
KetotifenData not available154
Cetirizine~6Data not available
Carebastine27 - 75.86Data not available

Signaling Pathways and Experimental Workflows

Histamine (B1213489) H1 Receptor Signaling Pathway

Activation of the histamine H1 receptor, a G-protein coupled receptor (GPCR), primarily initiates the Gq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to various cellular responses.[5]

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Histamine Histamine Histamine->H1R Activates This compound This compound (Antagonist) This compound->H1R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers Cellular_Response Cellular Response DAG->Cellular_Response Ca_release->Cellular_Response

Caption: Simplified H1 receptor signaling pathway and the inhibitory action of an antagonist.

Experimental Workflow for In Vitro H1 Receptor Antagonist Characterization

The in vitro characterization of H1 receptor antagonists typically involves two key types of assays: radioligand binding assays to determine the affinity of the compound for the receptor, and functional assays to measure its ability to inhibit receptor-mediated signaling.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assay (Calcium Mobilization) B1 Prepare Membranes (Cells expressing H1R) B2 Incubate Membranes with Radioligand ([³H]-mepyramine) & Unlabeled Antagonist B1->B2 B3 Separate Bound from Free Radioligand (Filtration) B2->B3 B4 Quantify Radioactivity B3->B4 B5 Calculate Ki B4->B5 F1 Culture Cells (Expressing H1R) F2 Load Cells with Ca²⁺-sensitive Dye F1->F2 F3 Pre-incubate with Antagonist F2->F3 F4 Stimulate with Histamine & Measure Fluorescence F3->F4 F5 Calculate IC₅₀ F4->F5 Start Start: Characterize H1 Antagonist Start->B1 Start->F1

Caption: General experimental workflow for characterizing H1 receptor antagonists in vitro.

Experimental Protocols

Competitive Radioligand Binding Assay for H1 Receptor

This protocol is used to determine the binding affinity (Ki) of a test compound for the histamine H1 receptor.

Materials and Reagents:

  • Cell Membranes: Homogenates of HEK293 or CHO cells stably expressing the human histamine H1 receptor.

  • Radioligand: [³H]-mepyramine (specific activity ~20-30 Ci/mmol).

  • Test Compound: this compound or other H1 antagonists.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: 10 µM mianserin (B1677119) or another unlabeled H1 receptor antagonist.

  • Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/C).

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound in assay buffer over a wide concentration range (e.g., 10⁻¹² M to 10⁻⁴ M).

    • Dilute the [³H]-mepyramine stock in assay buffer to a final concentration of approximately 1-5 nM.

    • Prepare the cell membrane homogenate in assay buffer to a protein concentration that provides an adequate signal-to-noise ratio.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, [³H]-mepyramine, and cell membrane suspension to designated wells.

    • Non-specific Binding: Add the non-specific binding control, [³H]-mepyramine, and cell membrane suspension to designated wells.

    • Competitive Binding: Add the serially diluted test compound solutions, [³H]-mepyramine, and cell membrane suspension to the remaining wells. Perform all determinations in triplicate.

  • Incubation: Incubate the plate at 25°C or 37°C for 4 hours with gentle agitation to allow the binding to reach equilibrium.

  • Filtration and Washing: Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Dry the filters and place them in scintillation vials with scintillation fluid. Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Calcium Mobilization Functional Assay

This protocol measures the ability of an H1 receptor antagonist to inhibit the histamine-induced increase in intracellular calcium.

Materials and Reagents:

  • Cells: HEK293 cells stably expressing the human H1 receptor.

  • Culture Medium: Appropriate cell culture medium for HEK293 cells.

  • Calcium-sensitive fluorescent dye: Fluo-4 AM.

  • Probenecid (B1678239): An anion transport inhibitor to aid dye retention.

  • Test Compound: this compound or other H1 antagonists.

  • Agonist: Histamine.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Plates: Black, clear-bottom 96-well or 384-well microplates.

  • Instrumentation: A fluorescence microplate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Culture and Plating:

    • Culture the H1 receptor-expressing cells in T-75 flasks.

    • Seed the cells into black, clear-bottom 96-well microplates at a density of 40,000 to 50,000 cells per well and incubate for 24 hours to allow for attachment.

  • Dye Loading:

    • Prepare a dye loading solution containing Fluo-4 AM and probenecid in assay buffer.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate the plate at 37°C for 60 minutes in the dark.

    • Wash the cells twice with assay buffer to remove excess dye.

  • Compound Addition (Antagonist):

    • Prepare serial dilutions of the test compound (antagonist) in assay buffer.

    • Add the antagonist solutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.

  • Fluorescence Measurement:

    • Place the cell plate in the fluorescence microplate reader.

    • Set the instrument to excite at ~488 nm and measure emission at ~525 nm.

    • Record a baseline fluorescence reading for 10-20 seconds. . Program the instrument to automatically add a solution of histamine (agonist) to each well to achieve a final concentration that elicits a submaximal response (e.g., EC80).

    • Continue to record the fluorescence signal for 1-3 minutes to capture the calcium mobilization.

  • Data Analysis:

    • The antagonist effect is quantified by the reduction in the peak fluorescence signal in the presence of the antagonist compared to the control (histamine alone).

    • Plot the percentage of inhibition against the logarithm of the antagonist concentration.

    • Determine the IC50 value, which is the concentration of the antagonist that causes a 50% inhibition of the histamine-induced response.

Conclusion

While specific in vitro quantitative data for this compound remains elusive in readily accessible literature, its classification as a phenothiazine H1 antagonist suggests a pharmacological profile similar to that of promethazine. The experimental protocols detailed in this guide provide a robust framework for the direct in vitro characterization of this compound and its comparison with other first and second-generation H1 receptor antagonists. Such studies are essential to fully elucidate its potency, selectivity, and mechanism of action at the molecular level, thereby informing its potential applications in research and clinical settings.

References

A Comparative Guide to the Detection and Analysis of Dioxopromethazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the detection and quantification of Dioxopromethazine, a phenothiazine (B1677639) derivative with antihistaminic properties. The following sections detail the experimental protocols for key analytical techniques, present quantitative performance data in a comparative table, and illustrate relevant biological pathways and experimental workflows.

Mechanism of Action: A Multi-Receptor Antagonist

This compound exerts its therapeutic effects through the antagonism of several key receptors in the central and peripheral nervous systems. Its primary mechanisms of action involve blocking dopamine (B1211576) D2 receptors, histamine (B1213489) H1 receptors, and muscarinic acetylcholine (B1216132) receptors. This multi-target profile contributes to its antihistaminic, sedative, and antiemetic properties.

cluster_0 This compound cluster_1 Receptor Targets cluster_2 Cellular Response dioxo This compound d2 Dopamine D2 Receptor dioxo->d2 Antagonizes h1 Histamine H1 Receptor dioxo->h1 Antagonizes m1 Muscarinic M1 Receptor dioxo->m1 Antagonizes d2_effect Modulation of Dopaminergic Signaling d2->d2_effect Leads to h1_effect Inhibition of Histaminic Response (e.g., Allergic Reaction) h1->h1_effect Leads to m1_effect Modulation of Cholinergic Signaling m1->m1_effect Leads to

Figure 1. Signaling pathway of this compound's multi-receptor antagonism.

Comparative Analysis of Detection Methods

Several analytical techniques have been employed for the determination of this compound and its precursor, Promethazine (B1679618). The choice of method depends on factors such as the required sensitivity, sample matrix, and the availability of instrumentation. The following table summarizes the quantitative performance of various methods. Data for Promethazine is included as a reference due to the limited availability of direct comparative studies on this compound.

Analytical MethodAnalyteMatrixLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Accuracy/Recovery (%)Precision (RSD %)Reference
Spectrophotometry This compoundN/A---Relative error within ±2.0%-[1]
Spectrophotometry Promethazine HClAqueous Solution2-16 µg/mL--100.26%< 0.761%[2]
HPLC-UV Promethazine HClPharmaceutical Films-----[3]
RP-HPLC Promethazine HCl & ParacetamolPharmaceutical Dosage Form-0.32 µg/mL (PMZ)0.98 µg/mL (PMZ)--
RP-UPLC Promethazine HClActive Pharmaceutical Ingredient----0.52% (repeatability), 0.24% (intermediate)[4]
Capillary Electrophoresis (CE) Promethazine HClHuman Urine-2-5 ng/mL--3.0-7.2%
Electrochemical Sensor Promethazine HClHuman Blood4.7 x 10⁻¹⁰ - 9.3 x 10⁻⁹ M3.0 x 10⁻¹⁰ M-Satisfactory-[5]

Experimental Workflow for Method Comparison

The logical workflow for evaluating and comparing different analytical methods for this compound analysis involves several key stages, from sample preparation to data analysis and method validation.

cluster_0 Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Validation sample_prep Sample Preparation (e.g., Pharmaceutical Formulation, Biological Fluid) spectro Spectrophotometry sample_prep->spectro hplc HPLC / UPLC sample_prep->hplc ce Capillary Electrophoresis sample_prep->ce electrochem Electrochemical Analysis sample_prep->electrochem standard_prep Standard Preparation (this compound Reference Standard) standard_prep->spectro standard_prep->hplc standard_prep->ce standard_prep->electrochem data_acq Data Acquisition spectro->data_acq hplc->data_acq ce->data_acq electrochem->data_acq quant_analysis Quantitative Analysis data_acq->quant_analysis validation Method Validation (Linearity, LOD, LOQ, Accuracy, Precision) quant_analysis->validation comparison Comparative Evaluation validation->comparison

Figure 2. Experimental workflow for comparing analytical methods for this compound.

Detailed Experimental Protocols

Below are detailed methodologies for some of the key analytical techniques used in the analysis of phenothiazine derivatives, which can be adapted for this compound.

Spectrophotometric Method

This method is based on the formation of a charge-transfer complex between this compound and an electron acceptor, such as picric acid.[1]

  • Reagents and Materials:

    • This compound hydrochloride reference standard

    • Picric acid

    • Spectrophotometer

    • Volumetric flasks and pipettes

  • Procedure:

    • Prepare a standard stock solution of this compound hydrochloride.

    • Prepare a solution of picric acid in a suitable solvent.

    • In a series of volumetric flasks, add varying aliquots of the this compound standard solution.

    • Add a fixed amount of the picric acid solution to each flask and dilute to volume with the solvent.

    • Measure the absorbance of the resulting colored complex at the wavelength of maximum absorption against a reagent blank.

    • Plot a calibration curve of absorbance versus concentration.

    • For sample analysis, prepare the sample solution and react it with picric acid under the same conditions.

    • Measure the absorbance of the sample and determine the concentration from the calibration curve.

High-Performance Liquid Chromatography (HPLC)

This protocol is based on a validated HPLC method for the analysis of Promethazine hydrochloride, which can be optimized for this compound.[3]

  • Instrumentation and Conditions:

    • HPLC system with a UV detector

    • Column: Hyperchrom ODS-BP (4.6 mm x 250 mm, 5 µm) or equivalent C18 column

    • Mobile Phase: Methanol: Water with 1% Triethylamine (TEA) in the ratio of 30:70 v/v

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 250 nm

    • Injection Volume: 20 µL

  • Procedure:

    • Prepare the mobile phase and degas it.

    • Prepare a standard stock solution of this compound hydrochloride in the mobile phase.

    • Prepare a series of working standard solutions by diluting the stock solution to cover the desired concentration range.

    • Prepare the sample solution by dissolving the sample in the mobile phase, followed by filtration.

    • Inject the standard solutions to construct a calibration curve by plotting peak area versus concentration.

    • Inject the sample solution and determine the concentration of this compound from the calibration curve.

Capillary Electrophoresis (CE)

This method offers high separation efficiency and is suitable for the analysis of phenothiazines in biological matrices.

  • Instrumentation and Conditions:

    • Capillary electrophoresis system with a UV detector

    • Capillary: Fused silica (B1680970) capillary

    • Buffer: Optimized buffer system (e.g., containing a pH buffer, organic modifier, and potentially a chiral selector if enantiomeric separation is needed)

    • Voltage: Applied separation voltage as optimized

    • Injection: Hydrodynamic or electrokinetic injection

  • Procedure:

    • Prepare the separation buffer and rinse the capillary.

    • Prepare a standard stock solution of this compound hydrochloride in an appropriate solvent.

    • Prepare working standard solutions by diluting the stock solution with the separation buffer or an appropriate matrix.

    • Prepare the sample, which may involve extraction and preconcentration steps for biological samples.

    • Inject the standard solutions to determine the migration time and peak area/height.

    • Construct a calibration curve by plotting peak area/height versus concentration.

    • Inject the prepared sample and quantify this compound using the calibration curve.

Electrochemical Methods

Electrochemical sensors provide a sensitive and rapid method for the determination of electroactive compounds like phenothiazines.[5]

  • Instrumentation and Materials:

    • Potentiostat/Galvanostat

    • Three-electrode system (e.g., Glassy Carbon Electrode as working electrode, Ag/AgCl as reference electrode, and Platinum wire as counter electrode)

    • Modified electrode surface (e.g., with DNA, nanoparticles, or polymers to enhance sensitivity and selectivity)[5]

    • Supporting electrolyte (e.g., acetate (B1210297) buffer)

  • Procedure:

    • Prepare the supporting electrolyte.

    • Modify the working electrode surface if required.

    • Prepare a standard stock solution of this compound hydrochloride.

    • Perform voltammetric measurements (e.g., cyclic voltammetry or differential pulse voltammetry) of the supporting electrolyte as a blank.

    • Add successive aliquots of the this compound standard solution to the electrochemical cell and record the voltammetric response.

    • Construct a calibration curve by plotting the peak current versus concentration.

    • For sample analysis, add the prepared sample solution to the electrochemical cell and measure the peak current.

    • Determine the concentration of this compound from the calibration curve.

Conclusion

The selection of an appropriate analytical method for this compound is contingent upon the specific requirements of the analysis. Spectrophotometric methods offer simplicity and cost-effectiveness for routine analysis of bulk drug and simple formulations.[1] Chromatographic techniques, particularly HPLC and UPLC, provide high selectivity and are suitable for the analysis of complex mixtures and stability studies.[3][4] Capillary electrophoresis is a powerful technique for high-efficiency separations, especially for charged molecules in complex matrices like biological fluids. For highly sensitive and rapid analysis, electrochemical methods present a promising alternative.[5] This guide provides a foundational understanding of the available methods and their comparative performance to aid researchers in selecting the most suitable approach for their analytical needs.

References

Safety Operating Guide

Dioxopromethazine: A Guide to Proper Laboratory Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory and Drug Development Professionals

This document provides essential procedural guidance for the safe and compliant disposal of dioxopromethazine, ensuring the protection of personnel and the environment. The following step-by-step instructions are designed to provide clarity and build upon a foundation of laboratory safety and responsible chemical handling.

Core Disposal Principles

Based on available Safety Data Sheet (SDS) information, this compound hydrochloride is not classified as a hazardous substance or mixture under current regulations.[1] However, due to the potential for environmental impact, as indicated by related phenothiazine (B1677639) compounds, it is imperative to handle its disposal with diligence.[2] this compound should not be disposed of in standard trash or flushed down the sewer system. The recommended disposal method for this compound and associated waste is incineration by a licensed hazardous waste management service.[3][4]

Quantitative Data Summary

For quick reference, the following table summarizes key data points relevant to the handling and disposal of this compound.

ParameterValue/InformationSource
Chemical Name This compound[5]
CAS Number 13754-56-8
Molecular Formula C17H20N2O2S
Hazard Classification Not a hazardous substance or mixture
Primary Disposal Route Incineration via a licensed waste management service
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents

Step-by-Step Disposal Protocol

Adherence to this protocol is mandatory for all personnel handling this compound waste.

Step 1: Waste Segregation and Collection

  • Designated Waste Container: All solid this compound waste, including expired or unused product, contaminated personal protective equipment (PPE) such as gloves and lab coats, and contaminated labware (e.g., weighing boats, pipette tips), must be collected in a designated, properly labeled waste container.

  • Container Type: The container should be leak-proof, compatible with chemical waste, and kept securely closed when not in use. For non-RCRA (Resource Conservation and Recovery Act) pharmaceutical waste, a common practice is to use white containers with blue lids.

  • Labeling: The container must be clearly labeled as "Non-Hazardous Pharmaceutical Waste for Incineration" and include the chemical name "this compound."

Step 2: Storage of Waste

  • Secure Location: Store the sealed waste container in a designated, secure area away from general laboratory traffic and incompatible materials.

  • Ventilation: The storage area should be well-ventilated.

Step 3: Arrangement for Disposal

  • Contact Environmental Health and Safety (EHS): Liaise with your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup for the this compound waste.

  • Documentation: Maintain a detailed log of the waste generated, including the quantity and the date it was placed in the disposal container. This documentation is crucial for regulatory compliance.

Step 4: Spill Management

In the event of a this compound spill, follow these procedures:

  • Ensure Personal Safety: Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Containment: Prevent the spill from spreading and keep it away from drains or water courses.

  • Cleanup: For liquid spills, absorb the material with an inert, non-combustible absorbent material (e.g., vermiculite, sand). For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Disposal of Cleanup Materials: All contaminated cleanup materials must be placed in the designated this compound waste container for disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, such as alcohol, and then wash with soap and water.

Experimental Workflow and Disposal Pathway

The following diagrams illustrate the logical flow of the disposal process.

This compound Waste Disposal Workflow A This compound Waste Generated (Solid, Liquid, Contaminated Materials) B Segregate into Designated 'Non-Hazardous Pharmaceutical Waste' Container A->B C Securely Store Labeled Container in Designated Area B->C D Contact EHS or Licensed Waste Disposal Contractor C->D E Waste Collected for Incineration D->E F Maintain Disposal Records E->F

Caption: this compound Waste Management Workflow.

This compound Spill Response Plan spill This compound Spill Occurs ppe Don Appropriate PPE spill->ppe contain Contain Spill & Prevent Spread (Keep from Drains) ppe->contain cleanup Absorb/Sweep Up Spilled Material contain->cleanup dispose_cleanup Place Contaminated Materials in This compound Waste Container cleanup->dispose_cleanup decontaminate Decontaminate Spill Area dispose_cleanup->decontaminate

References

Essential Safety and Handling Protocols for Dioxopromethazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling and disposal of Dioxopromethazine, a phenothiazine (B1677639) derivative. While some safety data sheets (SDS) may classify this compound as non-hazardous, it is structurally related to compounds like Promethazine, which are associated with health risks. Therefore, a cautious approach to handling is strongly recommended.

Hazard Assessment and Mitigation

Given the potential for this compound to cause skin and eye irritation, as well as potential allergic reactions or respiratory irritation if inhaled as a powder, appropriate personal protective equipment (PPE) is crucial.[1][2][3] Engineering controls, such as the use of a chemical fume hood, are also vital to minimize exposure.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Eye Protection Hand Protection Protective Clothing Respiratory Protection
Weighing and Aliquoting (Powder) Safety glasses with side shields or chemical splash goggles[5]Nitrile gloves (double-gloving recommended)Full-coverage lab coat with tight cuffsNIOSH-approved N95 or higher respirator
Solution Preparation and Handling Chemical splash gogglesNitrile glovesFull-coverage lab coat with tight cuffsNot generally required if handled in a certified chemical fume hood
Accidental Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron or coveralls over a lab coatNIOSH-approved respirator with organic vapor and particulate cartridges
Experimental Protocols: Donning and Doffing PPE

Properly putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Gown/Lab Coat: Select the appropriate size and ensure it is fully buttoned or tied.

  • Mask/Respirator: Secure the ties or elastic bands. For respirators, perform a user seal check.

  • Goggles/Face Shield: Adjust for a snug fit.

  • Gloves: Pull gloves on, ensuring the cuffs of the gloves go over the cuffs of the lab coat. If double-gloving, the outer glove should extend over the gown cuff.

Doffing Sequence:

  • Gloves: Remove the outer pair of gloves first (if applicable), followed by the inner pair, using a technique that avoids touching the outside of the gloves with bare hands.

  • Gown/Lab Coat: Unfasten and roll it down from the shoulders, turning it inside out as you go.

  • Goggles/Face Shield: Remove by handling the strap or earpieces.

  • Mask/Respirator: Remove by handling the straps, avoiding contact with the front of the mask.

  • Hand Hygiene: Wash hands thoroughly with soap and water after all PPE has been removed.

Operational Plans: Spill and Exposure Management

Spill Response:

  • Evacuate the immediate area and alert others.

  • Don the appropriate PPE for spill cleanup.

  • Contain the spill using an absorbent material suitable for chemical spills.

  • Carefully collect the absorbed material and place it in a labeled, sealed container for hazardous waste disposal.

  • Decontaminate the spill area with a suitable cleaning agent.

Exposure Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek prompt medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen and seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, should be treated as chemical waste.

Waste Type Disposal Container Disposal Method
Solid Waste (Contaminated PPE, absorbent materials) Labeled, sealed hazardous waste bag or containerHigh-temperature incineration by a licensed waste disposal contractor.
Liquid Waste (Unused solutions) Labeled, sealed hazardous waste containerHigh-temperature incineration by a licensed waste disposal contractor.
Empty Containers Triple-rinse with a suitable solvent; collect rinsate as hazardous waste. Deface the label.Dispose of the rinsed container in accordance with institutional guidelines.

Note: Never dispose of this compound down the drain or in regular trash. Adhere to all local, state, and federal regulations for hazardous waste disposal.

Visual Guidance: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Workflow cluster_assessment Hazard Assessment cluster_ppe_selection PPE Selection cluster_action Action start Start: Handling this compound task_assessment Assess Task: - Weighing Powder? - Handling Solution? - Spill Cleanup? start->task_assessment weighing Weighing Powder task_assessment->weighing Powder solution Handling Solution (in fume hood) task_assessment->solution Solution spill Spill Cleanup task_assessment->spill Spill weighing_ppe Required PPE: - Safety Goggles - Double Nitrile Gloves - Lab Coat - N95 Respirator weighing->weighing_ppe solution_ppe Required PPE: - Safety Goggles - Nitrile Gloves - Lab Coat solution->solution_ppe spill_ppe Required PPE: - Goggles & Face Shield - Heavy-duty Gloves - Chemical-resistant Apron - Respirator (Organic Vapor) spill->spill_ppe don_ppe Don PPE Correctly weighing_ppe->don_ppe solution_ppe->don_ppe spill_ppe->don_ppe proceed Proceed with Task don_ppe->proceed doff_ppe Doff PPE Correctly proceed->doff_ppe dispose Dispose of Contaminated PPE as Hazardous Waste doff_ppe->dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dioxopromethazine
Reactant of Route 2
Dioxopromethazine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。